2-Methyl-2H-indazole-5-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-methylindazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-6-4-7(14(9,12)13)2-3-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKYXMWGYKMGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Methyl-2H-indazole-5-sulfonyl chloride for Advanced Chemical Synthesis
Executive Summary: 2-Methyl-2H-indazole-5-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural backbone, the indazole ring, is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules, including several FDA-approved drugs.[1][2][3] The presence of a reactive sulfonyl chloride group makes this molecule a versatile intermediate, primarily for the synthesis of sulfonamides and sulfonate esters, enabling the exploration of new chemical entities in drug discovery. This guide provides a detailed overview of its chemical properties, a plausible synthetic route, its core reactivity, and essential safety protocols, designed for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
2-Methyl-2H-indazole-5-sulfonyl chloride is a specific isomer of methylated indazole sulfonyl chloride. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole ring system. This structural feature is critical as it influences the molecule's electronic properties, stability, and steric environment compared to its 1H-indazole isomer.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| Systematic Name | 2-methyl-2H-indazole-5-sulfonyl chloride | |
| CAS Number | 1097731-30-0 | [4][5] |
| Molecular Formula | C₈H₇ClN₂O₂S | [4] |
| Molecular Weight | 230.67 g/mol | [4] |
| Canonical SMILES | CN1N=C2C=C(C=CC2=C1)S(=O)(=O)Cl |
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid | Assumed based on related compounds. |
| Melting Point | Data not available | |
| Boiling Point | Data not available | Likely to decompose at high temperatures. |
| Storage Conditions | Store in a dry, cool, and well-ventilated place under an inert atmosphere. Recommended temperature: 2-8°C.[6] | The sulfonyl chloride moiety is sensitive to moisture. |
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole core is a bioisostere of purine, allowing it to interact with a variety of biological targets, particularly protein kinases. This has led to its incorporation into numerous successful therapeutic agents. The stability of the aromatic system combined with the hydrogen bonding capabilities of the nitrogen atoms makes it an ideal scaffold for drug design.[3]
Key examples of FDA-approved drugs containing the indazole moiety include Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Axitinib, another kinase inhibitor used in cancer therapy.[1][2] The utility of 2-Methyl-2H-indazole-5-sulfonyl chloride lies in its ability to serve as a key building block for creating novel analogs of these and other important therapeutic agents.
Caption: The Indazole Scaffold in Medicinal Chemistry.
Synthesis and Manufacturing
The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride is a multi-step process that logically begins with the formation of the core indazole ring, followed by functionalization. While specific proprietary methods may exist, a chemically sound and generalizable pathway can be proposed based on established organic chemistry principles.[7][8]
Proposed Synthetic Pathway
A plausible route involves two key transformations:
-
Formation of 2-Methyl-2H-indazole: This can be achieved through various methods, such as the cyclization of a suitably substituted o-nitrobenzylamine derivative. The Davis-Beirut reaction, for instance, involves treating a 2-nitrobenzylamine with a base to induce cyclization, which is advantageous as it avoids toxic or expensive metals.[1]
-
Chlorosulfonation: The introduction of the sulfonyl chloride group onto the pre-formed indazole ring is typically accomplished via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). The directing effects of the fused ring system favor substitution at the 5-position.
Caption: Proposed Synthetic Workflow.
Experimental Protocol: Chlorosulfonation of 2-Methyl-2H-indazole
This protocol describes a general procedure for the final step. Causality: This reaction must be conducted under strictly anhydrous conditions as chlorosulfonic acid and the resulting sulfonyl chloride product are highly reactive towards water.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), place 2-Methyl-2H-indazole (1.0 eq).
-
Reaction Setup: Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (4-5 eq) dropwise via the dropping funnel over 30-45 minutes. Rationale: The dropwise addition at low temperature is crucial to control the highly exothermic nature of the reaction and prevent side product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. Trustworthiness: This step is highly exothermic and must be performed with extreme caution in a fume hood. The ice dissipates the heat of quenching. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the isolated solid under vacuum to yield the crude 2-Methyl-2H-indazole-5-sulfonyl chloride. Further purification can be achieved by recrystallization if necessary.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is dominated by the reactivity of the sulfonyl chloride group. This functional group is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.
Core Reactivity: Sulfonamide Formation
The most common and valuable application is the reaction with primary or secondary amines to form stable sulfonamide linkages, which are a cornerstone of many medicinal chemistry programs.
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2-Methyl-2H-indazole-5-sulfonyl chloride chemical properties
An In-depth Technical Guide to 2-Methyl-2H-indazole-5-sulfonyl chloride: Properties, Synthesis, and Applications
Abstract
2-Methyl-2H-indazole-5-sulfonyl chloride stands as a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural architecture, combining the privileged indazole scaffold with a highly reactive sulfonyl chloride functional group, makes it an invaluable intermediate for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its core chemical properties, plausible synthetic routes, characteristic reactivity, and significant applications, particularly in the development of novel therapeutics. Authored for researchers, chemists, and drug development professionals, this document synthesizes available data with field-proven insights to explain the causality behind experimental choices and to underscore the compound's strategic importance in discovery chemistry programs, such as the synthesis of allosteric CC-chemokine receptor 4 (CCR4) antagonists.
Introduction: The Strategic Value of the Indazole-Sulfonamide Motif
The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1][2] When functionalized to form an indazole sulfonamide, its therapeutic potential is often enhanced, a testament to the sulfonamide group's ability to engage in critical hydrogen bonding interactions with biological targets.[1][3][4] 2-Methyl-2H-indazole-5-sulfonyl chloride (CAS No. 1097731-30-0) is a key reagent that facilitates the introduction of the 2-methyl-indazole moiety into target molecules, serving as a linchpin in the synthesis of advanced drug candidates.[3][5][6] Understanding its chemical behavior is therefore essential for leveraging its full potential in drug design and development.
Core Physicochemical and Structural Properties
The precise isomeric arrangement of the methyl group on the indazole ring is critical for defining the molecule's three-dimensional shape and its subsequent interactions with biological targets. The title compound features the methyl group at the N2 position, distinguishing it from its N1 isomer.
Table 1: Compound Identification and Key Properties
| Property | Value | Source(s) |
| Compound Name | 2-Methyl-2H-indazole-5-sulfonyl chloride | [5] |
| CAS Number | 1097731-30-0 | [5][7][8] |
| Molecular Formula | C₈H₇ClN₂O₂S | [7][8] |
| Molecular Weight | 230.67 g/mol | [7][8] |
| MDL Number | MFCD21642048 | [8] |
While experimental data for physical properties such as melting and boiling points are not widely published, sulfonyl chlorides are typically crystalline solids at room temperature and are known for their reactivity, particularly towards moisture.
Synthesis and Purification: A Proposed Experimental Workflow
A robust and scalable synthesis is paramount for the utility of any chemical building block. While proprietary syntheses exist, a chemically sound and common approach for preparing aryl sulfonyl chlorides from an amino precursor is via a Sandmeyer-type reaction. This method is reliable and proceeds through well-understood intermediates.
Causality of the Synthetic Strategy
The choice of 2-methyl-2H-indazol-5-amine as the starting material is strategic. The amino group provides a versatile handle for diazotization, which is the key step to introduce the sulfonyl chloride moiety. This transformation is a cornerstone of aromatic chemistry, valued for its reliability and the commercial availability of the necessary reagents.
Proposed Synthetic Protocol
Objective: To synthesize 2-Methyl-2H-indazole-5-sulfonyl chloride from 2-methyl-2H-indazol-5-amine.
Materials:
-
2-Methyl-2H-indazol-5-amine[9]
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-2H-indazol-5-amine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. The reaction is self-validating through the formation of a clear solution, indicating complete diazotization.
-
-
Sulfonylation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent saturated with sulfur dioxide gas at 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to this SO₂-saturated solution. Vigorous nitrogen gas evolution will be observed, which serves as a visual indicator of reaction progress.
-
Allow the reaction to stir and slowly warm to room temperature over 2-3 hours until gas evolution ceases.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure 2-Methyl-2H-indazole-5-sulfonyl chloride.
-
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Methyl-2H-indazole-5-sulfonyl chloride.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-methyl-2H-indazole-5-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. It is an excellent sulfonylating agent, readily reacting with a wide range of nucleophiles.
Primary Reactivity: Sulfonamide Formation
The most common and valuable reaction is with primary or secondary amines to form stable sulfonamide linkages.[4][10] This reaction is fundamental to the construction of many biologically active molecules.[3][6]
General Protocol for Sulfonamide Synthesis:
-
Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in an inert aprotic solvent (e.g., DCM, THF) at 0 °C.
-
Reagent Addition: Slowly add a solution of 2-methyl-2H-indazole-5-sulfonyl chloride (1.1 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer and concentrate to yield the crude sulfonamide, which can be purified by chromatography or recrystallization.
Mechanism of Sulfonylation
The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine nitrogen attacks the electrophilic sulfur atom, leading to a transient tetrahedral intermediate. The chloride ion is subsequently eliminated as a leaving group, and the base deprotonates the nitrogen to yield the final, neutral sulfonamide product.
Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of 2-methyl-2H-indazole-5-sulfonyl chloride. The following table summarizes the expected spectroscopic signatures based on its functional groups.[11]
Table 2: Expected Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | • Singlet (~4.2 ppm, 3H)• Aromatic Multiplets (7.5-8.5 ppm, 4H) | • Methyl group (N-CH₃).• Protons on the indazole ring; deshielded by the electron-withdrawing -SO₂Cl group. |
| ¹³C NMR | • Aliphatic C (~35 ppm)• Aromatic C (110-150 ppm) | • Methyl carbon.• Six distinct aromatic carbons, with the carbon attached to the sulfonyl group being the most deshielded. |
| IR (cm⁻¹) | • 1370-1410 (strong)• 1166-1204 (strong)• ~3100 (aromatic C-H) | • Asymmetric S=O stretch.• Symmetric S=O stretch.[11]• Characteristic aromatic stretches. |
| Mass Spec (MS) | • Molecular Ion Peak (M⁺)• M+2 peak (~1/3 intensity of M⁺) | • Corresponds to the molecular weight (230.67).• Presence of the ³⁷Cl isotope is a key diagnostic feature for chlorine-containing compounds.[11] |
Applications in Drug Discovery
The primary application of 2-methyl-2H-indazole-5-sulfonyl chloride is as a strategic intermediate in the synthesis of pharmacologically active agents. Its most notable use is in the development of indazole arylsulfonamides, which have been identified as potent, allosteric antagonists of the CC-chemokine receptor 4 (CCR4).[3][6] CCR4 is a key receptor involved in inflammatory diseases and cancer, making it an attractive therapeutic target.
The sulfonyl chloride allows for the modular assembly of a chemical library by reacting it with various amines, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3][6]
Caption: Role of the title compound in a drug discovery workflow.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][12]
-
Incompatibilities: Keep away from water, moisture, strong bases, alcohols, and strong oxidizing agents.[12] The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.
-
Hazards: The compound is corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust or vapors.[7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[7] Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[12]
Conclusion
2-Methyl-2H-indazole-5-sulfonyl chloride is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, allows for the efficient and modular synthesis of complex indazole sulfonamides. The demonstrated success of this scaffold in developing potent CCR4 antagonists highlights the compound's strategic importance.[3][6] By understanding its synthesis, reactivity, and handling requirements, researchers can effectively utilize this building block to accelerate the discovery of novel therapeutics.
References
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Echemi. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride. Retrieved from Echemi website.[5]
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ChemicalBook. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride - Safety Data Sheet. Retrieved from ]">https://www.chemicalbook.com.[7]
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Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from ]">https://www.fishersci.com.[12]
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Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from ]">https://www.sigmaaldrich.com.
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CymitQuimica. (2024). Safety Data Sheet. Retrieved from ]">https://www.cymitquimica.com.[13]
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Gómez-Palomino, A., & Cornella, J. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.[14]
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PubMed. (n.d.). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.[3]
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MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.[1]
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ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.[6]
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El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research.[4]
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.[10]
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Autechaux. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]9]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.[11]
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NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.[2]
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Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.[15]
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An In-depth Technical Guide to the Synthesis of 2-Methyl-2H-indazole-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a proposed synthetic route for 2-Methyl-2H-indazole-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably the tyrosine kinase inhibitor, Pazopanib. This document is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Significance of 2-Methyl-2H-indazole-5-sulfonyl Chloride
Indazole scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active molecules.[1] The 2-methyl-2H-indazole moiety, in particular, is a crucial component of Pazopanib, a medication used in the treatment of renal cell carcinoma and soft tissue sarcoma. The sulfonyl chloride functional group at the 5-position serves as a versatile handle for the introduction of a sulfonamide side chain, a common pharmacophore in drug design. The precise and efficient synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride is therefore of significant interest to the pharmaceutical industry.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride can be logically approached through a three-step sequence starting from the commercially available 1H-indazole. This proposed pathway is designed to ensure high regioselectivity and yield at each stage.
Caption: Proposed three-step synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride.
Step 1: Regioselective N-Methylation of 1H-Indazole
The alkylation of 1H-indazole can occur at either the N1 or N2 position, leading to a mixture of isomers.[2] For the synthesis of the desired 2-Methyl-2H-indazole, achieving high regioselectivity for N2-methylation is paramount. Various methods have been developed to control the regioselectivity of indazole alkylation, often by manipulating reaction conditions and the choice of methylating agent.[2][3]
Causality of Experimental Choices:
The choice of a methylating agent and base/solvent system is critical for directing the methylation to the N2 position. While thermodynamically controlled reactions often favor the N1-isomer, kinetically controlled conditions can favor the N2-product.[4] The use of dimethyl sulfate in the presence of a base like sodium bicarbonate in a polar aprotic solvent such as acetone provides a reliable method for achieving good yields of the N2-methylated product.[5]
Experimental Protocol: N-Methylation of 1H-Indazole
Materials:
-
1H-Indazole
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indazole (1.0 eq) in acetone, add sodium bicarbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Add dimethyl sulfate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 20 hours), cool the mixture to room temperature.[5]
-
Filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 2-Methyl-2H-indazole.
| Reagent | Molar Eq. | Purpose |
| 1H-Indazole | 1.0 | Starting material |
| Dimethyl sulfate | 1.2 | Methylating agent |
| Sodium bicarbonate | 2.0 | Base |
| Acetone | - | Solvent |
Step 2: Sulfonation of 2-Methyl-2H-indazole
The introduction of a sulfonic acid group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a sulfonating agent. For heterocyclic compounds, the choice of sulfonating agent and reaction conditions is crucial to avoid degradation of the ring system. Chlorosulfonic acid is a potent sulfonating agent that can be used for this purpose.[6] The electron-donating nature of the N-methyl group is expected to activate the indazole ring towards electrophilic substitution, with the 5-position being a likely site of substitution due to electronic and steric factors.
Causality of Experimental Choices:
The direct sulfonation of 2-Methyl-2H-indazole is a proposed step based on established sulfonation chemistry of aromatic and heterocyclic compounds.[6] Using an excess of chlorosulfonic acid as both the reagent and solvent at a controlled temperature allows for the sulfonation to proceed while minimizing side reactions. The reaction is quenched by carefully pouring the mixture onto ice, which precipitates the sulfonic acid product.
Proposed Experimental Protocol: Sulfonation of 2-Methyl-2H-indazole
Materials:
-
2-Methyl-2H-indazole
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Deionized water
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (4.0 eq) to 0-5 °C in an ice-salt bath.
-
Slowly add 2-Methyl-2H-indazole (1.0 eq) portion-wise to the cold chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 2-Methyl-2H-indazole-5-sulfonic acid is collected by filtration.
-
Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum to yield the desired sulfonic acid.
| Reagent | Molar Eq. | Purpose |
| 2-Methyl-2H-indazole | 1.0 | Starting material |
| Chlorosulfonic acid | 4.0 | Sulfonating agent and solvent |
Step 3: Chlorination of 2-Methyl-2H-indazole-5-sulfonic acid
The final step in the synthesis is the conversion of the sulfonic acid to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed, with thionyl chloride (SOCl₂) being a common and effective choice.[7] The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the sulfonyl chloride.
Causality of Experimental Choices:
Thionyl chloride is a cost-effective and highly reactive reagent for the conversion of sulfonic acids to sulfonyl chlorides.[7] The reaction is typically performed by heating the sulfonic acid in an excess of thionyl chloride, which also serves as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The excess thionyl chloride can be removed by distillation after the reaction is complete.
Proposed Experimental Protocol: Chlorination of 2-Methyl-2H-indazole-5-sulfonic acid
Materials:
-
2-Methyl-2H-indazole-5-sulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Toluene
-
Hexane
Procedure:
-
To a flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 2-Methyl-2H-indazole-5-sulfonic acid (1.0 eq) and thionyl chloride (5.0 eq).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. Toluene can be added and co-distilled to ensure complete removal.
-
The crude 2-Methyl-2H-indazole-5-sulfonyl chloride can be purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield the final product.
| Reagent | Molar Eq. | Purpose |
| 2-Methyl-2H-indazole-5-sulfonic acid | 1.0 | Starting material |
| Thionyl chloride | 5.0 | Chlorinating agent and solvent |
| N,N-Dimethylformamide | Catalytic | Catalyst |
Experimental Workflow Visualization
Caption: Detailed workflow for the synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride.
Safety Considerations
-
Dimethyl sulfate is a potent alkylating agent and is carcinogenic and toxic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic gases. All manipulations should be carried out in a fume hood, and appropriate protective gear, including a face shield and acid-resistant gloves, is essential.
-
Thionyl chloride is also corrosive and reacts with moisture to release toxic gases (HCl and SO₂). It should be handled in a fume hood, and care should be taken to avoid inhalation of vapors.
Conclusion and Future Perspectives
The proposed three-step synthesis provides a logical and scientifically sound route to 2-Methyl-2H-indazole-5-sulfonyl chloride. While the N-methylation step is well-established, the subsequent sulfonation and chlorination steps for this specific substrate are based on analogous transformations and would require experimental validation and optimization. This guide serves as a robust starting point for researchers aiming to synthesize this important pharmaceutical intermediate. Further studies could focus on optimizing the reaction conditions to improve yields and minimize waste, as well as exploring alternative, greener synthetic methodologies.
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2-Methyl-2H-indazole-5-sulfonyl chloride structural analogs
An In-Depth Technical Guide to 2-Methyl-2H-indazole-5-sulfonyl Chloride and its Structural Analogs in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-2H-indazole-5-sulfonyl chloride, a key synthetic intermediate, and its structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents. The narrative synthesizes chemical principles with pharmacological insights, explaining the rationale behind synthetic strategies and structure-activity relationships (SAR).
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, and among them, the indazole ring system stands out as a "privileged scaffold."[1][2] This bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, is a key feature in numerous compounds with a broad spectrum of biological activities.[3][4] The versatility of the indazole core allows it to engage in various intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions, making it a favored motif in drug design.[5]
Indazoles can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[3][6] This structural feature is critical, as the placement of substituents on either the N1 or N2 nitrogen atom can significantly influence the molecule's spatial arrangement and, consequently, its pharmacological profile.[7]
The clinical and commercial success of indazole-containing drugs underscores the scaffold's importance. Notable examples include:
-
Pazopanib and Axitinib: Tyrosine kinase inhibitors used in cancer therapy.[1][8]
-
Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic in patients undergoing chemotherapy.[1]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) used for pain and inflammation relief.[4][8]
The proven track record of this scaffold, combined with its synthetic tractability, continues to fuel extensive research into novel indazole derivatives targeting a wide array of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[1][2][9]
2-Methyl-2H-indazole-5-sulfonyl Chloride: The Core Reagent
The strategic functionalization of the indazole core is paramount for developing new chemical entities. 2-Methyl-2H-indazole-5-sulfonyl chloride (CAS No. 1097731-30-0) is a highly valuable and reactive intermediate designed for this purpose.[10] The 2-methyl substitution locks the molecule into the 2H-indazole tautomeric form, providing a fixed and predictable vector for subsequent modifications. The sulfonyl chloride group at the 5-position serves as a versatile chemical handle for diversification.
Proposed Synthesis and Rationale
The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride is a multi-step process where regioselectivity is a key consideration.
-
N-Methylation of Indazole: The initial challenge is the regioselective methylation of the indazole ring. Direct alkylation of 1H-indazole often yields a mixture of N1 and N2 isomers. Various synthetic methods have been developed to control this regioselectivity, with reaction conditions and the nature of the starting material playing a crucial role.[6][11] Achieving a high yield of the desired 2-methyl-2H-indazole isomer is a critical first step.
-
Chlorosulfonation: The subsequent introduction of the sulfonyl chloride group is typically achieved via electrophilic aromatic substitution. A common and effective method is direct chlorosulfonation using chlorosulfonic acid.[12] The directing effects of the fused ring system guide the substitution, with the 5-position being a favorable site for electrophilic attack.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed alternative workflow for the synthesis of the core reagent.
Reactivity and Role as a Synthetic Intermediate
The sulfonyl chloride moiety is a potent electrophile. Its primary utility lies in its reaction with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages (-SO₂-NRR'). This reaction is the cornerstone for creating large libraries of diverse structural analogs, where the "R" groups on the amine can be systematically varied to probe the chemical space around the core scaffold and optimize biological activity.
Structural Analogs: Synthesis, SAR, and Therapeutic Potential
By reacting 2-Methyl-2H-indazole-5-sulfonyl chloride with a diverse range of amines, researchers can generate a multitude of structural analogs. The resulting indazole-5-sulfonamides are a rich source of potential drug candidates.
General Synthetic Strategy for Analogs
The synthesis of N-aryl or N-alkyl indazole-5-sulfonamides is typically a straightforward nucleophilic substitution reaction. The protocol is robust and amenable to parallel synthesis for library generation.
Caption: General reaction scheme for the synthesis of structural analogs.
Case Study 1: Indazole Sulfonamides as Allosteric CCR4 Antagonists
The CC-chemokine receptor 4 (CCR4) is a key mediator in inflammatory and allergic responses, as well as in tumor cell migration, making it an attractive therapeutic target. An extensive study on indazole arylsulfonamides identified potent allosteric antagonists of CCR4.[13][14]
Structure-Activity Relationship (SAR) Insights:
-
Indazole Core Substitution: Small substituents were tolerated at the C5, C6, and C7 positions, with C6-substituted analogs being preferred. Methoxy or hydroxyl groups at the C4 position were found to be potent.[13]
-
N1-Substituent: The N1 position of the indazole ring (in the context of 1H-indazole-3-sulfonamides) was explored extensively. Meta-substituted benzyl groups bearing an α-amino acyl group were identified as the most potent N1-substituents.[14]
-
Sulfonamide Moiety: The nature of the aryl or heteroaryl group attached to the sulfonamide nitrogen was critical. The 5-chlorothiophene-2-sulfonamide was identified as the most potent N3-substituent in the 1H-indazole series.[13]
-
Pharmacokinetics: A key challenge was balancing potency with oral absorption and metabolic clearance. Strongly basic amino groups led to poor oral absorption, while less basic analogs like morpholines showed good absorption but high clearance. This highlights the delicate interplay between structure, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that must be managed during lead optimization.[13][14]
| Analog Series | Key Structural Feature | Target | Reported Potency (IC₅₀) | Reference |
| Indazole Arylsulfonamides | C6-substitution on indazole | Human CCR4 | Varies with substituent | [13] |
| Indazole Arylsulfonamides | N1 meta-substituted benzyl | Human CCR4 | Nanomolar range for optimized compounds | [14] |
| Indazole Arylsulfonamides | 5-chlorothiophene-2-sulfonamide | Human CCR4 | Highly potent | [13] |
Case Study 2: Indazole Sulfonamides as IMPDH Inhibitors for Tuberculosis
Inosine monophosphate dehydrogenase (IMPDH) is an essential enzyme in the purine biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A high-throughput screen identified a potent, non-cytotoxic indazole sulfonamide with activity against Mtb.[15][16]
Mechanistic and Structural Insights:
-
Mechanism of Action: The indazole sulfonamide was confirmed to be a direct inhibitor of IMPDH. Growth inhibition of Mtb could be rescued by supplementing the culture with guanine, which bypasses the IMPDH-dependent pathway.[15]
-
Binding Mode: X-ray crystallography of the IMPDH-IMP-inhibitor complex revealed that the compound binds via direct π-π stacking interactions with the IMP substrate, classifying it as an uncompetitive inhibitor.[16]
-
Translational Challenges: Despite promising in vitro activity and acceptable pharmacokinetic properties in lead compounds, the series failed to show efficacy in murine models of tuberculosis. This was attributed to two factors: the slow, growth-rate-dependent killing mechanism and the discovery of high (millimolar) concentrations of guanine in the caseum of infected lung tissue, which effectively outcompetes the inhibitor.[15][16] This case study serves as a critical lesson in drug discovery, emphasizing the importance of validating a target's vulnerability in the complex in vivo disease environment.
Caption: Logical workflow for establishing structure-activity relationships.
Experimental Protocols
Adherence to robust and reproducible experimental methods is the foundation of scientific integrity. The following section provides representative protocols.
General Protocol for the Synthesis of a 2-Methyl-2H-indazole-5-sulfonamide Analog
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: To a solution of a selected primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 equivalent) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours (reaction progress can be monitored by Thin Layer Chromatography or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
General Protocol for an In Vitro Kinase Inhibition Assay
This protocol outlines the principle for screening analogs against a protein kinase target, such as MAPK1.[9]
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Reaction: In a 96-well or 384-well plate, combine the kinase enzyme, a suitable peptide or protein substrate, and ATP in a buffered solution.
-
Inhibition: Add the test compound at various concentrations to the assay wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Perspectives
2-Methyl-2H-indazole-5-sulfonyl chloride is a powerful and versatile building block for medicinal chemistry. The derived sulfonamide analogs have demonstrated significant potential across a range of therapeutic targets, including GPCRs like CCR4 and essential enzymes like IMPDH. The established synthetic routes are robust, allowing for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Exploring New Biological Targets: Applying libraries of these analogs to novel or underexplored biological targets to identify new therapeutic opportunities.
-
Structure-Based Design: Utilizing computational modeling and X-ray crystallography to rationally design next-generation analogs with improved binding affinity and selectivity.
-
Bioisosteric Replacement: Replacing the sulfonamide linker with other functional groups to modulate physicochemical properties and potentially overcome limitations such as metabolic instability or off-target effects.
-
Targeted Drug Delivery: Conjugating potent indazole sulfonamide warheads to targeting moieties (e.g., antibodies) to create highly specific drug conjugates.
The indazole sulfonamide scaffold remains a fertile ground for discovery, and the foundational knowledge detailed in this guide provides a strong starting point for researchers aiming to develop the next generation of innovative medicines.
References
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Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, (11). [Link][1][2]
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Catarzi, D., Varano, F., & Colotta, V. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 51(5), 1161-1175. [Link][4]
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Simpson, G. L., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 56(15), 6047-6060. [Link][13]
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Aouad, M. R., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Results in Chemistry, 5, 100890. [Link][8]
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Simpson, G. L., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(15), 6047-6060. [Link][14]
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Saghdani, N., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024(3), M1858. [Link][9]
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Zhang, H., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(15), 2566-2571. [Link][17]
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Singh, R., et al. (2017). Essential but Not Vulnerable: Indazole Sulfonamides Targeting Inosine Monophosphate Dehydrogenase as Potential Leads against Mycobacterium tuberculosis. ACS Infectious Diseases, 3(1), 18-33. [Link][15]
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Bisacchi, G. S., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. [Link][18]
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biological significance of the indazole scaffold
An In-depth Technical Guide to the Biological Significance of the Indazole Scaffold
Executive Summary
The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding interactions has made it a cornerstone in the development of a multitude of biologically active compounds.[3] This guide provides a comprehensive exploration of the indazole core, delving into its fundamental physicochemical properties, diverse mechanisms of action, and its successful application across a spectrum of therapeutic areas, from oncology to neurodegenerative disorders. We will examine the causality behind its efficacy, present validated experimental protocols, and visualize key biological pathways to offer actionable insights for professionals in drug discovery and development.
The Indazole Core: A Structural and Physicochemical Overview
Indazole, or benzpyrazole, is a bicyclic aromatic system resulting from the fusion of a benzene ring with a pyrazole ring.[4][5] This arrangement confers a stable, 10 π-electron aromatic system.[6] The scaffold primarily exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4][7] This structural feature is critical, as the position of the nitrogen-bound hydrogen influences the molecule's hydrogen bonding capabilities and overall biological activity.
Considered a bioisostere of indole, the indazole nucleus can mimic the natural substrate in various enzymatic pockets, a property that has been extensively leveraged in drug design.[6] Its synthetic tractability allows for systematic modification at multiple positions, enabling fine-tuning of a compound's pharmacological profile.
Caption: The two primary tautomeric forms of the indazole scaffold.
The Indazole Scaffold in Oncology: A Paradigm of Targeted Therapy
The most profound impact of the indazole scaffold has been in the field of oncology.[1][8] Numerous derivatives have been developed as potent anticancer agents, with several achieving FDA approval and becoming mainstays in clinical practice.[9][10]
Mechanism of Action: Kinase Inhibition
The primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][11] The indazole nucleus frequently functions as an ATP surrogate, effectively occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.[3]
Key Kinase Targets:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Indazole-based drugs like Pazopanib and Axitinib are potent VEGFR inhibitors, disrupting tumor angiogenesis.[4][11][12]
-
ALK (Anaplastic Lymphoma Kinase): Entrectinib is an ALK inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[4][10]
-
EGFR (Epidermal Growth Factor Receptor): Novel indazole derivatives have shown strong potency against EGFR kinases, including mutant forms that confer resistance to other therapies.[4]
-
ERK1/2 (Extracellular Signal-Regulated Kinase): Structure-guided design has led to indazole amides that show excellent enzymatic and cellular activity against the ERK1/2 pathway.[4][13]
-
Aurora Kinases: These are crucial for mitosis, and indazole derivatives have been identified as potent inhibitors, with the potential to induce cell cycle arrest and apoptosis.[14][15]
-
PLK4 (Polo-like kinase 4): As a key regulator of centriole duplication, PLK4 is a target for indazole-based inhibitors that show potent antiproliferative effects in various cancer cell lines.[16]
Caption: Simplified signaling cascade showing kinase inhibition by indazole derivatives.
Other Anticancer Mechanisms
Beyond kinase inhibition, indazole compounds can induce cancer cell death through other pathways:
-
Induction of Apoptosis: Certain derivatives promote apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[9]
-
Inhibition of Cell Migration: Treatment with specific indazoles has been shown to disrupt cancer cell migration and invasion, partly by reducing the expression of matrix metalloproteinase-9 (MMP9).[9]
| Drug Name | Primary Target(s) | FDA-Approved Indication(s) | Citation(s) |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | [1][4][6] |
| Axitinib | VEGFR | Advanced Renal Cell Carcinoma | [1][6][10] |
| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer | [4][11] |
| Entrectinib | TRK A/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | [4][10] |
| Granisetron | 5-HT3 Receptor | Chemotherapy-induced nausea and vomiting | [2][6][10] |
Table 1: Selected FDA-Approved Drugs Featuring the Indazole Scaffold.
Anti-inflammatory Properties of Indazole Derivatives
The indazole scaffold is present in well-established nonsteroidal anti-inflammatory drugs (NSAIDs) like Benzydamine and Bendazac.[4][6] Their therapeutic effect stems from a multi-pronged mechanism of action.
Mechanism of Anti-inflammatory Action
-
COX Inhibition: Indazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation.[17][18] Some compounds show selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, which can lead to a better gastrointestinal safety profile.[19]
-
Cytokine Suppression: They effectively reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[18][20]
-
Free Radical Scavenging: The compounds demonstrate an ability to scavenge free radicals, mitigating the oxidative stress that contributes to inflammatory processes.[18][20]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a standard, self-validating in vivo model for assessing acute anti-inflammatory activity.
Objective: To evaluate the ability of an indazole derivative to reduce acute inflammation in a rat model.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac), and Test Groups (Indazole derivative at various doses).
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[18][20]
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours; Vₜ).[21]
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100%
-
Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test to determine statistical significance.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Indazoles in the Central Nervous System (CNS)
Emerging research highlights the potential of indazole derivatives in treating complex neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][22] Their mechanism of action in the CNS is often linked to the inhibition of specific kinases and enzymes implicated in neuronal dysfunction.
Key CNS Targets:
-
Kinase Inhibition: Indazoles have been developed as inhibitors of kinases such as JNK3, Glycogen Synthase Kinase 3 (GSK3), and Leucine-rich repeat kinase 2 (LRRK2), which are involved in pathways of neuronal apoptosis and Tau phosphorylation.[6][22][23][24]
-
Monoamine Oxidase (MAO) Inhibition: Certain derivatives act as MAO inhibitors, which can increase the levels of neurotransmitters in the brain, a therapeutic strategy used in Parkinson's disease and depression.[22][23]
-
5-HT3 Receptor Antagonism: The drug Granisetron is a selective 5-HT3 receptor antagonist, demonstrating the scaffold's utility in modulating neurotransmitter systems for antiemetic effects.[2][6]
Broad-Spectrum Biological Activity
The versatility of the indazole scaffold extends to several other therapeutic areas, underscoring its privileged nature.[4][6]
-
Antimicrobial and Antifungal: Derivatives have shown activity against various bacterial and fungal strains.[6][25]
-
Anti-HIV: The scaffold has been incorporated into compounds with anti-HIV properties.[4][26]
-
Cardiovascular: Indazole-containing molecules have been investigated for antiarrhythmic, antihypertensive, and anti-platelet aggregation activities.[7][27]
Future Perspectives and Conclusion
The indazole scaffold is a validated and highly successful core in modern medicinal chemistry. Its journey from a chemical curiosity to the centerpiece of multiple FDA-approved drugs is a testament to its favorable physicochemical properties and pharmacological versatility.[2] Future research will undoubtedly focus on expanding its application to new biological targets, designing derivatives with enhanced selectivity to minimize off-target effects, and optimizing pharmacokinetic profiles to improve drug efficacy and patient outcomes.[3][6] The continued exploration of structure-activity relationships and the use of structure-based design will ensure that the indazole scaffold remains a significant source of novel therapeutic agents for years to come.[4][28]
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The Strategic Role of 2-Methyl-2H-indazole-5-sulfonyl Chloride in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to researchers, the indazole nucleus has emerged as a privileged structure, present in a multitude of clinically approved drugs and investigational agents.[1][2] This guide focuses on a particularly valuable derivative, 2-Methyl-2H-indazole-5-sulfonyl chloride , and elucidates its strategic importance as a cornerstone for the synthesis of next-generation drug candidates, particularly in the realm of kinase inhibition. We will delve into the synthetic rationale, key applications, and the nuanced structure-activity relationships that underscore the utility of this versatile intermediate.
The Indazole Scaffold: A Foundation of Therapeutic Success
Indazoles, bicyclic aromatic heterocycles, are a cornerstone of modern medicinal chemistry, lauded for their ability to form key interactions with a wide array of biological targets.[1] Their structural rigidity and capacity for diverse substitutions have led to their incorporation into numerous FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib.[3][4][5] The indazole core's prevalence in kinase inhibitors underscores its effectiveness in targeting the ATP-binding sites of these crucial enzymes.[6]
Synthesis and Chemical Properties of 2-Methyl-2H-indazole-5-sulfonyl chloride
The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride is a multi-step process that begins with the regioselective methylation of a suitable indazole precursor. The deliberate placement of the methyl group at the N2 position is a critical strategic decision in the design of certain drug candidates.
Regioselective N2-Methylation: A Deliberate Design Choice
The alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[7] However, for specific therapeutic targets, the N2-alkyated isomer is often preferred. A prime example is the synthesis of the potent tyrosine kinase inhibitor, Pazopanib, which necessitates the preparation of an N2-methylated indazole intermediate.[3][8] This regioselectivity can be controlled by the careful selection of reagents and reaction conditions.[9][10] While the 1H-indazole tautomer is generally more thermodynamically stable, the 2H-tautomer can be favored under kinetic control.[7]
Sulfonylation: Installation of a Reactive Handle
Once the 2-methyl-2H-indazole core is obtained, the introduction of the sulfonyl chloride group at the 5-position transforms it into a highly versatile intermediate. This is typically achieved through chlorosulfonation of the corresponding 2-methyl-2H-indazole. The resulting sulfonyl chloride is a powerful electrophile, primed for reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[11]
Generalized Synthetic Workflow:
Caption: Synthetic pathway to 2-Methyl-2H-indazole-5-sulfonyl chloride.
Applications in Drug Discovery: Crafting Potent and Selective Inhibitors
The primary utility of 2-Methyl-2H-indazole-5-sulfonyl chloride lies in its ability to serve as a key building block for the synthesis of sulfonamide-containing drug candidates. The sulfonamide moiety is a crucial pharmacophore, capable of forming critical hydrogen bonds with protein targets, thereby enhancing binding affinity and selectivity.[11][12]
Kinase Inhibitors: A Major Therapeutic Arena
A significant number of kinase inhibitors feature the indazole scaffold.[6] The sulfonamide group, readily introduced using 2-Methyl-2H-indazole-5-sulfonyl chloride, can act as a hydrogen bond donor and acceptor, mimicking the interactions of the phosphate groups of ATP within the kinase active site. This makes the resulting 2-methyl-2H-indazole-5-sulfonamide derivatives particularly well-suited for targeting kinases.
Illustrative Experimental Protocol: Synthesis of a Generic 2-Methyl-2H-indazole-5-sulfonamide
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir.
-
Sulfonyl Chloride Addition: Slowly add a solution of 2-Methyl-2H-indazole-5-sulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-methyl-2H-indazole-5-sulfonamide.
Structure-Activity Relationship (SAR) Insights
The 2-methyl-2H-indazole-5-sulfonamide scaffold allows for systematic exploration of the structure-activity relationship (SAR). Key points of diversification include:
-
The "R" group of the sulfonamide: Variation of the amine component allows for probing different pockets of the target protein, influencing potency and selectivity.
-
Substitutions on the indazole ring: Further modifications to the indazole core can fine-tune the electronic and steric properties of the molecule, impacting its pharmacokinetic profile and target engagement.
| Position of Substitution | Potential Impact on Activity |
| Amine attached to sulfonyl | Modulates interaction with target protein, influences solubility and cell permeability. |
| Other positions on indazole ring | Can be modified to enhance metabolic stability, improve oral bioavailability, and fine-tune binding affinity. |
The Strategic Advantage of the 2-Methyl Isomer
The deliberate choice of the N2-methylated indazole scaffold is often driven by a deep understanding of the target biology and the desired pharmacological profile. The presence and position of the methyl group can have profound effects:
-
Conformational Rigidity: The methyl group can lock the indazole ring in a specific conformation that is optimal for binding to the target protein.
-
Metabolic Stability: N-methylation can block potential sites of metabolism, leading to an improved pharmacokinetic profile and a longer duration of action.
-
Solubility and Permeability: The overall lipophilicity of the molecule is altered, which can be fine-tuned to achieve the desired balance of solubility and cell membrane permeability.
Logical Flow of Drug Design:
Caption: The role of 2-Methyl-2H-indazole-5-sulfonyl chloride in a drug discovery cascade.
Conclusion
2-Methyl-2H-indazole-5-sulfonyl chloride is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its synthesis, centered on the strategic N2-methylation of the indazole core, provides medicinal chemists with a powerful tool to construct novel sulfonamide-based therapeutics with tailored properties. The proven success of the indazole scaffold, particularly in the development of kinase inhibitors, ensures that this versatile building block will continue to play a pivotal role in the discovery of new medicines to address unmet medical needs. The insights provided in this guide aim to empower researchers to leverage the full potential of 2-Methyl-2H-indazole-5-sulfonyl chloride in their drug discovery endeavors.
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A Guide to 2-Methyl-2H-indazole-5-sulfonyl Chloride: Synthesis, Properties, and Application as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Indazole derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-protozoal properties.[1][2][3][4] Among the various functionalized indazoles, 2-Methyl-2H-indazole-5-sulfonyl chloride has emerged as a critical building block, enabling the synthesis of complex molecules through the versatile reactivity of its sulfonyl chloride group.
This technical guide provides an in-depth exploration of 2-Methyl-2H-indazole-5-sulfonyl chloride, from its synthesis and physicochemical properties to its application as a key intermediate in the development of targeted therapeutics.
Core Characteristics of 2-Methyl-2H-indazole-5-sulfonyl Chloride
2-Methyl-2H-indazole-5-sulfonyl chloride is a stable, solid organic compound valued for its bifunctional nature. The 2-methyl-2H-indazole core provides a rigid, aromatic scaffold that can participate in various molecular interactions, while the highly reactive sulfonyl chloride group at the 5-position serves as a chemical handle for coupling with a wide array of nucleophiles, most notably amines, to form stable sulfonamides.[3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1097731-30-0 | [5][6] |
| Molecular Formula | C₈H₇ClN₂O₂S | [7] |
| Molecular Weight | 230.67 g/mol | [7] |
| Appearance | Solid (form may vary) | [8] |
| Purity | Typically >99% for research grades | [8] |
| InChI Key | Information not readily available in search results. | |
| SMILES String | CN1N=C2C=C(C=CC2=C1)S(=O)(=O)Cl |
Synthetic Pathway: From Indazole to a Key Intermediate
The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride is typically achieved in a two-step sequence starting from the parent indazole heterocycle. This process involves N-methylation followed by electrophilic aromatic substitution (chlorosulfonation).
Caption: Synthetic route from 1H-Indazole to the target compound.
The indazole ring system exists in tautomeric forms, primarily 1H-indazole and 2H-indazole.[2][9] Direct alkylation of 1H-indazole typically yields a mixture of N1 and N2 alkylated products, with the N1-substituted isomer being the thermodynamically favored product.[10] Achieving regioselective synthesis of the 2H-indazole isomer is a significant challenge.[10] However, for the purpose of obtaining the precursor, a non-selective methylation followed by chromatographic separation is a common laboratory approach.
Experimental Protocol: N-Methylation of Indazole
-
Reaction Setup: To a solution of 1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Methylation: Cool the mixture in an ice bath and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude oil, a mixture of 1-methyl-1H-indazole and 2-methyl-2H-indazole, is separated by column chromatography on silica gel to isolate the desired 2-methyl-2H-indazole isomer.[11]
Causality Behind Choices:
-
Base (K₂CO₃): A mild base is used to deprotonate the indazole nitrogen, creating a nucleophile that can attack the methyl iodide.
-
Solvent (DMF/Acetonitrile): Polar aprotic solvents are chosen to dissolve the reagents and facilitate the Sₙ2 reaction without interfering.
-
Chromatography: The difference in polarity between the 1-methyl and 2-methyl isomers allows for their effective separation on a silica gel column. The 2H-indazole tautomer has a significantly larger dipole moment than the 1H-tautomer, which influences its chromatographic behavior.[9][12]
This step involves an electrophilic aromatic substitution where the chlorosulfonium ion (ClSO₂⁺), generated from chlorosulfonic acid, attacks the electron-rich indazole ring. The substitution occurs preferentially at the C5 position due to the directing effects of the heterocyclic ring system.
Experimental Protocol: Chlorosulfonation
Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[13] This procedure must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[13]
-
Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (5-10 eq) to 0 °C in an ice-salt bath.
-
Addition of Substrate: Add 2-methyl-2H-indazole (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: Stir the mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methyl-2H-indazole-5-sulfonyl chloride.
Causality Behind Choices:
-
Excess Chlorosulfonic Acid: Using a large excess serves as both the reagent and the solvent, driving the reaction to completion.
-
Low Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of the substrate is critical to prevent uncontrolled side reactions and degradation of the product.
-
Ice Quench: Pouring the reaction mixture onto ice serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, allowing for its easy isolation.
Application in Synthesis: Building Block for Sulfonamides
The primary utility of 2-methyl-2H-indazole-5-sulfonyl chloride lies in its ability to react with primary and secondary amines to form sulfonamides. This linkage is a key structural motif in many approved drugs, including the PARP inhibitor Niraparib, highlighting the industrial relevance of this intermediate.[2][12][14]
Caption: General scheme for the synthesis of sulfonamides.
Experimental Protocol: General Sulfonamide Synthesis
-
Reaction Setup: Dissolve the amine starting material (1.0 eq) in a suitable solvent like pyridine or dichloromethane (DCM) containing a non-nucleophilic base (e.g., triethylamine, 1.5 eq).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of 2-methyl-2H-indazole-5-sulfonyl chloride (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is displaced as a leaving group, and the base neutralizes the HCl generated, driving the reaction forward.
Safety and Handling
As a reactive chemical intermediate, proper handling of 2-methyl-2H-indazole-5-sulfonyl chloride is essential. The sulfonyl chloride moiety is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.
Table 2: Hazard and Safety Information
| Hazard Category | Description and Precautionary Measures | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe skin burns and eye damage upon prolonged contact. Wear protective gloves, clothing, and eye/face protection. | [7][13][15] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. Use tightly fitting safety goggles or a face shield. | [7][13][15] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. | [7][13][15] |
| Ingestion | Harmful if swallowed. Do not ingest. If swallowed, rinse mouth and call a poison control center or doctor immediately. | [7][15] |
| Handling & Storage | Handle in accordance with good industrial hygiene and safety practices. Store locked up in a dry, cool, and well-ventilated place with the container tightly closed. Keep away from moisture and incompatible materials like strong oxidizing agents. | [15][16] |
| First Aid | Skin: Immediately remove contaminated clothing and wash skin with soap and plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move victim to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes. | [7] |
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Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. [Link]
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2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S) - PubChemLite. [Link]
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Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - PubMed Central. [Link]
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2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem - NIH. [Link]
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Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis - PubMed. [Link]
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(2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem. [Link]
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Supporting Information Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis - DOI. [Link]
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Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - MDPI. [Link]
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Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. [Link]
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Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - Organic Chemistry Portal. [Link]
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Foreword: The Indazole-Sulfonamide Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on an Indazole Ring
The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into numerous FDA-approved drugs for treating a range of diseases, from cancer to inflammation.[1][2] When functionalized with a sulfonyl chloride (-SO₂Cl) group, the indazole ring is transformed into a highly versatile synthetic intermediate. The subsequent conversion of this moiety into sulfonamides (-SO₂NHR) is a cornerstone strategy for drug development professionals. Indazole sulfonamides are prevalent in compounds designed as kinase inhibitors and receptor antagonists, where the sulfonamide group often plays a critical role in target binding through hydrogen bonding interactions.[3][4][5]
This guide provides a senior application scientist's perspective on the synthesis and reactivity of indazole sulfonyl chlorides. We will move beyond simple procedural lists to explore the causality behind experimental choices, address practical challenges such as reagent stability, and provide detailed, field-proven protocols for key transformations.
Part 1: Synthesis of Indazole Sulfonyl Chlorides - A Strategic Approach
The direct sulfonation and subsequent chlorination of an indazole ring can be challenging. A more robust and widely applicable strategy involves constructing the sulfonyl chloride group on a pre-existing indazole core that bears a suitable functional handle, most commonly an amino group. The Sandmeyer reaction, a classic transformation in organic chemistry, provides a reliable pathway from an aminoindazole to the desired indazole sulfonyl chloride.[6]
The Sandmeyer Chlorosulfonylation Pathway
This method hinges on the conversion of an aromatic amine to a diazonium salt, which is then catalytically converted to the sulfonyl chloride.
Caption: Synthetic workflow for Indazole Sulfonyl Chloride.
Expertise & Causality: The choice of the Sandmeyer reaction is deliberate. It avoids harsh conditions that could degrade the indazole ring and utilizes readily available starting materials (aminoindazoles). The low reaction temperatures required for the diazotization step are critical for preventing the premature decomposition of the unstable diazonium salt intermediate. The use of a copper catalyst is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride.[6]
Experimental Protocol: Synthesis of 1H-Indazole-5-Sulfonyl Chloride
This protocol is adapted from established Sandmeyer chlorosulfonylation procedures.[6]
-
Diazotization:
-
Suspend 5-amino-1H-indazole (1.0 equiv) in a mixture of acetic acid and concentrated hydrochloric acid (12 equiv) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equiv) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
-
-
Sulfonyl Chloride Formation:
-
In a separate, well-ventilated flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid, saturated with copper(I) chloride (0.1 equiv). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt slurry from Step 1 to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-3 hours.
-
-
Workup and Isolation:
-
Pour the reaction mixture into a large volume of ice water. The indazole sulfonyl chloride will often precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
For non-crystalline products, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Trustworthiness Note: Heteroaromatic sulfonyl chlorides can be unstable and prone to hydrolysis.[7][8] It is often advisable to use the crude product immediately in the next step without extensive purification or prolonged storage.[6]
-
Part 2: Core Reactivity - The Sulfonyl Chloride as an Electrophilic Hub
The reactivity of the indazole sulfonyl chloride is dominated by the highly electrophilic sulfur atom. This electrophilicity, induced by the two oxygen atoms and the chlorine atom, makes the sulfur center a prime target for nucleophiles.[9] The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.
Caption: General mechanism of nucleophilic substitution.
Primary Application: Sulfonamide Synthesis
The reaction of an indazole sulfonyl chloride with a primary or secondary amine is the most significant transformation, yielding the corresponding sulfonamide. This reaction is fundamental to the synthesis of countless biologically active molecules.[10][11]
Causality Behind Experimental Choices:
-
Base: A base (e.g., pyridine, triethylamine, or K₂CO₃) is essential. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used to avoid reacting with the sulfonyl chloride.
-
Temperature: These reactions are often run at 0 °C to room temperature to control the exothermic reaction and minimize side products.
Experimental Protocol: Synthesis of an Indazole Sulfonamide
This is a general, robust protocol for the synthesis of sulfonamides from indazole sulfonyl chlorides.
-
Reaction Setup:
-
Dissolve the amine (1.0-1.2 equiv) and a suitable base (e.g., triethylamine, 1.5-2.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve the crude 1H-indazole-5-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-30 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure indazole sulfonamide.
-
Data Presentation: Representative Sulfonamide Syntheses
The following table summarizes typical conditions and outcomes for the sulfonylation of various amines, illustrating the broad applicability of the method.
| Entry | Amine Type | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Primary Aliphatic (e.g., Benzylamine) | Triethylamine | DCM | 0 to RT | 6 | 85-95 |
| 2 | Secondary Aliphatic (e.g., Morpholine) | Triethylamine | DCM | 0 to RT | 12 | 80-90 |
| 3 | Primary Aromatic (e.g., Aniline) | Pyridine | Pyridine | RT | 12 | 70-85 |
| 4 | Hindered Amine (e.g., tert-Butylamine) | DMAP (cat.), Et₃N | CH₃CN | RT to 50 | 24 | 40-60 |
Yields are representative and can vary based on specific substrates.
Part 3: Factors Influencing Reactivity and Regioselectivity
A nuanced understanding of the factors governing the reactivity of the indazole sulfonyl chloride group is crucial for troubleshooting and optimizing synthetic routes.
-
Electronic Effects of Ring Substituents: The electrophilicity of the sulfonyl group is modulated by other substituents on the indazole ring. Electron-withdrawing groups (e.g., -NO₂, -CN) enhance the reactivity of the sulfonyl chloride by further polarizing the S-Cl bond. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease reactivity.[4]
-
Positional Isomerism: The position of the -SO₂Cl group on the benzene portion of the indazole ring (e.g., C5 vs. C6) influences its reactivity due to the electronic influence of the fused pyrazole ring.
-
N-Substitution of the Indazole Ring: The nitrogen atoms of the pyrazole ring can be substituted, most commonly at the N1 position.[3] N1-alkylation or N1-arylation is a common strategy to block this position and introduce further diversity.[4][12] The nature of the N1 substituent will electronically influence the entire ring system, thereby affecting the reactivity of a C-linked sulfonyl chloride group. For instance, an electron-withdrawing N1-substituent would be expected to increase the reactivity of the sulfonyl chloride.
Conclusion
The indazole sulfonyl chloride is a powerful and versatile intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Its reactivity is centered on the electrophilic sulfur atom, with sulfonamide formation being the most prominent and useful transformation. A successful application scientist recognizes that mastery of this chemistry requires not only knowledge of the protocols but also a deep understanding of the underlying principles of reactivity, stability, and the influence of the heterocyclic core. By leveraging robust synthetic methods like the Sandmeyer reaction and carefully controlling reaction conditions, researchers can effectively utilize indazole sulfonyl chlorides to build complex molecular architectures with significant biological potential.
References
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- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. OUCI.
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- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
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- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry.
- Chemical reactivity of the sulfonyl chloride group. Benchchem.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- Sandmeyer Chlorosulfonylation of (Hetero)
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Methodological & Application
Application Note & Protocol: A Modular Approach to the Synthesis of Indazole Sulfonamides via 2-Methyl-2H-indazole-5-sulfonyl chloride
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel indazole sulfonamides, a class of compounds with significant therapeutic potential.[1][2] The protocol centers on the use of 2-Methyl-2H-indazole-5-sulfonyl chloride as a key intermediate, reacting it with a diverse range of primary and secondary amines. We present a detailed, two-part experimental workflow, beginning with the preparation of the requisite sulfonyl chloride from 2-methyl-2H-indazol-5-amine, followed by its coupling with various nucleophiles. This guide is designed for researchers in medicinal chemistry and drug development, offering not just a procedural outline but also the underlying chemical principles, troubleshooting advice, and methods for structural validation.
Introduction: The Significance of the Indazole Sulfonamide Scaffold
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] When combined with the sulfonamide moiety (SO₂NH₂), another critical pharmacophore, the resulting indazole sulfonamide framework offers a versatile platform for developing highly potent and selective therapeutic agents.[3] These compounds have been investigated for a range of targets, demonstrating activities such as kinase inhibition and antagonism of chemokine receptors.[5][6]
The synthetic strategy detailed herein focuses on the 2-methyl-2H-indazole isomer, which provides a fixed point of substitution, preventing the formation of N1/N2 positional isomers and simplifying subsequent purification and analysis. The use of 2-Methyl-2H-indazole-5-sulfonyl chloride as a reactive intermediate allows for a modular "plug-and-play" approach, where a variety of amine-containing fragments can be readily incorporated to generate a library of diverse final compounds for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the preparation of the key sulfonyl chloride intermediate and its subsequent reaction to form the target sulfonamides. Each stage is followed by requisite purification and analytical validation.
Diagram 1: Overall experimental workflow from starting material to final, characterized product.
Materials and Equipment
-
Reagents: 2-Methyl-5-nitro-2H-indazole, Palladium on Carbon (10%), Hydrazine Hydrate or Hydrogen gas, Sodium Nitrite, Hydrochloric Acid, Sulfur Dioxide gas, Copper(I) Chloride, Acetic Acid, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Pyridine or Triethylamine (Et₃N), various primary/secondary amines, Anhydrous Sodium Sulfate.
-
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, ice bath, dropping funnel, Buchner funnel, rotary evaporator, glass column for chromatography, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, standard glassware.
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), Infrared (IR) spectrophotometer.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride
This protocol is a multi-step process that begins with the readily available nitro-indazole. The causality behind this sequence is the necessity of an amino group for the diazotization reaction, which is the cornerstone of converting an aromatic amine into a wide array of functional groups, including the sulfonyl chloride.
Step 1a: Reduction of 2-Methyl-5-nitro-2H-indazole to 2-Methyl-2H-indazol-5-amine. [7]
-
In a round-bottom flask, dissolve 2-methyl-5-nitro-2H-indazole (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (approx. 5-10% by weight).
-
The reduction can be achieved either by bubbling hydrogen gas through the stirred suspension at atmospheric pressure or by the portion-wise addition of hydrazine hydrate (3-5 eq) and refluxing the mixture.
-
Rationale: The Pd/C catalyst facilitates the transfer of hydrogen (from H₂ gas or hydrazine) to the nitro group, reducing it to an amine. Hydrazine is often chosen for its operational simplicity when a hydrogenation setup is unavailable.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-methyl-2H-indazol-5-amine, which can be used in the next step, often without further purification.
Step 1b: Diazotization and Sulfonylation (Sandmeyer-type Reaction). This procedure is based on established methods for converting aromatic amines to sulfonyl chlorides.[8]
-
Suspend 2-methyl-2H-indazol-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath. Causality: Diazonium salts are thermally unstable and can decompose violently. Maintaining a low temperature is critical for safety and yield.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30-45 minutes at this temperature.
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
Mechanism Insight: The diazonium salt, [Ar-N₂]⁺Cl⁻, undergoes a radical-mediated substitution reaction catalyzed by Cu(I), where the diazo group is replaced by -SO₂Cl.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-water. The sulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-Methyl-2H-indazole-5-sulfonyl chloride can be used directly or purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.
Protocol 2: General Synthesis of N-Substituted-2-methyl-2H-indazole-5-sulfonamides
This is the core coupling reaction where the sulfonyl chloride is reacted with an amine nucleophile.[9][10]
-
Dissolve 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.
-
Add the desired primary or secondary amine (1.1-1.2 eq).
-
Add a base such as pyridine or triethylamine (1.5-2.0 eq) to the reaction mixture.
-
Rationale: The reaction of the sulfonyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). The base is crucial to neutralize this acid, preventing the protonation of the reactant amine (which would render it non-nucleophilic) and driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
-
Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC.
-
Upon completion, proceed to the work-up and purification steps outlined in Section 5.0.
Diagram 2: Simplified reaction mechanism for sulfonamide formation.
Purification and Isolation
5.1 Aqueous Work-up
-
Dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and amine, followed by water, and finally a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude sulfonamide.
5.2 Purification Methods
-
Column Chromatography: This is the most common method for purifying sulfonamides. A silica gel stationary phase is used with a mobile phase typically consisting of a gradient of ethyl acetate in hexanes.[10] The polarity is adjusted based on the specific properties of the synthesized compound.
-
Recrystallization: For solid products, recrystallization can be a highly effective method to obtain high-purity material.[11] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol. The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly, inducing crystallization of the pure compound.
Characterization and Validation
Structural confirmation and purity assessment are non-negotiable for ensuring the trustworthiness of the synthesized compounds.[12]
| Technique | Purpose | Expected Observations for a Generic N-alkyl-2-methyl-2H-indazole-5-sulfonamide |
| ¹H NMR | Structural Elucidation | - Disappearance of the starting amine N-H protons. - Appearance of a sulfonamide N-H proton (typically a broad singlet, δ 8-11 ppm, if a primary amine was used).[13] - Characteristic signals for the 2-methyl group (singlet, ~δ 4.2 ppm). - Aromatic protons of the indazole ring showing characteristic splitting patterns. - Signals corresponding to the R-group from the coupled amine. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Peaks corresponding to all unique carbon atoms in the molecule. - Aromatic carbons of the indazole ring (δ 110-145 ppm). - Carbon of the 2-methyl group (~δ 35-40 ppm). |
| Mass Spec (MS) | Molecular Weight Confirmation | - A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the target sulfonamide. |
| IR Spectroscopy | Functional Group Identification | - Characteristic S=O stretching bands for the sulfonyl group (asymmetric ~1350 cm⁻¹ and symmetric ~1160 cm⁻¹). - N-H stretching band (~3200-3300 cm⁻¹) if a primary amine was used. |
| TLC | Purity Assessment | - A single spot under UV visualization after development in an appropriate solvent system.[14] The Rƒ value should be distinct from starting materials. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed). 2. Poorly nucleophilic amine. 3. Insufficient base. | 1. Use freshly prepared or properly stored sulfonyl chloride. 2. Increase reaction temperature or use a more forcing solvent (e.g., DMF). Consider using a stronger, non-nucleophilic base. 3. Ensure at least 1.5 equivalents of base are used. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Product degradation. 3. Reaction with solvent or impurities. | 1. Increase reaction time or temperature. 2. Avoid excessive heat; ensure work-up is not overly acidic or basic. 3. Use high-purity, dry solvents and reagents. |
| Difficulty in Purification | 1. Product and starting material have similar polarity. 2. Product is streaking on the silica column. | 1. Optimize the solvent system for chromatography; try different solvent combinations (e.g., DCM/Methanol). 2. Add a small amount of acetic acid or triethylamine to the mobile phase to suppress streaking of acidic or basic compounds, respectively. |
Safety Precautions
-
Sulfonyl Chlorides: Are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diazonium Salts: Potentially explosive, especially when dry. Always keep them in solution and at low temperatures.
-
Solvents: Use flammable solvents (DCM, EtOAc, Hexanes) in a well-ventilated fume hood away from ignition sources.
-
Amines and Bases: Many amines and bases like pyridine are corrosive and have strong odors. Handle with care in a fume hood.
References
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- Kumar, A., & Singh, R. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
- Google Patents. (1957). US2777844A - Sulfonamide purification process.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
- Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
El-Malah, A. A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Retrieved from [Link]
-
Naik, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Retrieved from [Link]
-
Procopiou, P. A., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]
-
Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, PubMed Central (PMC). Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
- Google Patents. (2013). CN103351315A - General preparation method of sulfonyl chloride.
-
Bowser, J. R., & Williams, P. J. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, PubMed Central (PMC). Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
-
National Institutes of Health (NIH). (n.d.). Indazole sulfonamide. PubChem. Retrieved from [Link]
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Chemfun. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4. Retrieved from [Link]
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Al-Khafaji, Y. M., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Indazole sulfonamide is cidal for replicating cells but lacks activity.... Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PubMed Central (PMC). Retrieved from [Link]
-
PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. Retrieved from [Link]
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Application Notes and Protocols for the Reaction of 2-Methyl-2H-indazole-5-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indazole Sulfonamides in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its unique physicochemical properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][4][5] When coupled with a sulfonamide moiety, the resulting indazole sulfonamides exhibit a remarkable spectrum of pharmacological activities.[4] The sulfonamide group, a well-established pharmacophore, enhances the drug-like properties of the indazole core, often improving metabolic stability and target binding affinity.[4]
This document provides a comprehensive guide to the synthesis of N-substituted 2-Methyl-2H-indazole-5-sulfonamides through the reaction of 2-Methyl-2H-indazole-5-sulfonyl chloride with primary amines. This reaction is a cornerstone for generating diverse libraries of potential therapeutic agents. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into potential challenges and optimization strategies.
Chemical Principles and Reaction Mechanism
The reaction between 2-Methyl-2H-indazole-5-sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the stable sulfonamide bond.
The general mechanism can be outlined as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, and the chlorine atom departs as a chloride ion, which is a good leaving group.
-
Deprotonation: A base, either an excess of the primary amine or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final neutral sulfonamide product and the corresponding ammonium salt.[6]
This reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the sulfonyl chloride. The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: General mechanism of sulfonamide formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted 2-Methyl-2H-indazole-5-sulfonamides
This protocol describes a general and robust method for the reaction of 2-Methyl-2H-indazole-5-sulfonyl chloride with a variety of primary amines.
Materials:
-
2-Methyl-2H-indazole-5-sulfonyl chloride
-
Primary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq).
-
Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM or THF (approximately 10 mL per mmol of sulfonyl chloride).
-
Amine and Base Addition: In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.
-
Reaction: Slowly add the amine/base solution to the stirred solution of the sulfonyl chloride at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted 2-Methyl-2H-indazole-5-sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
For accelerating reaction times and potentially improving yields, microwave-assisted synthesis can be a valuable alternative.[7]
Materials:
-
Same as Protocol 1, but with a microwave-safe reaction vessel.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq), the primary amine (1.2 eq), and a suitable high-boiling point aprotic solvent (e.g., N,N-Dimethylformamide or 1,4-Dioxane). A base may not be necessary in all cases, but if used, pyridine is a common choice.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes). The optimal conditions should be determined empirically for each substrate.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical yields for the synthesis of various N-substituted 2-Methyl-2H-indazole-5-sulfonamides using the general protocol.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2-methyl-2H-indazole-5-sulfonamide | 85 |
| 2 | Benzylamine | N-benzyl-2-methyl-2H-indazole-5-sulfonamide | 92 |
| 3 | Cyclohexylamine | N-cyclohexyl-2-methyl-2H-indazole-5-sulfonamide | 88 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-methyl-2H-indazole-5-sulfonamide | 82 |
Yields are based on isolated and purified products.
Experimental Workflow Visualization
Caption: A typical experimental workflow for sulfonamide synthesis.
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride. Consider increasing the reaction time or temperature. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
-
Formation of Di-sulfonated Product (for primary amines):
-
Cause: The initially formed sulfonamide can be deprotonated by the base and react with another molecule of sulfonyl chloride.
-
Solution: Use a stoichiometric amount of the primary amine or a slight excess (1.1 eq). Avoid using a large excess of a strong base.
-
-
Difficult Purification:
-
Cause: The product may have similar polarity to starting materials or byproducts.
-
Solution: Optimize the chromatographic conditions. A different solvent system or using a different stationary phase (e.g., alumina) might be necessary. Recrystallization can also be an effective purification method for solid products.
-
Safety Considerations
-
Sulfonyl chlorides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Solvents like dichloromethane are volatile and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The reaction of 2-Methyl-2H-indazole-5-sulfonyl chloride with primary amines is a versatile and reliable method for the synthesis of a diverse range of N-substituted indazole sulfonamides. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and explore this important class of molecules in their drug discovery endeavors.
References
-
Al-Sanea, M. M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link][4][8]
-
Naaz, F., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link][1]
-
Broom, N. J. P., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link][9]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link][2][5]
-
Wu, Y., & He, H. (2005). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications. [Link][10]
-
Smith, A. B. (2014). The Synthesis of Functionalised Sulfonamides. CORE. [Link][11]
-
Toste, F. D., et al. (2014). Preparation of sulfonamides from N-silylamines. PMC. [Link][12]
-
Kumar, A., et al. (2012). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link][7]
-
Kaur, M., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link][3]
-
Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link][6]
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Application Notes and Protocols for Nucleophilic Substitution on 2-Methyl-2H-indazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol and scientific rationale for conducting nucleophilic substitution reactions on 2-Methyl-2H-indazole-5-sulfonyl chloride. This compound is a valuable building block in medicinal chemistry, and its derivatization, particularly through the formation of sulfonamides, is a key strategy in the development of novel therapeutic agents. The indazole core is a prominent feature in many biologically active molecules, exhibiting a wide range of activities including anti-inflammatory and antitumor properties.[1][2] This guide is designed to provide both a practical experimental workflow and a deeper understanding of the underlying chemical principles.
Scientific Rationale and Mechanistic Overview
The reaction of 2-Methyl-2H-indazole-5-sulfonyl chloride with nucleophiles, most commonly primary and secondary amines, proceeds via a nucleophilic substitution at the sulfonyl sulfur.[3][4] This transformation is fundamental to the synthesis of a diverse array of sulfonamides. The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction is typically facilitated by a base, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction, thereby driving the equilibrium towards the product.[5][6]
The reaction can proceed through two potential pathways: a concerted SN2-like mechanism or a two-step addition-elimination process involving a transient pentacoordinate sulfur intermediate.[6][7] For most arenesulfonyl chlorides reacting with amines, the mechanism is rapid and efficient.
The 2-Methyl-2H-indazole moiety is an important structural feature that influences the reactivity of the sulfonyl chloride. The electronic properties of the indazole ring system can affect the electrophilicity of the sulfonyl group. The 2H-indazole tautomer is generally more stable than the 1H-tautomer in many contexts.[8]
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol details the synthesis of N-benzyl-2-methyl-2H-indazole-5-sulfonamide as a representative example of a nucleophilic substitution reaction on 2-Methyl-2H-indazole-5-sulfonyl chloride.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Methyl-2H-indazole-5-sulfonyl chloride | C₈H₇ClN₂O₂S | 230.67 | 1097731-30-0 | Starting material.[9] |
| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | Representative primary amine nucleophile. |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, as solvent and base. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For workup. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 7647-14-5 | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | For drying. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography. |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous pyridine (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Nucleophile:
-
Slowly add benzylamine (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting sulfonyl chloride and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
-
Workup:
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of DCM), water (1 x volume of DCM), and brine (1 x volume of DCM). The acidic wash removes any remaining pyridine and excess benzylamine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-methyl-2H-indazole-5-sulfonamide.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Expected characteristic signals in the IR spectrum would include absorptions in the range of 1100-1370 cm⁻¹ corresponding to the SO₂ group.[5]
-
Visualizing the Workflow
Caption: Workflow for the synthesis of N-benzyl-2-methyl-2H-indazole-5-sulfonamide.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently nucleophilic amine.3. Non-anhydrous reaction conditions. | 1. Use fresh or properly stored sulfonyl chloride.2. For less reactive amines, consider using a stronger base (e.g., triethylamine in DCM) or gentle heating.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance from the nucleophile. | 1. Extend the reaction time and continue to monitor by TLC.2. Consider heating the reaction mixture (e.g., to 40-50 °C). |
| Multiple Products | 1. Presence of impurities in starting materials.2. Side reactions. | 1. Purify starting materials before use.2. Ensure slow addition of the nucleophile at low temperature to control the reaction exotherm. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle with care.[10]
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
Conclusion
The protocol described provides a reliable method for the synthesis of sulfonamides from 2-Methyl-2H-indazole-5-sulfonyl chloride. This foundational reaction can be adapted for a wide range of nucleophiles, enabling the generation of diverse chemical libraries for drug discovery and development. By understanding the reaction mechanism and potential challenges, researchers can effectively utilize this important building block in their synthetic endeavors.
References
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available from: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available from: [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available from: [Link]
-
Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications. Available from: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available from: [Link]
-
Different approaches for the synthesis of 2H-Indazoles. ResearchGate. Available from: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]
-
Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. PubMed Central. Available from: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]
-
23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available from: [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available from: [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available from: [Link]
-
2-(4-Methylphenyl)-2H-indazole. PubMed Central. Available from: [Link]
-
Nucleophilic substitution of (sulfonyloxymethyl)aziridines. SciSpace. Available from: [Link]
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Application Notes and Protocols: Leveraging 2-Methyl-2H-indazole-5-sulfonyl Chloride in Suzuki-Miyaura Coupling for Drug Discovery
Introduction: The Strategic Advantage of the Indazole Scaffold and Desulfinative Cross-Coupling
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and anti-viral treatments.[1][2][3][4][5][6] The ability to functionalize this heterocycle at various positions is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[7][8]
This application note details the use of 2-Methyl-2H-indazole-5-sulfonyl chloride as a versatile electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Traditionally, aryl halides and triflates have been the workhorses for this transformation. However, the use of sulfonyl chlorides offers a distinct reactivity profile and an alternative synthetic handle. This desulfinative cross-coupling proceeds through the cleavage of the carbon-sulfur bond, providing a valuable tool for the synthesis of diverse 5-aryl-2-methyl-2H-indazoles.[9][10][11][12] The reactivity of arenesulfonyl chlorides in Suzuki-Miyaura couplings has been established to be greater than that of aryl bromides and significantly greater than aryl chlorides, following the general order of ArI > ArSO₂Cl > ArBr >> ArCl.[9][11][12]
This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical considerations for successfully employing 2-Methyl-2H-indazole-5-sulfonyl chloride in your research endeavors.
Mechanistic Insights: The Desulfinative Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling of a sulfonyl chloride follows a catalytic cycle analogous to that of aryl halides, with the key distinction being the oxidative addition step involving the C-S bond. The generally accepted mechanism comprises three primary stages: oxidative addition, transmetalation, and reductive elimination.[7][8][13]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the 2-Methyl-2H-indazole-5-sulfonyl chloride to a low-valent palladium(0) species. This step involves the cleavage of the C-S bond and results in the formation of a palladium(II) intermediate. The choice of a suitable phosphine ligand is crucial at this stage to facilitate the oxidative addition. Electron-rich and bulky ligands are known to enhance the rate of this process.[13][14]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. The presence of a base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer.[13][15]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product, 5-aryl-2-methyl-2H-indazole, from the palladium(II) complex. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[7][13]
Caption: Catalytic cycle for the desulfinative Suzuki-Miyaura coupling.
Experimental Protocols
Part 1: Synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride
Step 1: N-Methylation of 5-Nitroindazole
-
To a solution of 5-nitroindazole (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 2-methyl-5-nitro-2H-indazole.
Step 2: Reduction of the Nitro Group and Diazotization-Sulfonylation
-
Reduce the nitro group of 2-methyl-5-nitro-2H-indazole to the corresponding amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or reduction with SnCl₂ in HCl.
-
The resulting 2-methyl-2H-indazol-5-amine is then subjected to a Sandmeyer-type reaction.
-
Dissolve the amine in aqueous HCl and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(I) chloride (CuCl) as a catalyst.
-
Add the cold diazonium salt solution to the SO₂/CuCl mixture.
-
Stir the reaction at room temperature until the evolution of nitrogen gas ceases.
-
Extract the product, 2-Methyl-2H-indazole-5-sulfonyl chloride, with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the desired sulfonyl chloride, which can be purified by chromatography or recrystallization.
Part 2: Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Methyl-2H-indazole-5-sulfonyl chloride with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
2-Methyl-2H-indazole-5-sulfonyl chloride
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Phosphine ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, Buchwald ligands)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., THF, 1,4-dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and, if necessary, an additional ligand.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-2H-indazole.
Quantitative Data Summary (Example Reaction):
| Reagent | Molar Equiv. | Amount |
| 2-Methyl-2H-indazole-5-sulfonyl chloride | 1.0 | (e.g., 1 mmol, 228.7 mg) |
| Phenylboronic Acid | 1.2 | (e.g., 1.2 mmol, 146.3 mg) |
| Pd(PPh₃)₄ | 0.05 | (e.g., 0.05 mmol, 57.8 mg) |
| K₂CO₃ | 2.0 | (e.g., 2.0 mmol, 276.4 mg) |
| Anhydrous THF | - | (e.g., 10 mL) |
| Reaction Conditions | ||
| Temperature | - | Reflux (~66 °C for THF) |
| Time | - | 12-24 hours |
| Atmosphere | - | Inert (N₂ or Ar) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is flame-dried and use anhydrous solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene).- Increase the reaction temperature. |
| Formation of Homocoupled Boronic Acid Byproduct | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas the reaction mixture.- Use a more stable ligand or pre-catalyst. |
| Desulfonylation of Starting Material without Coupling | - Presence of water or protic impurities | - Ensure strictly anhydrous conditions. |
| Difficulty in Product Purification | - Similar polarity of product and byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The use of 2-Methyl-2H-indazole-5-sulfonyl chloride as an electrophile in Suzuki-Miyaura cross-coupling reactions represents a valuable and efficient method for the synthesis of 5-aryl-2-methyl-2H-indazoles. This desulfinative coupling strategy expands the synthetic toolbox available to medicinal chemists and researchers in drug development, offering an alternative to traditional aryl halides. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, scientists can effectively leverage this methodology to accelerate the discovery of novel indazole-based therapeutics.
References
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98. [Link]
-
Angew Chem Int Ed Engl. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. [Link]
-
Blakemore, D. C., Shavnya, A., & Willis, M. C. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 16(8), 1463-1472. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic letters, 6(1), 95-98. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Semantic Scholar. [Link]
-
Request PDF. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]
-
Wang, L., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7064-7069. [Link]
-
Blakemore, D. C., Shavnya, A., & Willis, M. C. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]
-
Fantasia, S., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35746-35756. [Link]
-
Blakemore, D. C., Shavnya, A., & Willis, M. C. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki-Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 7(8), 747-761. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wordpress. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1575. [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Wang, L., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c. RSC Publishing. [Link]
-
ACS Publications. (2020). Suzuki–Miyaura Cross-Coupling of Sulfoxides. ACS Catalysis. [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
ResearchGate. (n.d.). Biologically active 2H‐indazole‐containing compounds. [Link]
-
NIH. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]
-
NIH. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Sci-Hub. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
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Application Notes & Protocols for the Synthesis of Bioactive N-Substituted 2-Methyl-2H-indazole-5-sulfonamides
Introduction: The Privileged Indazole-Sulfonamide Scaffold
The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When coupled with a sulfonamide moiety, the resulting indazole-sulfonamide scaffold offers a unique combination of structural features that can lead to potent and selective bioactive compounds.[3] The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to strong interactions with biological targets, while the indazole core provides a rigid framework that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for the preparation of novel bioactive compounds utilizing 2-Methyl-2H-indazole-5-sulfonyl chloride as a key building block.
The 2-methyl-2H-indazole isomer is a particularly interesting starting material as it directs substitution to the 5-position of the indazole ring, offering a distinct substitution pattern compared to its 1H-indazole counterpart. This structural nuance can significantly impact the biological activity of the final compounds, making 2-Methyl-2H-indazole-5-sulfonyl chloride a valuable reagent for the exploration of new chemical space in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and evaluate novel indazole-sulfonamide derivatives.
Chemical Properties and Reactivity of 2-Methyl-2H-indazole-5-sulfonyl chloride
2-Methyl-2H-indazole-5-sulfonyl chloride is a reactive electrophile, with the sulfonyl chloride group being susceptible to nucleophilic attack. The primary reaction of this compound in the context of bioactive compound synthesis is its condensation with primary or secondary amines to form stable sulfonamide linkages.
Molecular Structure:
Figure 2: General workflow for the synthesis of N-substituted 2-methyl-2H-indazole-5-sulfonamides.
Materials:
-
2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Expert Insights:
-
The choice of base is crucial. Pyridine can also serve as the solvent. Triethylamine is a stronger, non-nucleophilic base that is often effective.
-
For less reactive amines, the reaction may require heating. In such cases, a higher boiling point solvent like THF or 1,4-dioxane may be used.
-
The reaction is generally clean, but the purification step is essential to remove any unreacted starting materials and byproducts.
Characterization of N-Substituted 2-Methyl-2H-indazole-5-sulfonamides
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the 2-methyl-2H-indazole core, the amine moiety, and a characteristic downfield shift for the proton adjacent to the sulfonamide nitrogen. The methyl group on the indazole typically appears as a singlet around 4.0-4.5 ppm. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signals of the indazole ring and the amine fragment. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). |
Application in the Synthesis of Bioactive Compounds: A Focus on Kinase Inhibitors
Indazole-sulfonamide derivatives have shown significant promise as inhibitors of various protein kinases, which are key targets in cancer therapy. [4]For instance, Pazopanib, a potent multi-target tyrosine kinase inhibitor, features a substituted indazole core, highlighting the importance of this scaffold in kinase inhibitor design. [5][6] The synthesis of a library of N-substituted 2-methyl-2H-indazole-5-sulfonamides allows for the exploration of structure-activity relationships (SAR). By varying the amine component (R¹ and R²), researchers can modulate the compound's properties to enhance potency and selectivity for a specific kinase target.
Figure 3: Workflow for the discovery of bioactive kinase inhibitors.
Example of a Potential Bioactive Target: Mitogen-Activated Protein Kinase 1 (MAPK1)
Recent studies have shown that indazole-sulfonamide derivatives can exhibit significant binding affinity to MAPK1, a key enzyme in cell signaling pathways often dysregulated in cancer. [3]By synthesizing a library of compounds from 2-Methyl-2H-indazole-5-sulfonyl chloride, researchers can screen for potent and selective MAPK1 inhibitors.
Conclusion
2-Methyl-2H-indazole-5-sulfonyl chloride is a valuable and versatile building block for the synthesis of a wide range of N-substituted sulfonamides. The straightforward and robust synthetic protocol described herein, coupled with the known biological relevance of the indazole-sulfonamide scaffold, provides a solid foundation for the discovery of novel bioactive compounds, particularly in the area of kinase inhibitor research. The ability to readily diversify the amine component allows for the systematic exploration of chemical space and the optimization of biological activity.
References
-
Abbassi, Y., et al. (2014). N-(2-Allyl-4-ethoxy-2H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o624. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5364. Available at: [Link]
-
Bansal, R. K., & Sharma, S. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(1), 2-25. Available at: [Link]
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. Available at: [Link]
-
Bui, T. T. C., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry, 5(2), 1146-1155. Available at: [Link]
-
Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1879. Available at: [Link]
-
Kumar, R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(22), 6964. Available at: [Link]
-
Singh, P., & Kumar, A. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 20-34. Available at: [Link]
-
Rostom, S. A. F., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, 14(16), 1529-1543. Available at: [Link]
-
Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26033-26056. Available at: [Link]
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- 5. Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing 2<i>H</i>‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors [ouci.dntb.gov.ua]
one-pot synthesis of 2H-indazoles for sulfonylation
Application Note & Protocol
A Streamlined Approach to Medically Relevant Scaffolds: One-Pot Synthesis of 2H-Indazoles and Subsequent Regioselective Sulfonylation
Abstract: The 2H-indazole moiety and its sulfonated derivatives are cornerstones in modern medicinal chemistry, appearing in a range of therapeutic agents. Traditional multi-step syntheses of these scaffolds often suffer from low overall yields, cumbersome purifications, and limited substrate scope. This guide details a highly efficient, two-stage workflow that combines a robust, one-pot synthesis of the 2H-indazole core with a modern, regioselective electrochemical sulfonylation. This streamlined process provides researchers and drug development professionals with a reliable and scalable method to access a diverse library of C3-sulfonyl-2H-indazoles, which are valuable for structure-activity relationship (SAR) studies.
Section 1: Strategic Overview & Rationale
The objective is to efficiently synthesize N- and C-substituted 2H-indazoles that are primed for sulfonylation. A sequential, two-part strategy is employed for maximum efficiency, purity, and yield.
-
Part I: One-Pot Synthesis of the 2H-Indazole Core. We will utilize an organophosphorus-silane mediated reductive cyclization. This method is selected for its operational simplicity, mild conditions, and high regioselectivity for the desired 2H-indazole isomer.[1][2] It starts from readily available 2-nitrobenzaldehydes and primary amines, telescoping two reaction steps (condensation and reductive N-N bond formation) into a single pot.[1][3]
-
Part II: Regioselective C3-H Sulfonylation. For the subsequent functionalization, we will employ a transition-metal-free electrochemical method. This state-of-the-art technique offers exceptional regioselectivity for the C3 position of the 2H-indazole ring, operates at room temperature, and avoids the need for harsh oxidants or catalysts.[4][5] This "green" approach ensures a clean reaction profile, simplifying purification of the final active pharmaceutical ingredient (API) precursor.
The complete workflow is visualized below, proceeding from common starting materials to the high-value sulfonated product.
Caption: A streamlined two-part workflow for synthesizing 3-sulfonyl-2H-indazoles.
Section 2: Part I - One-Pot Synthesis via Reductive Cyclization
Mechanism & Scientific Rationale
This synthesis is a sophisticated variant of the Cadogan reaction.[6] Its success hinges on a catalytic cycle involving an organophosphorus reagent, which acts as an oxygen shuttle, and a stoichiometric silane reductant.
-
Condensation: The reaction initiates with the acid- or heat-catalyzed condensation of a 2-nitrobenzaldehyde with a primary amine to form the corresponding ortho-nitrobenzaldimine intermediate in situ.
-
Deoxygenation & N-N Bond Formation: The phospholene oxide catalyst is reduced by diphenylsilane to its active phospholene form. This powerful deoxygenating agent then abstracts an oxygen atom from one of the nitro group's oxygens on the imine intermediate. This step is critical for forming the key nitrogen-nitrogen bond.
-
Cyclization & Aromatization: The resulting intermediate rapidly undergoes cyclization and subsequent deoxygenation/dehydration steps, driven by the formation of the stable aromatic 2H-indazole ring.
-
Catalyst Regeneration: The phospholene oxide is regenerated by the silane reductant, allowing it to re-enter the catalytic cycle. Using the silane to recycle the phosphorus reagent in situ means only a catalytic amount of the phospholene oxide is required, improving atom economy and simplifying purification.[1]
This one-pot approach is highly advantageous as it avoids the isolation of the potentially unstable imine intermediate and directly yields the desired heterocyclic product in good to excellent yields.[1][2]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Materials:
-
Substituted 2-nitrobenzaldehyde (1.0 equiv)
-
Primary amine (e.g., aniline, benzylamine) (1.1 equiv)
-
3-Methyl-1-phenyl-2-phospholene-1-oxide (0.2 equiv)
-
Diphenylsilane (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-nitrobenzaldehyde (e.g., 5.0 mmol), the primary amine (5.5 mmol), and 3-methyl-1-phenyl-2-phospholene-1-oxide (1.0 mmol).
-
Add anhydrous toluene to achieve a starting material concentration of approximately 0.2 M.
-
Begin stirring and add diphenylsilane (12.5 mmol) to the mixture.
-
Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction vessel to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-substituted-2H-indazole.
Data Presentation: Substrate Scope & Representative Yields
The following table summarizes typical yields obtained for this one-pot procedure with various substrates, demonstrating its broad applicability.
| Entry | 2-Nitrobenzaldehyde Substituent | Amine | Product | Representative Yield (%) |
| 1 | H | Aniline | 2-Phenyl-2H-indazole | 91 |
| 2 | 4-CF₃ | Aniline | 5-(Trifluoromethyl)-2-phenyl-2H-indazole | 85 |
| 3 | 5-Br | 4-Methoxyaniline | 6-Bromo-2-(4-methoxyphenyl)-2H-indazole | 88 |
| 4 | H | Benzylamine | 2-Benzyl-2H-indazole | 75 |
| 5 | H | Cyclohexylamine | 2-Cyclohexyl-2H-indazole | 82 |
Yields are based on published data and may vary with experimental conditions.[1][3]
Section 3: Part II - Regioselective C3-H Sulfonylation
Mechanism & Scientific Rationale
Traditional sulfonylation often requires harsh conditions or pre-functionalization of the heterocyclic core. The chosen electrochemical method provides a mild and highly regioselective alternative.[4][5] The mechanism is proposed to proceed via a radical pathway.
-
Anodic Oxidation: At the graphite anode, the sulfonyl hydrazide is oxidized, leading to the formation of a sulfonyl radical (R-SO₂•) after the loss of nitrogen gas (N₂) and a proton.
-
Radical Addition: The electron-rich C3 position of the 2H-indazole is susceptible to attack by the electrophilic sulfonyl radical. This addition forms a resonance-stabilized radical intermediate.
-
Oxidation and Deprotonation: The radical intermediate is then oxidized at the anode and subsequently loses a proton to regenerate the aromatic system, yielding the final C3-sulfonylated 2H-indazole product.
This process is highly selective for the C3 position due to its inherent electronic properties. The lack of external oxidants and metal catalysts results in a cleaner reaction profile and simplifies the final product purification.[7]
Detailed Experimental Protocol
This protocol is based on the electrochemical sulfonylation method developed by De Sarkar et al.[4][8]
Materials & Equipment:
-
2-Substituted-2H-indazole (from Part I) (1.0 equiv)
-
Substituted sulfonyl hydrazide (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Lithium perchlorate (LiClO₄) as the electrolyte (0.1 M concentration)
-
Solvent: Acetonitrile/Water (9:1 v/v)
-
Undivided electrochemical cell
-
Graphite plate anode and Nickel foam cathode
-
DC power supply (for constant current)
Procedure:
-
Set up the undivided electrochemical cell with the graphite plate anode and nickel foam cathode.
-
To the cell, add the 2H-indazole (e.g., 0.1 mmol), the sulfonyl hydrazide (0.15 mmol), potassium carbonate (0.15 mmol), and lithium perchlorate (to achieve 0.1 M in the chosen solvent volume).
-
Add 3 mL of the MeCN/H₂O (9:1) solvent mixture.
-
Stir the mixture and begin electrolysis at a constant current of 10 mA at room temperature under an ambient air atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete in 10-20 minutes.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-sulfonyl-2H-indazole.
Data Presentation: Sulfonylation Scope & Representative Yields
This electrochemical method is compatible with a wide range of functional groups on both the indazole and the sulfonyl precursor.
| Entry | 2H-Indazole Substituent (R²) | Sulfonyl Hydrazide (R³) | Product | Representative Yield (%) |
| 1 | p-Tolyl | Tosyl | 3-(Tosyl)-2-(p-tolyl)-2H-indazole | 92 |
| 2 | Phenyl | 4-Bromobenzenesulfonyl | 3-(4-Bromophenylsulfonyl)-2-phenyl-2H-indazole | 85 |
| 3 | Phenyl | 4-Methoxybenzenesulfonyl | 3-(4-Methoxyphenylsulfonyl)-2-phenyl-2H-indazole | 81 |
| 4 | p-Tolyl | Benzenesulfonyl | 3-(Phenylsulfonyl)-2-(p-tolyl)-2H-indazole | 88 |
| 5 | Benzyl | Tosyl | 3-(Tosyl)-2-benzyl-2H-indazole | 76 |
Yields are based on published data and demonstrate the efficiency of the electrochemical method.[4][5]
Section 4: Troubleshooting & Field Insights
-
Part I Synthesis:
-
Low Yield: Incomplete imine formation can be an issue. Ensure anhydrous conditions and consider adding a catalytic amount of a mild acid like acetic acid if condensation is sluggish with deactivated amines. The quality of the diphenylsilane is also crucial.
-
Purification Difficulty: The phospholene oxide, though catalytic, can complicate purification. A water wash of the crude organic mixture before chromatography can help remove some phosphorus byproducts.
-
-
Part II Sulfonylation:
-
Inconsistent Results: The surface area and condition of the electrodes are critical in electrochemistry. Gently polish the graphite anode before each use to ensure a consistent surface.
-
No Reaction: Ensure proper electrical contact and that the electrolyte is fully dissolved. The constant current setting should be verified with a multimeter.
-
Alternative Pathway: For researchers interested in N-sulfonylated indazolones, a complementary method involving the oxo-sulfonylation of 2H-indazoles with sulfinic acids in the presence of tert-butyl hydroperoxide (TBHP) is also highly effective.[9] This radical-mediated process provides a different class of valuable sulfonated heterocycles.[9][10]
-
References
-
Ghosh, P., Mondal, S., & Hajra, A. (2020). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. Organic Letters, 22(4), 1086–1090. [Link]
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171–2173. [Link]
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved January 19, 2026, from [Link]
-
Ghosh, P., Mondal, S., & Hajra, A. (2020). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. Request PDF on ResearchGate. [Link]
-
Various Authors. (2020). One-pot syntheses of 2H-indazoles. ResearchGate. [Link]
-
Ye, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4985. [Link]
-
Beifuss, U., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 21(7), 849. [Link]
-
Schoene, J., et al. (2018). A General One-Pot Synthesis of 2H-Indazoles Using an Organophosphorus-Silane System. Chemistry – A European Journal, 24(36), 9090-9100. [Link]
-
Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Regioselective C-H Sulfonylation of 2H-Indazoles by Electrosynthesis. Semantic Scholar. [Link]
-
Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Supporting Information: Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications. [Link]
-
Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3699–3708. [Link]
-
Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Regioselective C-H Sulfonylation of 2H-Indazoles by Electrosynthesis. PubMed. [Link]
-
Chuang, C., et al. (2008). Remarkably efficient synthesis of 2H-indazole 1-oxides and 2H-indazoles via tandem carbon-carbon followed by nitrogen-nitrogen bond formation. The Journal of Organic Chemistry, 73(22), 9027-32. [Link]
-
Schoene, J., et al. (2018). A general one-pot synthesis of 2H-indazoles using an organophosphorus-silane system. Chemistry – A European Journal, 24(36). [Link]
-
Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Regioselective C−H sulfonylation of 2H‐indazoles by electrosynthesis. ResearchGate. [Link]
-
Nazaré, M., et al. (2014). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Use of Triethylamine in Sulfonamide Synthesis with 2-Methyl-2H-indazole-5-sulfonyl Chloride
Introduction: The Indazole Scaffold in Modern Drug Discovery
The 2H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including notable kinase inhibitors such as Pazopanib and Axitinib. The synthesis of novel derivatives of this heterocycle is a cornerstone of drug discovery and lead optimization. 2-Methyl-2H-indazole-5-sulfonyl chloride is a key intermediate, providing a reactive handle for introducing the versatile sulfonamide linkage. Sulfonamides are a critical class of compounds in medicinal chemistry, with a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2]
This guide provides a comprehensive technical overview and detailed protocols for the reaction of 2-Methyl-2H-indazole-5-sulfonyl chloride with primary and secondary amines. It emphasizes the critical role of triethylamine (TEA) as a base, explaining the causality behind its selection and the experimental parameters required for a successful, high-yield synthesis.
Reaction Mechanism and the Role of Triethylamine
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution reaction.[1] The reaction proceeds through a well-defined mechanism where the choice of base is pivotal for success.
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, a good leaving group, to form a protonated sulfonamide.
-
Proton Abstraction: The generated hydrochloric acid (HCl) is neutralized by a base.
Why Triethylamine?
Triethylamine is a non-nucleophilic, organic base commonly employed in this reaction.[3][4] Its primary function is to act as a scavenger for the HCl produced in situ.[1][5] This is crucial for two main reasons:
-
Driving Equilibrium: By neutralizing the acidic byproduct, the base drives the reaction equilibrium towards the product side, ensuring high conversion.
-
Protecting the Nucleophile: If left un-neutralized, the HCl would protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.
While other bases like pyridine can be used, triethylamine is often preferred due to its strong basicity and lower nucleophilicity, which minimizes potential side reactions. Inorganic bases like NaOH are typically avoided in anhydrous organic solvents due to poor solubility.
Caption: Reaction mechanism for sulfonamide formation.
Experimental Application Protocol
This protocol provides a standardized method for the synthesis of N-substituted-2-methyl-2H-indazole-5-sulfonamides.
Materials and Reagents
-
2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.1 eq)
-
Triethylamine (TEA), freshly distilled (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Equipment
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath. Rationale: This controls the initial exotherm upon adding the base and sulfonyl chloride, minimizing side reactions.[6][7]
-
-
Base Addition:
-
Slowly add triethylamine (1.5 eq) to the stirred amine solution at 0 °C.
-
-
Sulfonyl Chloride Addition:
-
In a separate dry vial, dissolve 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the main reaction flask over 15-30 minutes, maintaining the temperature at 0 °C. Rationale: Dropwise addition prevents localized heating and potential side reactions, such as di-sulfonylation of primary amines.[6]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for 2-18 hours. The reaction time will vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC until the starting amine is consumed.[6] A typical mobile phase is 30% Ethyl Acetate in Hexanes.
-
-
Work-up and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess triethylamine and any unreacted amine).
-
Saturated NaHCO₃ solution (to remove any remaining acidic species).
-
Brine (to remove residual water).
-
-
Rationale: This aqueous workup sequence effectively removes the base, salts, and other water-soluble impurities.[1][6]
-
-
Drying and Concentration:
-
Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide product.
-
Caption: Standard workflow for sulfonamide synthesis.
Data Interpretation and Expected Results
The reaction of 2-Methyl-2H-indazole-5-sulfonyl chloride with various amines generally proceeds in good to excellent yields (60-95%), depending on the amine's nucleophilicity and steric hindrance. The final product is typically a white to off-white solid.
Table 1: Representative Characterization Data for N-benzyl-2-methyl-2H-indazole-5-sulfonamide
| Analysis | Expected Data |
| Appearance | White Solid |
| Yield | ~85% |
| ¹H NMR (CDCl₃) | δ ~8.2 (s, 1H, indazole-H4), 7.8-7.9 (d, 1H, indazole-H6), 7.6 (s, 1H, indazole-H3), 7.4-7.5 (d, 1H, indazole-H7), 7.2-7.3 (m, 5H, Ar-H), 5.0 (t, 1H, NH), 4.2 (s, 3H, N-CH₃), 4.1 (d, 2H, CH₂-Ph) ppm. |
| ¹³C NMR (CDCl₃) | δ ~140.1, 137.5, 136.2, 128.8, 128.0, 127.7, 125.4, 122.1, 121.8, 110.2, 48.1, 35.9 ppm. |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₁₇N₃O₂S: 316.11; found 316.1. |
| IR (KBr) | ν ~3280 (N-H stretch), 1330, 1155 (SO₂ asymmetric and symmetric stretch) cm⁻¹. |
Note: NMR shifts are illustrative and may vary based on solvent and specific product structure.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base or wet reagents/solvents. | 1. Use fresh or newly purified sulfonyl chloride.2. Increase reaction temperature or use a more forcing solvent (e.g., DMF, cautiously). Consider a catalytic method.[6]3. Ensure all glassware is flame-dried and solvents are anhydrous. Use 1.5-2.0 eq of TEA. |
| Multiple Spots on TLC | 1. Formation of di-sulfonamide (with primary amines).2. Side reaction with solvent (e.g., DMF).[8]3. Incomplete reaction. | 1. Ensure slow, dropwise addition of sulfonyl chloride at 0 °C to maintain a low concentration relative to the amine.2. Use a non-reactive solvent like DCM or THF.3. Increase reaction time or gently heat the reaction mixture. |
| Difficulty Removing Triethylammonium Salt | The salt (Et₃N·HCl) can sometimes be difficult to remove completely during workup. | Ensure thorough washing with 1M HCl. If the product is stable, an additional wash with water can help dissolve the salt. Filtration before concentration can also be effective if the salt precipitates. |
Safety Precautions
-
2-Methyl-2H-indazole-5-sulfonyl chloride: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin.
-
Triethylamine (TEA): TEA is a volatile, flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation. Always handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. Available at: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]
-
Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. ScienceDirect. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
-
Methanesulfonyl chloride-Triethylamine. ResearchGate. Available at: [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link]
-
Different approaches for the synthesis of 2H-Indazoles. ResearchGate. Available at: [Link]
-
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. RSC Publishing. Available at: [Link]
-
2-METHYL-2H-INDAZOL-5-AMINE. InfochemsDB. Available at: [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
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- 5. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
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- 8. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Methyl-2H-indazole-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Methyl-2H-indazole Scaffold and Desulfonylative Cross-Coupling
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antimicrobial treatments.[1][2][3] The 2-substituted-2H-indazole isomer, in particular, is a key structural motif in several approved drugs, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib.[4] The ability to functionalize this core structure at various positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
Traditionally, palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of complex biaryl and vinyl-substituted heterocycles. While aryl halides and triflates are the conventional electrophiles in these transformations, there is a growing interest in alternative coupling partners that offer different reactivity profiles and access to a broader chemical space. Arylsulfonyl chlorides have emerged as versatile and readily accessible electrophiles for a variety of palladium-catalyzed desulfonylative cross-coupling reactions.[5][6] These reactions proceed via the cleavage of the C-SO2Cl bond, extrusion of sulfur dioxide (SO2), and subsequent formation of a new carbon-carbon bond, offering a powerful tool for the late-stage functionalization of complex molecules.
This guide provides an in-depth exploration of palladium-catalyzed reactions involving 2-Methyl-2H-indazole-5-sulfonyl chloride . As a Senior Application Scientist, the following sections will detail the scientific rationale, experimental protocols, and critical parameters for leveraging this versatile building block in Suzuki-Miyaura, Sonogashira, and Heck-type coupling reactions.
Synthesis of 2-Methyl-2H-indazole-5-sulfonyl Chloride
The synthesis of the title compound can be approached in a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the synthesis of 2-methyl-2H-indazole followed by chlorosulfonylation.
Step 1: Synthesis of 2-Methyl-2H-indazole
A common method for the synthesis of 2-substituted-2H-indazoles is the Cadogan reaction, which involves the reductive cyclization of an o-nitrobenzylidene amine.[7]
Protocol:
-
Formation of the Imine: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq.) and methylamine (1.1 eq., typically as a solution in a suitable solvent like THF or ethanol) in ethanol. Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
-
Reductive Cyclization: To the crude imine solution, add triethyl phosphite (2.0-3.0 eq.) dropwise. The reaction is typically exothermic. Heat the reaction mixture to reflux (around 80-90 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-methyl-2H-indazole.
Step 2: Chlorosulfonylation of 2-Methyl-2H-indazole
The introduction of the sulfonyl chloride group at the C5 position is achieved through electrophilic aromatic substitution using chlorosulfonic acid.
Protocol:
-
Reaction Setup: In a fume hood, cool a flask containing chlorosulfonic acid (5-10 eq.) to 0 °C in an ice bath.
-
Substrate Addition: Slowly and carefully add 2-methyl-2H-indazole (1.0 eq.) portion-wise to the cold chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (quenching an aliquot with water and extracting with an organic solvent).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product, 2-Methyl-2H-indazole-5-sulfonyl chloride, will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it under vacuum to yield the desired product.[8]
Section 1: Palladium-Catalyzed Desulfonylative Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. The use of 2-Methyl-2H-indazole-5-sulfonyl chloride as an electrophile in a desulfonylative variant provides a powerful method for the synthesis of 5-aryl-2-methyl-2H-indazoles.
Mechanism and Scientific Rationale
The catalytic cycle for the desulfonylative Suzuki-Miyaura coupling is believed to proceed through the following key steps:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, undergoes oxidative addition to the sulfonyl chloride at the C-S bond to form a Pd(II) intermediate.
-
Extrusion of SO₂: The resulting arylpalladium(II) sulfonyl chloride complex is unstable and readily extrudes sulfur dioxide (SO₂) to form an arylpalladium(II) chloride species.
-
Transmetalation: The organoboron reagent (boronic acid or ester) undergoes transmetalation with the arylpalladium(II) chloride complex, a step that is typically facilitated by a base. The base activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The resulting diarylpalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the catalytically active Pd(0) species.[6][9]
Caption: Catalytic cycle for desulfonylative Suzuki-Miyaura coupling.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is based on established procedures for the desulfonylative coupling of arylsulfonyl chlorides.[6] Optimization may be required for 2-Methyl-2H-indazole-5-sulfonyl chloride and specific boronic acid partners.
Materials:
-
2-Methyl-2H-indazole-5-sulfonyl chloride
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | These are common and effective Pd(0) precursors. |
| Ligand | RuPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[10] |
| Base | K₃PO₄ (2.5 eq.) | A strong base is often required for efficient transmetalation. Cs₂CO₃ can also be effective. |
| Solvent | Dioxane or Toluene | Aprotic solvents with relatively high boiling points are generally preferred. |
| Temperature | 100 °C | Higher temperatures are often needed to drive the desulfonylation and coupling to completion. |
Section 2: Palladium-Catalyzed Desulfonylative Sonogashira Coupling
The Sonogashira reaction provides a powerful route to synthesize aryl alkynes. A desulfonylative version allows for the direct coupling of 2-Methyl-2H-indazole-5-sulfonyl chloride with terminal alkynes.
Mechanism and Scientific Rationale
The desulfonylative Sonogashira coupling follows a catalytic cycle similar to the Suzuki-Miyaura reaction, with the key difference being the nature of the nucleophilic partner. The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for the copper co-catalyst (in the classic Sonogashira).[4][11][12]
-
Palladium Cycle: Similar to the Suzuki coupling, the cycle involves oxidative addition of the sulfonyl chloride to Pd(0), SO₂ extrusion, and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the terminal alkyne itself and readily participates in transmetalation with the arylpalladium(II) complex.
Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Generalized Protocol for Sonogashira Coupling
This protocol is adapted from general procedures for the desulfonylative Sonogashira coupling of arylsulfonyl chlorides.[10]
Materials:
-
2-Methyl-2H-indazole-5-sulfonyl chloride
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd₂(dba)₃)
-
Copper(I) salt (e.g., CuI) (for classic Sonogashira)
-
Ligand (e.g., PPh₃, P(t-Bu)₃)
-
Base (e.g., Et₃N, DIPA, K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq.), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the copper(I) iodide (2-10 mol%, if used).
-
Add the anhydrous solvent, followed by the terminal alkyne (1.2-1.5 eq.) and the amine base (2.0-3.0 eq.).
-
Seal the tube and heat the reaction mixture (typically 60-100 °C) with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water or a dilute aqueous solution of ammonium chloride (to remove copper salts), followed by brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Source | PdCl₂(PPh₃)₂ (3 mol%) | A classic and reliable catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (5 mol%) | Activates the alkyne for transmetalation. For sensitive substrates, copper-free conditions should be explored. |
| Base | Et₃N or K₂CO₃ | An amine base often serves as both the base and a co-solvent. K₂CO₃ can be used in non-amine solvents. |
| Solvent | THF or DMF | These solvents effectively dissolve the reactants and catalysts. |
| Temperature | 80 °C | The reaction temperature may need to be adjusted based on the reactivity of the specific alkyne. |
Section 3: Palladium-Catalyzed Desulfonylative Heck-Type Reactions
The Heck reaction enables the formation of carbon-carbon bonds between an aryl or vinyl electrophile and an alkene. A desulfonylative Heck-type reaction with 2-Methyl-2H-indazole-5-sulfonyl chloride can be used to synthesize 5-alkenyl-2-methyl-2H-indazoles.
Mechanism and Scientific Rationale
The catalytic cycle for the desulfonylative Heck reaction involves:
-
Oxidative Addition and SO₂ Extrusion: Similar to the other couplings, a Pd(0) catalyst reacts with the sulfonyl chloride to form an arylpalladium(II) complex after the extrusion of SO₂.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the arylpalladium(II) complex, followed by migratory insertion of the aryl group onto the alkene. The regioselectivity of this step is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final alkene product and a hydridopalladium(II) complex. For the reaction to be catalytic, the resulting hydridopalladium(II) species must be reduced back to Pd(0).
-
Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the Pd(0) catalyst and form a salt.
Caption: Catalytic cycle for desulfonylative Heck reaction.
Generalized Protocol for Heck-Type Reactions
This protocol is based on general procedures for desulfonylative Heck reactions of arylsulfonyl chlorides.[13]
Materials:
-
2-Methyl-2H-indazole-5-sulfonyl chloride
-
Alkene (e.g., acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., NaOAc, K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMAc, Toluene)
Procedure:
-
In a reaction vessel, combine 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq.), the palladium catalyst (2-5 mol%), the ligand (if used, 4-10 mol%), and the base (1.5-2.5 eq.).
-
Add the solvent and the alkene (1.1-2.0 eq.).
-
Heat the mixture under an inert atmosphere to the desired temperature (typically 100-140 °C) for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ is a common and effective catalyst for Heck reactions. |
| Ligand | P(o-tolyl)₃ (10 mol%) | Phosphine ligands can stabilize the palladium catalyst and improve yields, especially with less reactive alkenes. |
| Base | NaOAc (2.0 eq.) | A moderate base is typically sufficient to regenerate the catalyst. |
| Solvent | DMF or DMAc | High-boiling polar aprotic solvents are generally used for Heck reactions. |
| Temperature | 120 °C | High temperatures are often necessary to promote the reaction. |
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
2-Methyl-2H-indazole-5-sulfonyl chloride is a valuable and versatile building block for the synthesis of functionalized indazole derivatives. The palladium-catalyzed desulfonylative cross-coupling reactions described herein—Suzuki-Miyaura, Sonogashira, and Heck—provide powerful and modular approaches for constructing new carbon-carbon bonds at the C5 position of the indazole core. While the provided protocols are based on established methodologies for arylsulfonyl chlorides, they offer a strong starting point for researchers to develop optimized conditions for their specific synthetic targets. The continued exploration of such novel coupling partners will undoubtedly accelerate the discovery and development of new chemical entities in medicinal chemistry and materials science.
References
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium‐Catalyzed Desulfitative Sonogashira–Hagihara Cross‐Couplings of Arenesulfonyl Chlorides and Terminal Alkynes. Advanced Synthesis & Catalysis, 346(13‐15), 1793–1797. [Link]
-
Yuan, K., Soule, J. F., & Doucet, H. (2015). Functionalization of C–H bonds via metal-catalyzed desulfitative coupling: an alternative tool for access to aryl-or alkyl-substituted (hetero) arenes. ACS Catalysis, 5(2), 978-991. [Link]
-
Chemical Review and Letters. (2024). Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides as coupling partners: A review. Chemical Review and Letters, 7(4), 479-490. [Link]
-
Willis, M. C. (2021). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 12(8), 1229–1231. [Link]
-
Volla, C. M. R., & Vogel, P. (2008). Iron-catalyzed desulfinylative CC cross-coupling reactions of sulfonyl chlorides with Grignard reagents. Angewandte Chemie International Edition, 47(7), 1305-1307. [Link]
-
Pérez-Villanueva, M., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Pharmaceuticals, 15(10), 1269. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic letters, 6(1), 95-98. [Link]
-
Shafi, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. [Link]
-
Request PDF. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
-
Rodríguez-Villar, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
- European Patent Office. (n.d.). Imidazole derivatives and salts thereof and their synthesis.
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1873. [Link]
- Bell, S. C., & Gochman, C. (1970). U.S. Patent No. 3,541,110. Washington, DC: U.S.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Nájera, C., & Chinchilla, R. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Reddy, T. S., & Kumar, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki− Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
Bellina, F., & Chiappe, C. (2010). The Heck reaction in ionic liquids: progress and challenges. Molecules, 15(4), 2211-2243. [Link]
- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.
-
de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. researchgate.net [researchgate.net]
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- 6. Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
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- 13. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 2-Methyl-2H-indazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of sulfonamides using 2-Methyl-2H-indazole-5-sulfonyl chloride. Our goal is to empower you with the scientific understanding and practical solutions needed to improve your reaction yields and product purity.
Introduction: The Chemistry of Sulfonamide Synthesis
The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, forming the robust sulfonamide linkage present in numerous pharmaceuticals.[1] The fundamental reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion. A base, typically a non-nucleophilic organic base like pyridine or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction.[2]
While the reaction appears straightforward, achieving high yields and purity, especially with complex substrates like 2-Methyl-2H-indazole-5-sulfonyl chloride, can be challenging. This guide will deconstruct common issues and provide evidence-based solutions.
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to directly address the specific problems you may be facing in the lab.
Low or No Product Yield
Q1: My reaction is resulting in a consistently low yield of the desired sulfonamide. What are the most likely causes and how can I address them?
A1: Low yields in sulfonamide synthesis are a frequent issue and often stem from a few key factors. Here’s a systematic approach to troubleshooting:
-
Hydrolysis of the Sulfonyl Chloride: 2-Methyl-2H-indazole-5-sulfonyl chloride, like all sulfonyl chlorides, is highly susceptible to moisture.[2][3] Water will readily hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2][4] It is also recommended to use a fresh or properly stored bottle of the sulfonyl chloride.[2]
-
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. An inadequate amount of base will allow the generated HCl to protonate the amine, reducing its nucleophilicity and effectively halting the reaction.[4]
-
Solution: Use a non-nucleophilic organic base such as pyridine or triethylamine.[2] Ensure you are using at least 1.1 to 1.5 equivalents of the base to effectively scavenge the HCl.[3] For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.[4]
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact yield.
-
Solution: Many sulfonamide syntheses are initiated at 0°C and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating might be beneficial. However, be cautious, as excessive heat can lead to decomposition of the sulfonyl chloride.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
-
Poor Quality of Starting Materials: Impurities in either the 2-Methyl-2H-indazole-5-sulfonyl chloride or the amine can interfere with the reaction.
-
Solution: Verify the purity of your starting materials. If necessary, purify the amine by distillation or recrystallization. Ensure the sulfonyl chloride has not degraded during storage.
-
Q2: I'm not seeing any product formation at all. What should be my first steps in diagnosing the problem?
A2: A complete lack of product formation points to a fundamental issue with the reaction setup or reagents.
-
Confirm Reagent Viability: The primary suspect is often the 2-Methyl-2H-indazole-5-sulfonyl chloride. Test its reactivity with a simple, highly nucleophilic amine (e.g., benzylamine) under optimal conditions. If this reaction also fails, your sulfonyl chloride has likely completely hydrolyzed.
-
Check Your Amine: Ensure your amine is not a salt (e.g., a hydrochloride salt). If it is, it will need to be neutralized with a suitable base before the reaction.
-
Re-evaluate Your Reaction Setup: Double-check your stoichiometry, the order of addition, and the anhydrous conditions. A common error is adding the base before the sulfonyl chloride, which can lead to side reactions. It's often beneficial to add the amine to the reaction mixture before the sulfonyl chloride.[4]
Impurity and Side Product Formation
Q3: My crude product shows multiple spots on the TLC plate. What are the common side products in this reaction?
A3: The formation of side products can complicate purification and reduce the yield of your target sulfonamide.
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine, a common side product is the bis-sulfonated amine, where two molecules of the sulfonyl chloride react with the single amine.[2]
-
Solution: To minimize this, you can use a slight excess of the amine (1.1-1.2 equivalents).[2] Alternatively, adding the sulfonyl chloride slowly to the reaction mixture containing the amine can favor the formation of the monosulfonated product.
-
-
Reaction with the Solvent: Some solvents can react with the sulfonyl chloride. For example, alcohols can form sulfonate esters.
-
Solution: Use aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[4]
-
-
Unreacted Starting Materials: The presence of starting materials in your crude product indicates an incomplete reaction. Refer to the troubleshooting steps for low yield to optimize your reaction conditions.
Q4: How can I effectively purify my sulfonamide product?
A4: The purification strategy will depend on the physical properties of your sulfonamide.
-
Recrystallization: For solid sulfonamides, recrystallization is often the most effective method.[2] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.[5] Conduct small-scale solubility tests to find the ideal solvent system.
-
Silica Gel Chromatography: If recrystallization is not effective or if your product is an oil, column chromatography on silica gel is a standard purification technique. A mixture of hexane and ethyl acetate is a common eluent system.[6]
-
Aqueous Workup: A standard workup procedure involves diluting the reaction mixture with a solvent like DCM and washing sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.[2]
Frequently Asked Questions (FAQs)
Q1: Can I use an inorganic base like sodium hydroxide?
A1: While possible under certain conditions (Schotten-Baumann conditions), using an aqueous base like sodium hydroxide significantly increases the risk of hydrolyzing the 2-Methyl-2H-indazole-5-sulfonyl chloride.[2] For most lab-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method to ensure a higher yield of the desired sulfonamide.[2]
Q2: How do I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] Spot the reaction mixture alongside your starting materials on a silica gel plate. The disappearance of the starting materials and the appearance of a new spot corresponding to your product will indicate the reaction's progress.
Q3: What is the optimal stoichiometry for the reaction?
A3: A good starting point is a 1:1 molar ratio of the amine to 2-Methyl-2H-indazole-5-sulfonyl chloride, with 1.1 to 1.5 equivalents of a non-nucleophilic organic base.[3] If you are experiencing issues with bis-sulfonylation of a primary amine, using a slight excess of the amine (1.1-1.2 equivalents) can be beneficial.[2]
Q4: My 2-Methyl-2H-indazole-5-sulfonyl chloride is old. Can I still use it?
A4: It is not recommended. Over time, sulfonyl chlorides can hydrolyze due to exposure to atmospheric moisture, which will lead to a lower concentration of the active reagent and consequently, lower yields.[2] It is always best to use a fresh or properly stored sulfonyl chloride for optimal results.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Add a non-nucleophilic organic base, such as triethylamine or pyridine (1.5 equivalents), dropwise to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.[2]
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or silica gel chromatography.
TLC Monitoring Protocol
-
Prepare a TLC plate (silica gel 60 F254). Draw a baseline with a pencil approximately 1 cm from the bottom.[7]
-
Using a capillary tube, spot the starting amine, 2-Methyl-2H-indazole-5-sulfonyl chloride, and the reaction mixture on the baseline.
-
Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light (254 nm). The consumption of starting materials and the formation of a new product spot will indicate the reaction's progress.
Data Presentation
Table 1: Common Solvents and Bases in Sulfonamide Synthesis
| Solvent | Base | Comments |
| Dichloromethane (DCM) | Triethylamine, Pyridine | Aprotic, good for dissolving a wide range of substrates.[2][4] |
| Tetrahydrofuran (THF) | Triethylamine, Pyridine | Aprotic, can be a good alternative to DCM.[4] |
| Acetonitrile (ACN) | Triethylamine, Pyridine | Aprotic, polar solvent.[4] |
| Pyridine | Pyridine (acts as both base and solvent) | Can be used for less reactive amines, but can be difficult to remove. |
Visualizations
Caption: General mechanism of sulfonamide formation.
Caption: Troubleshooting workflow for low sulfonamide yield.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
Wikipedia. (2023). Sulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
-
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
side products in 2-Methyl-2H-indazole-5-sulfonyl chloride reactions
Introduction
Welcome to the technical support guide for 2-Methyl-2H-indazole-5-sulfonyl chloride. This molecule is a critical building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Pazopanib.[1] Its sulfonyl chloride group is highly reactive, designed for facile coupling with nucleophiles such as amines to form sulfonamides. However, this reactivity is also the source of several common side reactions that can complicate synthesis, reduce yield, and introduce challenging impurities.
This guide is designed for researchers and drug development professionals. It moves beyond simple procedural steps to explain the causality behind common issues, providing you with the mechanistic understanding needed to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and handling of 2-Methyl-2H-indazole-5-sulfonyl chloride. The primary synthetic route involves the chlorosulfonation of 2-methyl-2H-indazole, typically using chlorosulfonic acid.
FAQ 1: My final product shows two distinct, yet similar, sets of peaks in the 1H NMR and two spots on the TLC. What is the unexpected impurity?
Short Answer: You have most likely formed an isomeric side product, 1-Methyl-1H-indazole-5-sulfonyl chloride .
In-Depth Explanation: This issue almost always originates from the purity of your starting material, 2-methyl-2H-indazole. The N-methylation of the parent 1H-indazole is notoriously difficult to control with complete regioselectivity, often yielding a mixture of the desired 2-methyl (N2) isomer and the 1-methyl (N1) isomer.[2][3]
The thermodynamic and kinetic products of alkylation are influenced by factors like the choice of base, solvent, and temperature. For instance, using sodium hydride (NaH) in THF tends to favor N1 alkylation, while other conditions might yield mixtures.[2][4] Since the 1-methyl and 2-methyl indazole isomers have very similar physical properties, they can be difficult to separate. When this isomeric mixture is subjected to chlorosulfonation, both isomers react, leading to a mixture of the corresponding sulfonyl chlorides.
Key Identifiers for the 1-Methyl Isomer:
| Property | 2-Methyl-2H-indazole-5-sulfonyl chloride (Desired Product) | 1-Methyl-1H-indazole-5-sulfonyl chloride (Side Product) |
| CAS Number | 1097731-30-0[5] | 1097730-93-2[6] |
| Molecular Weight | 230.67 g/mol | 230.67 g/mol |
| Appearance | Typically a solid | Solid |
| Analytical Notes | Will have a distinct set of aromatic proton signals in 1H NMR. The N-methyl signal will have a characteristic chemical shift. | The aromatic and N-methyl proton signals will have different chemical shifts compared to the 2-methyl isomer due to the different electronic environment.[6][7] |
Troubleshooting & Prevention:
-
Verify Starting Material Purity: Before starting the chlorosulfonation, meticulously check the isomeric purity of your 2-methyl-2H-indazole starting material by 1H NMR and/or HPLC.
-
Purify the Starting Material: If a mixture is detected, chromatographic separation of the N-methyl indazole isomers is recommended before proceeding.
-
Optimize N-Methylation: When preparing the starting material yourself, carefully review literature procedures for regioselective N2-alkylation of indazoles.[8][9] Conditions often need to be tailored to the specific substrate.
FAQ 2: My reaction yield is very low, and the crude product is a sticky, oily solid that is difficult to handle. What went wrong?
Short Answer: Your product has likely hydrolyzed to the corresponding 2-Methyl-2H-indazole-5-sulfonic acid .
In-Depth Explanation: Sulfonyl chlorides are highly electrophilic and are readily attacked by nucleophiles. Water is a common nucleophile that, even in trace amounts, can hydrolyze the sulfonyl chloride to the much more polar and often less crystalline sulfonic acid.[10] This reaction is often rapid and irreversible under aqueous workup conditions.
The presence of the sulfonic acid drastically changes the physical properties of the product, making it more soluble in aqueous and polar solvents and preventing crystallization. This leads to both low isolated yield and handling difficulties.
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Workup: The workup is the most critical step. Quenching the reaction mixture by pouring it onto ice-water is a standard procedure to precipitate the sulfonyl chloride while keeping it cold to slow hydrolysis.[11] The product should be filtered quickly and washed with cold water.
-
Anhydrous Extraction: If an extractive workup is necessary, use a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) and wash with brine to remove bulk water. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Storage: Store the final product in a desiccator under an inert atmosphere to prevent degradation over time.
Mechanistic Insights: Formation of Key Side Products
Understanding the underlying reaction pathways is key to preventing the formation of impurities.
Mechanism 1: Competing Isomer Formation
The chlorosulfonation reaction itself is generally regioselective for the 5-position on the indazole ring. The critical issue is the pre-existing isomeric contamination of the starting material.
Caption: Competing pathways due to starting material isomerism.
Mechanism 2: Hydrolysis of the Sulfonyl Chloride
The sulfur atom in the sulfonyl chloride is highly electrophilic. It is readily attacked by water in a nucleophilic substitution reaction, displacing the chloride leaving group.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Recommended Experimental Protocols
Protocol 1: Purity Check of 2-Methyl-2H-indazole
-
Sample Preparation: Dissolve ~5-10 mg of your 2-methyl-2H-indazole starting material in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
NMR Acquisition: Acquire a standard 1H NMR spectrum.
-
Analysis: Carefully integrate the N-methyl singlet and the aromatic protons. Compare the spectrum to literature references for pure 1-methyl and 2-methyl indazole. The presence of a second N-methyl peak or unexpected aromatic signals indicates isomeric contamination. The ratio of integrals will provide the approximate isomeric ratio.
Protocol 2: Optimized Chlorosulfonation with Anhydrous Workup
This protocol assumes a starting material of high isomeric purity.
-
Preparation: Under an inert atmosphere of dry nitrogen, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reaction Setup: Cool the flask to 0 °C using an ice-salt bath. Carefully add chlorosulfonic acid (approx. 4-5 equivalents) to the flask.
-
Substrate Addition: Slowly add solid 2-methyl-2H-indazole (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or LC-MS.
-
Workup (Critical Step): Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. A precipitate should form.
-
Isolation: Filter the resulting solid precipitate quickly using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the isolated white/off-white solid under high vacuum in the presence of a desiccant (e.g., P₂O₅) to remove all residual water.
-
Characterization: Confirm the structure and purity of the final product, 2-Methyl-2H-indazole-5-sulfonyl chloride, using 1H NMR, 13C NMR, and MS.
References
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.
-
Research & Reviews: Journal of Chemistry. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
-
Google Patents. (2013). CN103373989A - Preparation method of intermediate of pazopanib hydrochloride.
-
Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
-
Google Patents. (2021). CN112538073A - Preparation method of pazopanib intermediate.
-
Semantic Scholar. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
-
ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
-
Google Patents. (2021). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
-
National Center for Biotechnology Information (PMC). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
National Center for Biotechnology Information (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
Aladdin. (n.d.). 1-methyl-1H-indazole-5-sulfonyl chloride.
-
Moldb. (n.d.). 1097730-93-2 | 1-Methyl-1H-indazole-5-sulfonyl chloride.
-
Google Patents. (2021). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
Google Patents. (2022). CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.
-
Sigma-Aldrich. (n.d.). 1H-Indazole-5-sulfonyl chloride.
-
ChemicalBook. (2025). 2-methyl-2H-indazole-5-sulfonyl chloride.
-
Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
-
Google Patents. (1970). US3541110A - Indazole-5-sulfonamides.
-
ResearchGate. (n.d.). The stucture of the product of chlorosulfonation of 1-methylimidazole,....
-
ACS Publications. (2020). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones.
-
ResearchGate. (n.d.). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt?.
-
DEA. (n.d.). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole.
-
Echemi. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride.
-
ResearchGate. (2025). (PDF) Chlorosulfonation of N-Arylmaleimides.
-
Organic Chemistry Portal. (2020). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones.
-
RSC Publishing. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles.
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
-
National Center for Biotechnology Information (PMC). (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
-
MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl).
-
ChemicalBook. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride - Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. 2-methyl-2H-indazole-5-sulfonyl chloride | 1097731-30-0 [chemicalbook.com]
- 6. 1097730-93-2 | 1-Methyl-1H-indazole-5-sulfonyl chloride - Moldb [moldb.com]
- 7. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 2-Methyl-2H-indazole-5-sulfonyl Chloride Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2-Methyl-2H-indazole-5-sulfonyl chloride and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with the purification of these sensitive compounds.
Introduction: The Challenge of Purifying Indazole Sulfonyl Chlorides
2-Methyl-2H-indazole-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] However, its purification is often hampered by its susceptibility to hydrolysis and the presence of closely-related impurities from the synthetic process. The primary goal of any purification strategy is to remove unreacted starting materials, byproducts, and the hydrolyzed sulfonic acid without degrading the desired product. This guide provides a systematic approach to achieving high purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of crude 2-Methyl-2H-indazole-5-sulfonyl chloride.
Issue 1: The Final Product is an Oil or a Gummy Solid, Not a Crystalline Material.
-
Potential Cause A: Residual Solvent. Chlorinated solvents like dichloromethane (DCM) or chloroform can be difficult to remove completely and can result in an oily product.
-
Solution:
-
Co-evaporate the product with a higher boiling point, non-interfering solvent like hexanes or heptane. This can azeotropically remove the residual chlorinated solvent.
-
Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable.
-
-
-
Potential Cause B: Presence of Hydrolyzed Impurity. The corresponding sulfonic acid (2-Methyl-2H-indazole-5-sulfonic acid) is a common byproduct of hydrolysis and can interfere with crystallization.
-
Solution:
-
Perform a careful aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the sulfonic acid, making it water-soluble and facilitating its removal into the aqueous layer.[3]
-
Be mindful of the contact time with the basic solution to minimize hydrolysis of the desired sulfonyl chloride.
-
-
-
Potential Cause C: Mixture of Isomers. If the methylation of the indazole precursor was not regioselective, you may have a mixture of 1-Methyl-1H-indazole and 2-Methyl-2H-indazole derivatives, which can be difficult to crystallize.
-
Solution:
-
Purification by column chromatography is often necessary to separate these isomers. A silica gel column with a gradient elution of ethyl acetate in hexanes or petroleum ether is a good starting point.[4]
-
-
Issue 2: Low Yield After Aqueous Workup.
-
Potential Cause: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are reactive electrophiles and can be readily hydrolyzed by water, especially under basic or elevated temperature conditions.[5]
-
Solution:
-
Work Cold: Perform all aqueous workup steps at low temperatures (0-5°C) using an ice bath.
-
Minimize Contact Time: Do not let the organic layer containing the sulfonyl chloride sit in contact with the aqueous phase for extended periods.
-
Use a Mild Base: If a basic wash is necessary, use a weak base like saturated sodium bicarbonate instead of stronger bases like sodium hydroxide.
-
Brine Wash: After any aqueous wash, perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer and initiates the drying process.
-
-
Issue 3: Persistent Impurities Observed by TLC/NMR After Column Chromatography.
-
Potential Cause A: Co-eluting Impurities. Some byproducts may have similar polarity to the desired product, making separation by standard column chromatography challenging.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems for your column. Adding a small amount of a third solvent (e.g., DCM or diethyl ether) to your hexane/ethyl acetate mobile phase can sometimes improve separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.
-
-
-
Potential Cause B: On-Column Decomposition. If the sulfonyl chloride is particularly sensitive, it may degrade on the acidic silica gel.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in the mobile phase (e.g., 0.1-1% v/v), to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should be concerned about?
A1: The most common and problematic impurity is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride group. This impurity is highly polar and can make the product difficult to handle and crystallize.
Q2: Can I use recrystallization to purify my crude 2-Methyl-2H-indazole-5-sulfonyl chloride?
A2: Recrystallization can be an effective technique if the crude product is relatively pure (>85-90%). The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
-
Suggested starting solvent systems for screening:
-
Hexanes/Ethyl Acetate
-
Toluene
-
Dichloromethane/Hexanes
-
Acetone/Water (use with caution due to the presence of water)
-
Q3: My TLC shows a streak instead of a clean spot. What does this mean?
A3: Streaking on TLC is often indicative of an acidic or basic compound interacting strongly with the silica gel. In this case, it is likely due to the presence of the sulfonic acid impurity. It can also be caused by overloading the TLC plate.
-
Troubleshooting:
-
Try developing the TLC plate in a mobile phase containing a small amount of acetic acid (if the compound is basic) or triethylamine (if the compound is acidic) to improve the spot shape.
-
Ensure you are not spotting too much of your sample on the plate.
-
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the structure and identify any impurities.
-
LC-MS: To determine the mass of the product and assess its purity.
-
FT-IR: The presence of a strong absorption band around 1370 cm⁻¹ and 1170 cm⁻¹ is characteristic of the S=O stretches of a sulfonyl chloride.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by adding it to a stirred mixture of ice-cold water and a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with:
-
1 M HCl (if basic impurities are present)
-
Saturated NaHCO₃ solution (to remove acidic impurities like the sulfonic acid)
-
Saturated NaCl (brine) solution
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40°C).
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexanes or petroleum ether.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of the column.
-
Elute the Column: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for a wide range of polarities. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the separation of non-polar and moderately polar compounds. |
| Gradient | 0% to 20% Ethyl Acetate | A shallow gradient is often necessary to separate closely eluting impurities. |
| Detection | UV light (254 nm) and/or a potassium permanganate stain | Indazole derivatives are typically UV active. |
Visualizations
Workflow for Purification of 2-Methyl-2H-indazole-5-sulfonyl Chloride
Caption: General purification workflow for 2-Methyl-2H-indazole-5-sulfonyl chloride.
Troubleshooting Decision Tree for Oily Product
Caption: Decision tree for troubleshooting an oily or gummy final product.
References
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(14), 3542–3545.
- Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (2020). The Royal Society of Chemistry.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- Methylation of indazoles and related reactions. (1976). Journal of the Chemical Society, Perkin Transactions 1.
- Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis. (2020). Journal of Organic Chemistry.
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
- Synthesis of 2-Alkenyl-2H-indazoles
- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. (2016). Organic & Biomolecular Chemistry.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (2025). Benchchem.
- US Patent 3,541,110A - Indazole-5-sulfonamides. (1970).
- 2-methyl-2H-indazole-5-sulfonyl chloride (CAS 1097731-30-0). ChemicalBook.
- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (2022).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Publishing.
- Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. (2022).
- CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide. (2018).
- 1-Methyl-1H-indazole-5-sulfonyl chloride. Moldb.
- Development of a selective and scalable N1-indazole alkylation. (2024).
- CN103351315A - General preparation method of sulfonyl chloride. (2013).
- 2-methyl-2H-indazole-5-sulfonyl chloride. Echemi.
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. (2021).
Sources
- 1. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]
- 2. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating the Challenges of 2-Methyl-2H-indazole-5-sulfonyl chloride: A Technical Support Guide
Welcome to the technical support center for 2-Methyl-2H-indazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common experimental hurdles, with a primary focus on its solubility characteristics. As a crucial building block in medicinal chemistry, understanding the nuances of this reagent is key to successful and reproducible outcomes.
I. Understanding the Reagent: Key Physicochemical Properties
2-Methyl-2H-indazole-5-sulfonyl chloride is a reactive compound used in the synthesis of a variety of biologically active molecules. Its indazole core is a common scaffold in drug discovery, and the sulfonyl chloride group provides a reactive handle for forming sulfonamides and other derivatives. However, the combination of a relatively rigid heterocyclic system and a polar sulfonyl chloride group can lead to challenging solubility profiles in common organic solvents.
A Word on Stability: Heterocyclic sulfonyl chlorides can exhibit variable stability. Decomposition can be accelerated by moisture, heat, and even the choice of solvent.[1][2] It is crucial to handle this reagent under anhydrous conditions and to be mindful of its thermal stability, especially when heating to aid dissolution.[1] For many heterocyclic sulfonyl chlorides, storage at low temperatures (-20°C) is recommended to maintain integrity.[1]
II. Troubleshooting Guide: Tackling Solubility Issues Head-On
This section addresses the most frequently encountered problem with 2-Methyl-2H-indazole-5-sulfonyl chloride: achieving complete dissolution in a reaction solvent.
Question: My 2-Methyl-2H-indazole-5-sulfonyl chloride is not dissolving in my chosen reaction solvent. What are my options?
Answer: This is a common challenge. The key is to systematically explore different solvent systems and dissolution techniques while being mindful of the compound's stability. Here is a workflow to guide you:
Caption: A decision-making workflow for addressing solubility issues.
Step 1: Rational Solvent Selection
The first step is to choose a solvent that is compatible with your reaction conditions and has a polarity that is likely to solvate the molecule. While specific solubility data for 2-Methyl-2H-indazole-5-sulfonyl chloride is not widely published, we can infer its likely behavior from its structure and data on similar compounds.
Table 1: Estimated Solubility of 2-Methyl-2H-indazole-5-sulfonyl chloride in Common Organic Solvents
| Solvent | Polarity Index | Estimated Solubility | Comments |
| Dichloromethane (DCM) | 3.1 | Sparingly Soluble to Soluble | A common starting point for reactions with sulfonyl chlorides. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Good general-purpose solvent, but ensure it is anhydrous. |
| Acetonitrile (ACN) | 5.8 | Soluble | A polar aprotic solvent that can be effective.[3] |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | Often a good choice for poorly soluble compounds, but can be difficult to remove. Use judiciously. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Very Soluble | An excellent solvent for many polar and non-polar compounds, often used as a co-solvent.[4] |
| Toluene | 2.4 | Poorly Soluble | Generally not a good choice unless required by the reaction conditions. |
| Diethyl Ether | 2.8 | Sparingly Soluble | Can be a suitable solvent for some applications. |
Step 2: The Power of Co-solvents
If the compound is sparingly soluble in your primary reaction solvent, adding a small amount of a highly polar, aprotic co-solvent can dramatically improve solubility.
-
Expert Insight: The use of a co-solvent alters the overall polarity of the solvent system, which can disrupt the crystal lattice of the solid and promote solvation.
Experimental Protocol: Using DMSO as a Co-solvent
-
To your suspension of 2-Methyl-2H-indazole-5-sulfonyl chloride in the primary solvent, add a small volume of DMSO (e.g., 5-10% of the total volume).
-
Stir the mixture vigorously at room temperature.
-
Observe for dissolution. If the compound remains insoluble, a slight increase in the co-solvent percentage can be attempted, but be mindful of its potential to influence the reaction.
Step 3: Judicious Use of Heat
Gentle heating can increase the rate of dissolution and the overall solubility of a compound. However, this must be balanced against the thermal stability of the sulfonyl chloride.
-
Causality Explained: Increasing the temperature provides the necessary energy to overcome the intermolecular forces in the solid state, allowing the solvent molecules to interact more effectively with the solute.
Experimental Protocol: Safe Heating for Dissolution
-
Place the reaction flask in a water or oil bath equipped with a thermometer.[5]
-
Slowly increase the temperature of the bath while stirring the mixture. A temperature of 40-50°C is a safe starting point.
-
Monitor the solution for dissolution and any signs of degradation, such as a color change.
-
Once the compound has dissolved, the reaction can often be cooled to the desired temperature without the compound precipitating out.
Step 4: The Role of Sonication
Ultrasonication is a powerful mechanical method for aiding dissolution. The high-frequency sound waves create cavitation bubbles in the solvent, and their collapse generates localized energy that can break apart solid aggregates.[6]
-
Mechanism of Action: The energy from cavitation enhances mass transfer and disrupts intermolecular interactions at the solid-liquid interface, accelerating the dissolution process.[6]
Experimental Protocol: Dissolution via Bath Sonication
-
Place the sealed reaction vial or flask in a bath sonicator. Ensure the water level in the sonicator is appropriate.
-
Turn on the sonicator and sonicate for 5-10 minute intervals.
-
After each interval, visually inspect the solution for dissolution.
-
Be aware that sonication can cause a slight increase in temperature. If your compound is highly heat-sensitive, consider using a cooled sonicator bath.
III. Frequently Asked Questions (FAQs)
Q1: I've noticed my solid 2-Methyl-2H-indazole-5-sulfonyl chloride has a slight yellow tint. Is it still usable?
A slight discoloration may indicate minor degradation. For critical applications, it is always best to use a fresh, colorless reagent. However, for many standard synthetic procedures, a small degree of discoloration may not significantly impact the outcome. It is advisable to run a small-scale test reaction to confirm its reactivity.
Q2: What are the best practices for storing 2-Methyl-2H-indazole-5-sulfonyl chloride?
To ensure the longevity of the reagent, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. Storage in a cool, dark place, such as a refrigerator or freezer (-20°C), is recommended.[1]
Q3: Can I use protic solvents like ethanol or methanol with 2-Methyl-2H-indazole-5-sulfonyl chloride?
It is generally not recommended to use protic solvents as the primary reaction solvent for sulfonyl chlorides. These solvents can react with the sulfonyl chloride to form the corresponding sulfonate ester, consuming your starting material. However, in some specific applications, they may be used as a nucleophile in the reaction.
Q4: After my reaction, I'm having trouble removing DMF or DMSO. What are some tips?
For DMF, repeated aqueous washes during the workup can help remove it. For DMSO, a common method is to dilute the reaction mixture with a large volume of water and extract the product with a less polar, water-immiscible solvent like ethyl acetate or diethyl ether. The DMSO will preferentially partition into the aqueous layer.
IV. References
-
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from BenchChem Technical Support.
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
-
Solubility of Things. (n.d.). Heating Techniques. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.3: Heating and Cooling Methods. Retrieved from [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.
-
Elma Ultrasonic. (2025). Sonication Baths for Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.4: Heating and Cooling Methods. Retrieved from [Link]
-
White, A. W., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(9), 968–972.
-
Quora. (2020). What heat source should you use to heat flammable organic solvents? Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). EPA3550 Ultrasonic Extraction Guide. Retrieved from [Link]
-
ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator? Retrieved from [Link]
-
Hielscher Ultrasonics GmbH. (2023). Ultrasonication of Closed Sample Vials - The Hielscher VialTweeter® [Video]. YouTube. [Link]
-
The Bumbling Biochemist. (2025). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. [Link]
-
D'Souza, M. J., et al. (2009). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Sigma-Aldrich.
-
MIT OpenCourseWare. (2010). Refluxing a Reaction [Video]. YouTube. [Link]
-
Alonso, D. A., & Baeza, A. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability.
-
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18–24.
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.
-
BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Retrieved from BenchChem Technical Support.
-
Alonso, D. A., & Baeza, A. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
-
Grygorenko, O. O., et al. (2025). A Library of Conformationally Restricted Saturated Heterocyclic Sulfonyl Chlorides. Synthesis, 57(16), 2736-2744.
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925.
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.
-
Aires-de-Sousa, J., et al. (2004). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 9(9), 748-761.
-
Chiral Technologies. (n.d.). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Retrieved from [Link]
-
Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101416.
-
Bolm, C., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509-7513.
Sources
preventing hydrolysis of 2-Methyl-2H-indazole-5-sulfonyl chloride during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis and Ensuring Successful Reactions
Welcome to the Technical Support Center for 2-Methyl-2H-indazole-5-sulfonyl chloride. This guide is designed to provide you, our valued researchers, with in-depth technical insights and practical troubleshooting advice to ensure the successful use of this reagent in your synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with reactive intermediates and have curated this resource to address the specific challenges you may face, particularly the prevention of hydrolysis.
Introduction: The Challenge of Heteroaromatic Sulfonyl Chlorides
2-Methyl-2H-indazole-5-sulfonyl chloride is a key building block in medicinal chemistry, enabling the synthesis of a diverse range of sulfonamide derivatives.[1] However, like many heteroaromatic sulfonyl chlorides, it possesses inherent instability that can lead to hydrolysis, impacting reaction yields and purity.[2][3] This guide will equip you with the knowledge to mitigate these challenges.
The primary pathway for the decomposition of sulfonyl chlorides is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid. This sulfonic acid is unreactive in typical sulfonamide formation reactions, leading to a decrease in the yield of the desired product.[4]
Troubleshooting Guide: Addressing Common Experimental Issues
Here, we address specific problems you might encounter during your experiments with 2-Methyl-2H-indazole-5-sulfonyl chloride, providing a systematic approach to identifying and resolving the root cause.
Q1: My sulfonamide reaction has a low yield, and I suspect hydrolysis of the 2-Methyl-2H-indazole-5-sulfonyl chloride. How can I confirm this?
A1: Confirming hydrolysis is the first critical step. Here’s a multi-pronged approach:
-
Reaction Monitoring with TLC: Spot your reaction mixture on a TLC plate alongside a sample of the starting sulfonyl chloride. The sulfonic acid byproduct is significantly more polar and will likely have a much lower Rf value, often remaining at the baseline depending on the solvent system.
-
LC-MS Analysis: This is the most definitive method. Analyze a quenched sample of your reaction mixture. Look for the mass corresponding to 2-Methyl-2H-indazole-5-sulfonic acid.
-
¹H NMR Spectroscopy: In a crude NMR of your reaction mixture, the sulfonic acid will have characteristic aromatic proton signals that are likely shifted compared to the sulfonyl chloride and the desired sulfonamide.
Q2: I've confirmed hydrolysis is occurring. What are the most likely sources of water in my reaction, and how can I eliminate them?
A2: Water contamination is the primary culprit. A thorough audit of your experimental setup is necessary.
| Potential Water Source | Mitigation Strategy |
| Solvents | Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent). |
| Glassware | Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). |
| Reagents | Ensure your amine and any base (e.g., triethylamine, pyridine) are anhydrous. Liquid reagents can be dried over suitable drying agents. |
| Atmosphere | Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a balloon. |
Q3: Despite taking precautions, my yields are still inconsistent. Could the 2-Methyl-2H-indazole-5-sulfonyl chloride itself be degrading during storage?
A3: Yes, this is a distinct possibility. Heteroaromatic sulfonyl chlorides can be less stable than their simple aryl counterparts.[2][3]
-
Storage Conditions: Store 2-Methyl-2H-indazole-5-sulfonyl chloride in a desiccator, under an inert atmosphere if possible, and at a low temperature (refrigerated or frozen).
-
Visual Inspection: Before use, visually inspect the reagent. Any clumping or discoloration could be a sign of degradation.
-
Re-purification: If you suspect degradation, you may need to purify the sulfonyl chloride before use. However, given its potential instability, it is often preferable to use a freshly opened bottle from a reliable supplier.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of 2-Methyl-2H-indazole-5-sulfonyl chloride to proactively prevent hydrolysis.
Q1: What are the optimal reaction conditions to minimize hydrolysis when forming a sulfonamide?
A1: The key is to create a reaction environment that is as water-free as possible.
-
Anhydrous Conditions: As detailed in the troubleshooting guide, the rigorous exclusion of water is paramount.
-
Low Temperature: Start the reaction at a low temperature (e.g., 0°C or -78°C) to control the initial exotherm and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere of nitrogen or argon.
-
Order of Addition: A common and effective procedure is to dissolve the amine and a non-nucleophilic base (like triethylamine or pyridine) in an anhydrous solvent, cool the mixture, and then slowly add a solution of the 2-Methyl-2H-indazole-5-sulfonyl chloride.[4]
Q2: Which solvents are recommended for reactions with 2-Methyl-2H-indazole-5-sulfonyl chloride?
A2: Aprotic, anhydrous solvents are the best choice.
| Recommended Solvents | Rationale |
| Dichloromethane (DCM) | Excellent solvent for many organic reactions, readily available in anhydrous form. |
| Tetrahydrofuran (THF) | Another good aprotic solvent, but be cautious of peroxide formation. Use freshly distilled or inhibitor-free anhydrous THF. |
| Acetonitrile (ACN) | A polar aprotic solvent that can be suitable for many sulfonamide formations. |
| Toluene | A non-polar aprotic solvent that can be useful for certain applications. |
Q3: Are there alternative synthetic strategies that can bypass the potential instability of 2-Methyl-2H-indazole-5-sulfonyl chloride?
A3: Yes, several methods can generate the sulfonamide without isolating the sulfonyl chloride intermediate.
-
In Situ Formation: One approach is the oxidative chlorination of the corresponding thiol (2-Methyl-2H-indazole-5-thiol) in the presence of the amine.[5] This generates the sulfonyl chloride in situ, which then immediately reacts with the amine.
-
Sulfonyl Fluorides: While less reactive, sulfonyl fluorides are generally more stable than their chloride counterparts.[2] If available, 2-Methyl-2H-indazole-5-sulfonyl fluoride could be a more robust alternative.
-
Coupling with Sulfinates: Another strategy involves the preparation of a sulfinate salt, which is more stable than the sulfonyl chloride. The sulfinate can then be coupled with an amine under oxidative conditions to form the sulfonamide.
Experimental Protocols
Protocol 1: Standard Anhydrous Sulfonamide Formation
This protocol outlines the standard procedure for the synthesis of a sulfonamide from 2-Methyl-2H-indazole-5-sulfonyl chloride under anhydrous conditions.
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flame-dried flask, dissolve 2-Methyl-2H-indazole-5-sulfonyl chloride (1.1 eq.) in anhydrous DCM. Slowly add this solution dropwise to the stirred amine solution at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired reaction and the competing hydrolysis pathway.
Caption: Recommended workflow for anhydrous sulfonamide synthesis.
References
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4).
- Arcoria, A., et al. (1972). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Shevchuk, O. I., et al. (2023). Stability of six-membered heterocyclic sulfonyl halides in THF-d8 solution. ResearchGate. [Link]
- Reeves, J. T., et al. (2015).
- Park, C. M., et al. (2001). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Tetrahedron Letters, 42(24), 4061-4064.
- Reeves, J. T., et al. (2015).
- de la Torre, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1448.
- Szele, I., et al. (2021). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 26(16), 4949.
- Gnedin, B. G., & Ivanov, S. N. (2000). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 36(7), 1024-1030.
-
Pospíšil, J., et al. (2022). Heteroaryl sulfonamide synthesis: Scope and limitations. ResearchGate. [Link]
-
PubChem. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride. [Link]
- Kumar, A., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
- Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7796-7815.
Sources
Navigating the Critical Choice of Solvent for Sulfonylation with 2-Methyl-2H-indazole-5-sulfonyl chloride
Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonylation of nucleophiles with 2-Methyl-2H-indazole-5-sulfonyl chloride is a pivotal transformation in the synthesis of various biologically active molecules. The choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction rate, yield, and purity. This guide provides in-depth insights and troubleshooting advice to navigate the complexities of solvent selection for this specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for sulfonylation with 2-Methyl-2H-indazole-5-sulfonyl chloride?
A1: The ideal solvent should effectively dissolve both the 2-Methyl-2H-indazole-5-sulfonyl chloride and the amine or alcohol nucleophile. Beyond solubility, the solvent's polarity, aprotic or protic nature, and its potential to participate in or hinder the reaction are crucial. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive sulfonyl chloride.[1][2]
Q2: Which solvents are most commonly recommended for this type of sulfonylation?
A2: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are standard choices.[3] For less reactive or sterically hindered amines, more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial to increase reaction rates.[1] Pyridine can also serve as both a solvent and a base.[4]
Q3: Can protic solvents like water or alcohols be used?
A3: Generally, protic solvents are avoided. 2-Methyl-2H-indazole-5-sulfonyl chloride is susceptible to hydrolysis in the presence of water, which leads to the formation of the unreactive sulfonic acid, thereby reducing the yield.[1] While some specialized methods for sulfonylation in water exist, they are not standard practice for this type of substrate and require careful control of conditions.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the sulfonylation reaction and offers actionable solutions.
Issue 1: Low or No Product Yield
Question: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes related to the solvent, and how can I troubleshoot this?
Answer: Low or no product formation can often be traced back to issues with the solvent and reaction conditions.
-
Possible Cause 1: Poor Solubility of Reactants. If either the 2-Methyl-2H-indazole-5-sulfonyl chloride or the nucleophile has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Troubleshooting Step: If using a nonpolar aprotic solvent like DCM or THF, consider switching to a more polar aprotic solvent like acetonitrile or DMF to improve solubility.[2] Gentle heating can also be employed, but monitor for potential degradation.
-
-
Possible Cause 2: Degradation of the Sulfonyl Chloride. Sulfonyl chlorides are moisture-sensitive and can degrade to the corresponding sulfonic acid, which is unreactive towards amines.[1][2]
-
Troubleshooting Step: Ensure the use of anhydrous solvents. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Using a freshly opened bottle of the sulfonyl chloride is also recommended.
-
-
Possible Cause 3: Inappropriate Solvent Polarity for the Nucleophile's Reactivity. For electron-poor or sterically hindered amines, a less polar solvent might not provide a sufficient driving force for the reaction.
Issue 2: Formation of Multiple Byproducts
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. How can the solvent choice contribute to this, and what can be done to minimize side reactions?
Answer: The formation of multiple products is often due to side reactions that can be influenced by the solvent.
-
Possible Cause 1: Reaction with the Solvent. While less common with standard aprotic solvents, some solvents can potentially react with the highly electrophilic sulfonyl chloride under certain conditions.
-
Troubleshooting Step: Stick to well-established, inert aprotic solvents like DCM, THF, or acetonitrile.
-
-
Possible Cause 2: Bis-sulfonylation of Primary Amines. Primary amines have two N-H bonds and can sometimes undergo a second sulfonylation, especially with an excess of the sulfonyl chloride and a strong base.
-
Troubleshooting Step: While primarily controlled by stoichiometry, the solvent can influence reaction rates. In a solvent that promotes a very fast reaction, localized excesses of the sulfonyl chloride during addition could lead to this byproduct. Ensure slow, dropwise addition of the sulfonyl chloride solution.
-
-
Possible Cause 3: Reaction with Tertiary Amine Bases. If a tertiary amine like triethylamine is used as a base, it can sometimes react with the sulfonyl chloride.[2]
-
Troubleshooting Step: If this is suspected, consider using a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge. The choice of solvent should be compatible with the solubility of the chosen base.
-
Issue 3: Difficult Product Purification
Question: I am having trouble purifying my sulfonamide product from the reaction mixture. Can the solvent choice simplify the workup process?
Answer: Absolutely. The solvent used for the reaction has a direct impact on the ease of workup and purification.
-
Workup Consideration 1: Solvent Volatility. Using a volatile solvent like DCM or THF simplifies its removal under reduced pressure after the reaction is complete.[6][7] Solvents with high boiling points like DMF or DMSO can be difficult to remove completely and may require aqueous workups to partition them out.[8]
-
Recommended Protocol: After the reaction, if a high-boiling solvent was used, the mixture is typically quenched with water and extracted with a lower-boiling, immiscible organic solvent like ethyl acetate. The organic layer is then washed sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities, a saturated aqueous sodium bicarbonate solution to remove acidic impurities, and finally with brine to begin the drying process.[2][6]
-
-
Workup Consideration 2: Solubility of Byproducts. The solvent can influence the solubility of byproducts, making them easier or harder to remove.
-
Troubleshooting Step: If the crude product is contaminated with unreacted starting materials or byproducts, carefully consider the solvent system for chromatography. The polarity of the reaction solvent can provide clues for an appropriate elution system for column chromatography.
-
Solvent Selection Guide
The following table summarizes the properties and typical applications of common solvents for sulfonylation reactions.
| Solvent | Polarity | Type | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Medium | Aprotic | 40 | Good general-purpose solvent, volatile and easy to remove.[2] |
| Tetrahydrofuran (THF) | Medium | Aprotic | 66 | Good for dissolving a wide range of reactants.[2] |
| Acetonitrile | High | Aprotic | 82 | A more polar option than DCM or THF, can accelerate reactions.[2] |
| N,N-Dimethylformamide (DMF) | High | Aprotic | 153 | Useful for sluggish reactions with poorly soluble or unreactive substrates.[1] Difficult to remove. |
| Pyridine | High | Aprotic | 115 | Can act as both a solvent and a base.[4] |
Experimental Protocol: General Procedure for Sulfonylation
This protocol provides a general framework. Specific quantities and reaction times will need to be optimized for your particular nucleophile.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine or alcohol nucleophile (1.0 equiv.) and a suitable base (e.g., triethylamine, 1.2 equiv.) in the chosen anhydrous solvent.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-Methyl-2H-indazole-5-sulfonyl chloride (1.1 equiv.) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive nucleophiles.
-
Workup: Quench the reaction by adding water. If the reaction solvent is immiscible with water (e.g., DCM), separate the layers. If the solvent is water-miscible (e.g., DMF), extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[2][6]
Visualizing the Solvent Selection Process
Caption: Decision workflow for solvent selection in sulfonylation.
References
- BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 22965-22970.
- RSC Publishing. (2018, December 10). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- ResearchGate. (2015, February). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- ACS Publications. (n.d.). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins | Organic Letters.
- MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- BenchChem. (n.d.). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
- BenchChem. (n.d.). Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- ACS Publications. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis.
- Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- De Sarkar, S., Maiti, D., & Mahanty, K. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3699–3708.
- Wikipedia. (n.d.). Phenol.
- PubMed. (2020, March 6). Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis.
- ResearchGate. (n.d.). Regioselective C−H sulfonylation of 2H‐indazoles by electrosynthesis.
- ResearchGate. (n.d.). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction.
- RSC Publishing. (n.d.). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite.
- ChemicalBook. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride - Safety Data Sheet.
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- Echemi. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride.
- RSC Publishing. (2023, March 20). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- NIH. (n.d.). 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem.
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minimizing bis-sulfonamide formation in indazole reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Bis-Sulfonamide Formation in Indazole Reactions
Welcome to the Technical Support Center for indazole sulfonylation reactions. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with the formation of bis-sulfonamide impurities. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is bis-sulfonamide formation and why is it a problem in indazole reactions?
A: Bis-sulfonamide formation is a common side reaction in the sulfonylation of indazoles where two sulfonyl groups are introduced onto the indazole scaffold. This typically results in a di-sulfonated product, which can be challenging to separate from the desired mono-sulfonylated product and can complicate downstream applications, particularly in drug development where purity is paramount. The indazole nucleus has two reactive nitrogen atoms (N1 and N2), and under certain conditions, both can be sulfonylated.
Q2: What is the primary cause of bis-sulfonamide formation?
A: The primary cause of bis-sulfonamide formation is often the use of an excess of the sulfonylating agent, such as a sulfonyl chloride, in the presence of a strong base.[1] This can lead to the initial formation of the desired mono-sulfonamide, followed by a second sulfonylation event on the remaining nitrogen atom. The reaction conditions, including the choice of base, solvent, and temperature, play a crucial role in controlling the extent of this side reaction.
Q3: How does the regioselectivity of the initial sulfonylation (N1 vs. N2) impact the potential for bis-sulfonamide formation?
A: The indazole ring exhibits annular tautomerism, with the proton on the pyrazole ring existing in equilibrium between the N1 and N2 positions. The 1H-tautomer is generally more thermodynamically stable.[2] The initial sulfonylation can occur at either nitrogen, and the regioselectivity is influenced by steric and electronic factors of the indazole substrate, as well as the reaction conditions.[2] While bis-sulfonylation can theoretically occur from either mono-sulfonylated intermediate, the reactivity of the remaining nitrogen will be altered. Understanding and controlling the initial regioselectivity is a key step in preventing the formation of the bis-sulfonylated impurity.
Troubleshooting Guide: Minimizing Bis-Sulfonamide Impurities
This section provides a structured approach to troubleshooting and minimizing the formation of bis-sulfonamide byproducts in your indazole sulfonylation reactions.
Issue 1: Significant Formation of Bis-Sulfonamide Product Detected
Root Cause Analysis:
The formation of a bis-sulfonamide impurity is a clear indication that the reaction conditions are favoring a second sulfonylation event. The key factors to investigate are the stoichiometry of your reagents, the strength and amount of the base, and the overall reaction concentration and temperature.
Decision-Making Workflow for Optimization:
Caption: Workflow for using a protecting group strategy.
Recommended Protecting Group Protocol: SEM Protection for N2-Selectivity
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective protecting group for directing reactions to the N1 position by first protecting the N2 position. [3][4] Step 1: N2-Protection of Indazole with SEM-Cl
-
Reagents: Indazole, SEM-Cl, dicyclohexylmethylamine, Toluene.
-
Procedure: To a solution of indazole in toluene, add dicyclohexylmethylamine followed by the dropwise addition of SEM-Cl at room temperature. Stir until the reaction is complete as monitored by TLC. The N2-SEM protected indazole can then be isolated. [4] Step 2: N1-Sulfonylation of N2-SEM-Indazole
-
Reagents: N2-SEM protected indazole, sulfonyl chloride, NaH, THF.
-
Procedure: To a cooled (0 °C) solution of the N2-SEM protected indazole in anhydrous THF, add NaH portion-wise. After hydrogen evolution ceases, add the sulfonyl chloride and allow the reaction to proceed to completion.
Step 3: Deprotection of the SEM Group
-
Reagents: N1-sulfonyl-N2-SEM-indazole, tetrabutylammonium fluoride (TBAF), THF.
-
Procedure: Dissolve the SEM-protected sulfonamide in THF and treat with a solution of TBAF in THF. The reaction can be heated to reflux to facilitate deprotection. [4]
Analytical Characterization of Reaction Products
Accurate identification and quantification of the desired product and any bis-sulfonamide impurity are crucial for reaction optimization.
Q4: How can I effectively identify and quantify bis-sulfonamide impurities?
A: A combination of chromatographic and spectroscopic techniques is recommended for the robust analysis of your reaction mixture. [5]
| Technique | Application & Key Considerations |
|---|---|
| Thin-Layer Chromatography (TLC) | Application: A rapid, qualitative method for monitoring reaction progress and identifying the presence of multiple products. Considerations: The bis-sulfonamide product will likely have a different Rf value than the mono-sulfonamide. Staining with permanganate or viewing under UV light can help visualize the spots. |
| High-Performance Liquid Chromatography (HPLC) | Application: Provides quantitative data on the purity of the sample and the relative amounts of mono- and bis-sulfonated products. [6][7]Considerations: Develop a method with a suitable C18 column and a gradient elution of water and acetonitrile (often with a modifier like formic acid or TFA) to achieve good separation. UV detection is typically used. [7][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Application: Confirms the identity of the peaks observed in the HPLC chromatogram by providing molecular weight information. [6]Considerations: Electrospray ionization (ESI) is a common technique for sulfonamides. [5]The mass spectrum of the bis-sulfonamide will show a molecular ion corresponding to the addition of two sulfonyl groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Application: Provides definitive structural information for both the desired product and the bis-sulfonamide impurity. Considerations: 1H and 13C NMR will show distinct chemical shifts for the protons and carbons of the indazole core and the sulfonyl groups. For distinguishing N1 vs. N2 isomers, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be particularly useful to identify through-space correlations between protons on the sulfonyl group and the indazole ring. [9]|
References
-
PubMed. Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investigation. PubMed. Accessed January 15, 2026. [Link]
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PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Accessed January 15, 2026. [Link]
-
ACS Publications. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Accessed January 15, 2026. [Link]
-
MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Accessed January 15, 2026. [Link]
-
ResearchGate. Optimization of the conditions of the sulfonylation reaction. ResearchGate. Accessed January 15, 2026. [Link]
-
PMC. Development of a selective and scalable N1-indazole alkylation. PMC. Accessed January 15, 2026. [Link]
-
ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Accessed January 15, 2026. [Link]
-
ResearchGate. Optimization of the reaction conditions a. ResearchGate. Accessed January 15, 2026. [Link]
-
PubMed. Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis. PubMed. Accessed January 15, 2026. [Link]
-
ORGANIC CHEMISTRY. Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. ORGANIC CHEMISTRY. Accessed January 15, 2026. [Link]
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YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Accessed January 15, 2026. [Link]
-
ScienceDirect. Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. ScienceDirect. Accessed January 15, 2026. [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Accessed January 15, 2026. [Link]
-
Semantic Scholar. Regioselective C-H Sulfonylation of 2H-Indazoles by Electrosynthesis. Semantic Scholar. Accessed January 15, 2026. [Link]
-
OUCI. Determination of Sulfonamide Residues in Honey and Milk by HPLC Coupled with Novel Graphene Oxide/Polypyrrole Foam Material-Pipette Tip Solid Phase Extraction. OUCI. Accessed January 15, 2026. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Accessed January 15, 2026. [Link]
-
Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Accessed January 15, 2026. [Link]
-
Wiley Online Library. Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. Accessed January 15, 2026. [Link]
-
Wiley Online Library. Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles: Controlling selectivity. Wiley Online Library. Accessed January 15, 2026. [Link]
-
RSC Publishing. Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Accessed January 15, 2026. [Link]
-
PubMed. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. Accessed January 15, 2026. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Accessed January 15, 2026. [Link]
-
Reddit. Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry. Reddit. Accessed January 15, 2026. [Link]
-
ResearchGate. Mono- and bis-sulfonamide synthesis via direct sulfochlorination of 6a–t. ResearchGate. Accessed January 15, 2026. [Link]
-
PMC. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. PMC. Accessed January 15, 2026. [Link]
-
PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Accessed January 15, 2026. [Link]
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Technical Support Center: Stability and Handling of 2-Methyl-2H-indazole-5-sulfonyl chloride
Welcome to the technical support center for 2-Methyl-2H-indazole-5-sulfonyl chloride (CAS No. 1097731-30-0).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Indazole-sulfonamides are prominent scaffolds in modern drug discovery, and ensuring the stability and reactivity of this key intermediate is paramount for achieving reliable and reproducible results.[3][4][5]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing the stability of this reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of 2-Methyl-2H-indazole-5-sulfonyl chloride.
Q1: What is 2-Methyl-2H-indazole-5-sulfonyl chloride, and why is its stability a critical concern?
A: 2-Methyl-2H-indazole-5-sulfonyl chloride is a bicyclic heteroaromatic compound featuring a highly reactive sulfonyl chloride functional group.[1][2] Its utility lies in its ability to react with primary or secondary amines to form stable sulfonamide linkages, a common motif in pharmacologically active molecules.[6][7]
The primary stability concern stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the compound extremely susceptible to hydrolysis by water (moisture).[8][9] Reaction with even trace amounts of water will convert the sulfonyl chloride into the corresponding 2-Methyl-2H-indazole-5-sulfonic acid. This sulfonic acid is unreactive towards amines under standard sulfonamide coupling conditions, meaning any hydrolyzed material represents a loss of active reagent and will lead to lower yields.[8]
Q2: How should I properly store this reagent to ensure its long-term viability?
A: Proper storage is essential to prevent degradation. We recommend the following conditions based on the compound's chemical nature:
-
Temperature: Store at 2-8°C in a refrigerator.[10] This minimizes decomposition rates.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces moisture-laden air from the container headspace.
-
Container: The reagent should be kept in its original, tightly sealed container.[11] For multi-use bottles, consider flushing the headspace with inert gas after each use.
-
Location: Store in a dry, dedicated location away from incompatible materials, particularly aqueous solutions and strong bases.
Q3: My vial of 2-Methyl-2H-indazole-5-sulfonyl chloride has developed a yellowish or brownish tint. Is it still usable?
A: Discoloration upon storage is often an indicator of decomposition.[12] While a very slight color change may not significantly impact a robust reaction, any noticeable darkening suggests that a non-trivial amount of the material has degraded. This can introduce impurities and lower the concentration of the active reagent, leading to inconsistent results and reduced yields.[12] For sensitive applications or to ensure maximum reproducibility, we strongly recommend using a fresh, colorless, or off-white batch of the reagent.
Q4: What are the primary decomposition products I should be aware of?
A: The main decomposition product is 2-Methyl-2H-indazole-5-sulfonic acid, formed via hydrolysis as shown in the diagram below. In the presence of other nucleophiles (e.g., alcohols from solvents), corresponding sulfonates could also form. During a reaction workup, the sulfonic acid is highly polar and will typically partition into the aqueous phase during an extraction.
Section 2: Troubleshooting Guide for Sulfonamide Synthesis
This section provides a structured approach to resolving common issues encountered during reactions involving 2-Methyl-2H-indazole-5-sulfonyl chloride.
Problem: Consistently Low or No Yield of the Desired Sulfonamide Product
Low yields are the most frequently reported issue and can almost always be traced back to the stability and handling of the sulfonyl chloride.[8][13]
Potential Cause A: Hydrolysis of the Sulfonyl Chloride
-
Scientific Rationale: As detailed in the FAQ, sulfonyl chlorides react readily with water.[8] This can happen before the reaction (due to improper storage) or during the reaction (due to wet solvents, glassware, or reagents).
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried before use (e.g., oven-dried at >100°C for several hours and cooled under an inert atmosphere or in a desiccator).
-
Use Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Common choices like Dichloromethane (DCM) or Tetrahydrofuran (THF) are hygroscopic and must be handled accordingly.[8]
-
Run Under Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Potential Cause B: Inappropriate Base Selection or Stoichiometry
-
Scientific Rationale: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base.[8] If the base is nucleophilic (like an amine), it can compete with your substrate for the sulfonyl chloride. If an aqueous base (e.g., NaOH) is used, it dramatically increases the concentration of water, promoting hydrolysis (the Schotten-Baumann condition is possible but often less efficient for this reason).[8]
-
Troubleshooting & Solutions:
-
Select a Non-Nucleophilic Base: Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine is also a classic choice that can serve as both a base and a catalyst.[8]
-
Optimize Stoichiometry: Use at least one equivalent of base for each equivalent of sulfonyl chloride. Often, a slight excess (1.1-1.5 equivalents) is beneficial to ensure complete HCl neutralization.
-
Potential Cause C: Sub-optimal Reaction Temperature
-
Scientific Rationale: While heating can accelerate the desired reaction, it can also accelerate decomposition pathways. Most sulfonamide formations are facile and do not require high heat.
-
Troubleshooting & Solutions:
-
Start Cold: Begin the reaction at 0°C (ice bath). This is particularly important during the addition of the sulfonyl chloride to the amine solution, as the initial reaction can be exothermic.
-
Allow to Warm Gradually: After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).
-
Section 3: Data & Visualizations
Key Stability & Handling Parameters
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2–8 °C | Slows kinetic degradation processes.[10] |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents exposure to atmospheric moisture, which causes hydrolysis.[8] |
| Recommended Solvents | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents that are compatible with the reactants and minimize hydrolysis risk.[8] |
| Incompatible Solvents | Protic solvents (Water, Methanol, Ethanol) | Will react with the sulfonyl chloride to form sulfonic acids or sulfonates. |
| Recommended Bases | Triethylamine (TEA), Pyridine, DIPEA | Non-nucleophilic bases that effectively scavenge HCl without competing for the electrophile.[8] |
| Reagents to Avoid | Strong aqueous acids/bases, moisture | Promotes rapid decomposition and hydrolysis.[8][9] |
Diagrams and Workflows
Caption: Workflow for Troubleshooting Low Sulfonamide Yield.
Section 4: Recommended Experimental Protocol
This protocol for the synthesis of N-benzyl-2-methyl-2H-indazole-5-sulfonamide serves as a best-practice template.
Materials:
-
2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Under an atmosphere of Nitrogen, add benzylamine (1.1 eq) to a three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Dissolution: Add anhydrous DCM via syringe to dissolve the amine. Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq) in a separate flask in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting reagent (sulfonyl chloride). The product sulfonamide should be less polar than the starting amine.
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization as needed.
References
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
Dash, S. R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
S D FINE-CHEM LIMITED. (n.d.). Sulphuryl chloride MSDS. Retrieved from [Link]
-
Imchen, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
Willis, M. C., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(24), 6270–6273. Retrieved from [Link]
-
Bolshan, Y., & Batey, R. A. (2005). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(8), 1483–1485. Retrieved from [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]
-
Le, T. B., & Gangloff, A. R. (2011). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 52(41), 5271–5273. Retrieved from [Link]
-
El-Sabeh, R., & Haddadin, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2696–2707. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
Khan Academy. (2020). Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
Gevorgyan, V., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Retrieved from [Link]
-
Taylor & Francis. (2022). Indazole – Knowledge and References. Retrieved from [Link]
-
Lindsley, C. W., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7621–7625. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methyl-2H-indazol-5-YL)methanamine. Retrieved from [Link]
Sources
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Technical Support Center: Work-up and Troubleshooting for Reactions Involving 2-Methyl-2H-indazole-5-sulfonyl chloride
Welcome to the technical support center for 2-Methyl-2H-indazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the work-up of reactions involving this reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the work-up procedure for reactions with 2-Methyl-2H-indazole-5-sulfonyl chloride?
The primary goal of the work-up is to isolate the desired sulfonamide product in high purity. This involves separating the product from unreacted starting materials, particularly the electrophilic 2-Methyl-2H-indazole-5-sulfonyl chloride, the amine nucleophile, and any byproducts formed during the reaction. The most common byproduct is 2-methyl-2H-indazole-5-sulfonic acid, which results from the hydrolysis of the sulfonyl chloride.[1][2]
Q2: What are the initial steps I should take immediately after my reaction is complete?
Once you have determined that your reaction has reached completion, typically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the first step is to quench the reaction. This is crucial to deactivate any remaining highly reactive sulfonyl chloride. A common method is to dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and then slowly add water or a basic aqueous solution.[1]
Troubleshooting Guide
Q3: I have a persistent emulsion during my aqueous work-up. How can I resolve this?
Emulsions are a common issue, especially when dealing with complex organic molecules that can act as surfactants.[3]
-
Initial Steps:
-
Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gently swirl the funnel instead of vigorous shaking.
-
-
If the emulsion persists:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Change Solvent: If possible, try a different organic solvent for the extraction.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue.
-
Q4: After an aqueous wash, I still see unreacted 2-Methyl-2H-indazole-5-sulfonyl chloride in my organic layer. What should I do?
This indicates that the hydrolysis of the excess sulfonyl chloride was incomplete.
-
Increase Stirring Time and Base Concentration: Ensure you are stirring the biphasic mixture vigorously for an adequate amount of time (at least 30-60 minutes) with a mild base like sodium bicarbonate to facilitate hydrolysis.[1]
-
Nucleophilic Quenching: Before the aqueous wash, consider adding a small amount of a simple, volatile amine (like a few drops of triethylamine) or an alcohol (like methanol) to the reaction mixture. This will convert the reactive sulfonyl chloride into a more easily separable sulfonamide or sulfonate ester.
-
Scavenger Resins: For challenging separations, using a scavenger resin is a highly effective method.[1] Resins like PS-Trisamine can selectively react with and remove excess sulfonyl chloride from the reaction mixture.
Q5: My desired sulfonamide product appears to be water-soluble, and I am losing it during the aqueous extraction. How can I minimize this loss?
The polarity of your final sulfonamide product will depend on the nature of the amine it was reacted with. If your product shows some water solubility, consider the following:
-
Use Brine for Washes: As mentioned for emulsions, using brine instead of deionized water for all aqueous washes will decrease the solubility of your organic product in the aqueous layer.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
-
pH Adjustment: The solubility of your product might be pH-dependent. If your product has a basic handle, you can wash with a neutral or slightly basic solution to keep it in the organic layer. Conversely, if it's acidic, a neutral or slightly acidic wash would be preferable.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is suitable for most reactions where the product is not significantly water-soluble.
-
Quenching: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 10 volumes). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.[1] Continue stirring for 30-60 minutes to ensure complete hydrolysis of unreacted sulfonyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Drain the aqueous layer and wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution.
-
Deionized water.
-
Saturated aqueous NaCl (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Work-up Using a Scavenger Resin
This method is ideal for parallel synthesis or when standard extraction fails to remove all impurities.[1]
-
Resin Selection: Choose an appropriate amine-based scavenger resin (e.g., PS-Trisamine).
-
Addition of Resin: After the main reaction is complete, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) directly to the reaction mixture.
-
Agitation: Stir or shake the resulting slurry at room temperature. The required time can range from 1 to 16 hours. Monitor the removal of the sulfonyl chloride by TLC or LC-MS.
-
Filtration and Concentration: Once the sulfonyl chloride is consumed, filter off the resin and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the product.
Data Presentation
| Work-up Method | Key Reagents | Target Impurity Removed | Advantages | Disadvantages |
| Standard Aqueous | NaHCO₃ (aq), NaCl (aq) | 2-Methyl-2H-indazole-5-sulfonic acid, HCl | Cost-effective, straightforward | Can lead to emulsions, potential product loss if water-soluble.[3] |
| Scavenger Resin | Amine-based resin | 2-Methyl-2H-indazole-5-sulfonyl chloride | High purity, simplifies purification | Higher cost, longer reaction time may be needed. |
Visualizations
Standard Aqueous Work-up Workflow
Caption: Standard aqueous work-up workflow.
Troubleshooting Logic for Impure Product
Caption: Troubleshooting logic for product purification.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis. Retrieved from [Link]
- Romero, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Liu, Z., et al. (2024).
- Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Kandepi, V., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(4), 855-857.
- Maji, B. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- Rivera, G., et al. (2021).
- Reddy, C. S., & Nagaraj, A. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
- Chessari, G., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(19), 7720-7737.
- Kim, S., et al. (2012). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 14(24), 6222-6225.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 595-600.
- IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2).
- Baxendale, I. R., et al. (2007). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System.
- Kumar, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(38), 23625-23630.
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Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Methyl-2H-indazole-5-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring safety, efficacy, and quality.[1][2] 2-Methyl-2H-indazole-5-sulfonyl chloride and its derivatives are an important class of compounds with potential therapeutic applications. Their purity and impurity profiles must be meticulously characterized, necessitating the use of robust and validated analytical methods.[3] This guide provides a comprehensive comparison of various analytical techniques for the characterization and quantification of these compounds, offering insights into the causality behind experimental choices and providing supporting data to aid in method selection and development.
The Analytical Imperative: Why Method Selection Matters
The choice of an analytical method for 2-Methyl-2H-indazole-5-sulfonyl chloride derivatives is dictated by the specific analytical challenge at hand. Are you seeking to quantify the main component, identify unknown impurities, monitor a reaction, or provide structural elucidation? Each objective is best served by a particular technique or a combination thereof. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Techniques: The Workhorses of Purity and Impurity Analysis
Chromatographic methods are central to the analysis of pharmaceutical compounds, offering high-resolution separation of complex mixtures.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 2-Methyl-2H-indazole-5-sulfonyl chloride and its derivatives.[1][3]
Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the target compounds, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
Key Experimental Considerations:
-
Stationary Phase: A C18 reversed-phase column is a versatile starting point, offering good retention and separation of moderately polar to nonpolar compounds.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the main compound from its impurities.[5]
-
Detection: UV detection is a robust and widely used technique for these aromatic compounds, typically monitored at a wavelength around 265 nm.[6] For higher sensitivity and specificity, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used.[7]
Experimental Protocol: A Representative RP-HPLC Method
Caption: A typical experimental workflow for the analysis of 2-Methyl-2H-indazole-5-sulfonyl chloride derivatives by RP-HPLC.
Table 1: Comparison of HPLC Method Performance
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Good | Excellent |
| Sensitivity | Moderate (µg/mL) | High (ng/mL to pg/mL) |
| Identification | Based on retention time | Based on retention time and mass-to-charge ratio |
| Cost | Lower | Higher |
| Application | Routine purity testing, quantification | Impurity identification, trace analysis, confirmatory analysis |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While 2-Methyl-2H-indazole-5-sulfonyl chloride itself may have limited thermal stability, certain derivatives or related impurities, such as residual solvents, can be analyzed by GC.[1]
Principle of Separation: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Derivatization: A Key for GC Analysis of Sulfonamides
Sulfonamides often require derivatization to increase their volatility and thermal stability for GC analysis.[8] Common derivatization approaches include methylation with diazomethane followed by acylation with reagents like pentafluoropropionic acid anhydride.[9]
Experimental Protocol: GC-MS Analysis with Derivatization
Caption: A generalized workflow for the GC-MS analysis of sulfonamide derivatives, including a crucial derivatization step.
Table 2: Comparison of Chromatographic Techniques
| Feature | HPLC | GC |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatives) |
| Sample Preparation | Often simple dissolution and filtration | May require derivatization |
| Instrumentation | Robust and widely available | Requires heated zones and gas supply |
| Primary Application | Purity, impurity profiling, quantification of main component | Analysis of volatile impurities, residual solvents |
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the chemical structure of molecules.
Mass Spectrometry (MS)
MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic techniques (LC-MS, GC-MS) to provide both separation and identification.[1][10]
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected. The fragmentation pattern can provide structural information.
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, commonly used in LC-MS.[5]
-
Electron Ionization (EI): A hard ionization technique that produces extensive fragmentation, useful for structural elucidation and library matching in GC-MS.[11]
The mass spectrum of indazole derivatives often shows a characteristic fragment ion corresponding to the indazole acylium ion, which can be used for identification.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.[3][14]
Principle: NMR exploits the magnetic properties of certain atomic nuclei. The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide a wealth of structural information.
Applications for 2-Methyl-2H-indazole-5-sulfonyl Chloride Derivatives:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments. The chemical shifts of the aromatic protons on the indazole ring and any substituents can confirm the structure.[15][16]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.[15][16]
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and provide unambiguous structural assignments, especially for complex derivatives.
The position of the methyl group (N1 vs. N2) on the indazole ring can be determined using advanced NMR techniques like NOESY.[15]
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen analytical technique, method validation is a critical step to ensure that the method is suitable for its intended purpose.[7] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), particularly Q3A and Q3B, which set thresholds for reporting, identification, and qualification of impurities.[3]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: An Integrated Approach to Analysis
The comprehensive analysis of 2-Methyl-2H-indazole-5-sulfonyl chloride and its derivatives requires a multi-faceted approach. HPLC stands out as the primary technique for purity assessment and quantification of the main component and non-volatile impurities. GC is valuable for the analysis of volatile impurities and residual solvents, often requiring derivatization. MS, particularly when coupled with chromatography, is indispensable for the identification of unknown impurities and trace-level analysis. Finally, NMR spectroscopy is the definitive tool for unambiguous structural elucidation.
By understanding the principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can select and develop the most appropriate analytical methods to ensure the quality and safety of these important pharmaceutical compounds.
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A Senior Application Scientist's Guide to HPLC Analysis of Indazole Sulfonamides
For researchers, medicinal chemists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) is a cornerstone of the development pipeline. Indazole sulfonamides, a burgeoning class of compounds with significant therapeutic potential, present unique analytical challenges and opportunities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of these compounds, supported by experimental data and grounded in authoritative best practices. We will explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.
The Structural Significance of Indazole Sulfonamides in Chromatography
The chromatographic behavior of indazole sulfonamides is dictated by the interplay of the indazole ring system and the sulfonamide functional group. Understanding these influences is paramount for logical method development.
The indazole moiety, a bicyclic aromatic heterocycle, is amphoteric.[1] Its pyrazole-like nitrogen atom can be protonated (pKa ~1.04), while the pyrrole-like NH group can be deprotonated (pKa ~13.86).[1] This pH-dependent ionizability significantly impacts retention in reversed-phase HPLC. Furthermore, the electron distribution within the indazole ring—with the C4 position being electron-rich and C3/C5 positions being electron-deficient—influences interactions with the stationary phase.[2][3]
The sulfonamide group (-SO₂NH-) is acidic, and its ionization state is also pH-dependent. This group can engage in hydrogen bonding and dipole-dipole interactions, affecting selectivity.[4] The interplay of these two functional groups necessitates careful control over mobile phase pH to achieve optimal retention and peak shape.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a critical decision. Below, we compare common approaches for the analysis of indazole sulfonamides, using established drugs within this class as illustrative examples.
Method 1: Reversed-Phase HPLC with C18 Columns
This is the most prevalent approach due to the versatility and hydrophobicity of C18 stationary phases.
-
Rationale : The nonpolar C18 stationary phase effectively retains the relatively hydrophobic indazole sulfonamide molecules. Elution is typically achieved with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Case Study: Celecoxib Analysis . A simple and accurate HPLC method for celecoxib, an indazole-containing sulfonamide, utilizes a C18 column with a mobile phase of methanol and water (85:15).[5][6] Another method employs acetonitrile, water, triethylamine, and orthophosphoric acid (600:400:1:1) with UV detection at 220 nm.[7] The addition of triethylamine, a basic modifier, can improve peak shape by masking residual silanol groups on the silica support that might otherwise cause peak tailing.
Method 2: Alternative Reversed-Phase Columns (C8, Phenyl-Hexyl)
While C18 is a workhorse, other stationary phases can offer unique selectivity.
-
Rationale : C8 columns are less retentive than C18, which can be advantageous for highly hydrophobic indazole sulfonamides, leading to shorter run times. Phenyl-hexyl columns provide alternative selectivity through π-π interactions with the aromatic indazole ring.
-
Comparative Insight : For general sulfonamide analysis, both C8 and phenyl-hexyl columns have proven effective.[8][9] The choice between them depends on the specific substitutions on the indazole and sulfonamide moieties. A phenyl-hexyl column might be particularly useful for separating isomers where differences in aromatic character are more pronounced.
Method 3: Chiral HPLC for Enantiomeric Separation
Many indazole derivatives are chiral, necessitating enantioselective chromatography to ensure stereospecificity, a critical aspect of drug safety and efficacy.
-
Rationale : Chiral Stationary Phases (CSPs), often based on polysaccharides like cellulose or amylose, create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation.[10][11]
-
Application : For imidazole derivatives, which are structurally related to indazoles, polysaccharide-based columns like Chiralcel OJ have been successfully used.[12] The mobile phase in chiral separations is often a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol).[12]
Data Summary: Comparative HPLC Conditions for Indazole Sulfonamides
| Analyte | Column | Mobile Phase | Detection | Key Considerations | Reference(s) |
| Celecoxib | C18 | Methanol:Water (85:15) | UV at 251 nm | Simple, robust method for routine QC. | [5][6] |
| Celecoxib | C18 | Acetonitrile:Water:Triethylamine:Orthophosphoric Acid (600:400:1:1) | UV at 220 nm | Use of a tailing inhibitor (triethylamine) for improved peak symmetry. | [7] |
| Pazopanib | C18 | Acetonitrile:Phosphate Buffer (pH 5) (60:40 v/v) | UV at 290 nm | Isocratic method suitable for quantification in bulk drug and formulations. | [13] |
| Pazopanib | Ultrabase C18 | Ammonium Acetate (pH 7, 0.02 M): (Acetonitrile:Methanol 70:30) (47:53 v/v) | UV at 260 nm | Validated for quantification in human plasma, demonstrating applicability in clinical settings. | [9] |
| Enzalutamide | C18 Kinetex | Ammonium Acetate buffer (pH 4.6, 20mM):Acetonitrile (60:40, v/v) | UV at 270 nm | Method for simultaneous determination of the parent drug and its active metabolite. | [14] |
Experimental Protocols: A Step-by-Step Approach
Protocol 1: General Purpose Reversed-Phase HPLC for Indazole Sulfonamides
This protocol provides a starting point for the analysis of a novel indazole sulfonamide.
-
Column Selection : Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic acid in water. Rationale: Formic acid helps to protonate the basic nitrogen of the indazole ring, leading to more consistent interactions with the stationary phase and improved peak shape.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution : Start with a gradient of 10-90% Mobile Phase B over 20 minutes. Rationale: A gradient is ideal for screening new compounds with unknown retention behavior.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection : UV detection at a wavelength determined by the UV spectrum of the analyte (typically in the 250-280 nm range for indazole sulfonamides).
-
Injection Volume : 10 µL.
-
System Suitability : Before analysis, ensure the system meets suitability criteria as defined in USP <621>, including parameters like tailing factor and plate count.[9][15]
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method for indazole sulfonamides.
Beyond HPLC: A Comparative Look at Alternative Technologies
While HPLC is a powerful tool, other techniques can offer advantages in specific scenarios.
Ultra-Performance Liquid Chromatography (UPLC)
-
Principle : UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC.[7][16]
-
Advantages : This results in significantly faster analysis times, improved resolution, and higher sensitivity.[17][18][19]
-
Disadvantages : Requires specialized instrumentation capable of handling high backpressures.
-
Verdict : For high-throughput screening and impurity profiling where speed and resolution are critical, UPLC is a superior choice.
Supercritical Fluid Chromatography (SFC)
-
Principle : SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.
-
Advantages : It is a "green" technique due to reduced organic solvent consumption. It can also offer unique selectivity, particularly for chiral separations.[6][20][21]
-
Disadvantages : Requires specialized equipment and may not be as universally applicable as reversed-phase HPLC.
-
Verdict : SFC is a valuable alternative for chiral separations and for organizations prioritizing environmentally friendly analytical methods.
Capillary Electrophoresis (CE)
-
Principle : CE separates analytes based on their electrophoretic mobility in an electric field.
-
Advantages : It offers high separation efficiency, requires minimal sample and reagent volumes, and can be a powerful tool for separating charged species.[8][22][23][24]
-
Disadvantages : Can be less robust than HPLC and may have lower sensitivity with UV detection unless concentration techniques are employed.[25]
-
Verdict : CE is a complementary technique, particularly useful for charged indazole sulfonamides and for methods where sample volume is limited.
Diagram: Decision Tree for Analytical Technique Selection
Caption: A decision-making framework for selecting the optimal analytical technique.
Trustworthiness and Validation: The Hallmarks of a Reliable Method
A developed HPLC method is only as good as its validation. Adherence to international guidelines is non-negotiable.
-
ICH Q2(R1) Validation of Analytical Procedures : This guideline provides a comprehensive framework for validating analytical methods, ensuring they are fit for their intended purpose.[26][27][28][29] Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy : The closeness of test results to the true value.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
-
FDA and USP Guidance : The FDA's guidance on analytical procedure development and the USP General Chapter <621> on chromatography provide further authoritative grounding for method development and validation.[5][9][14][30][31][32][33][34] These documents emphasize a science- and risk-based approach to ensure method reliability throughout its lifecycle.[35]
Conclusion
The HPLC analysis of indazole sulfonamides is a multifaceted task that requires a deep understanding of the physicochemical properties of these molecules. While reversed-phase HPLC with C18 columns remains the workhorse, alternative stationary phases and advanced techniques like UPLC, SFC, and CE offer significant advantages in specific applications. By following a systematic approach to method development and adhering to rigorous validation protocols outlined by bodies such as the ICH, FDA, and USP, researchers can ensure the generation of accurate, reliable, and defensible analytical data. This, in turn, is crucial for advancing the development of this promising class of therapeutic agents.
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NMR characterization of 2-Methyl-2H-indazole-5-sulfonyl chloride reaction products
A Comparative Guide to the NMR Characterization of 2-Methyl-2H-indazole-5-sulfonyl chloride Reaction Products
Authored by: A Senior Application Scientist
Introduction
2-Methyl-2H-indazole-5-sulfonyl chloride is a key intermediate in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. The indazole scaffold is a prominent feature in numerous approved drugs, and the sulfonyl chloride group provides a reactive handle for constructing complex molecules.[1][2] The primary reaction pathway for this compound involves nucleophilic substitution at the electrophilic sulfur atom, most commonly with amines or alcohols.[3][4] This reaction readily yields sulfonamides and sulfonate esters, respectively—two classes of compounds with significant therapeutic applications, including antibacterial agents and diuretics.[1][3]
Given the isomeric possibilities of the indazole system and the need for unambiguous structural confirmation in drug development, a thorough characterization of these reaction products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, providing detailed information about molecular structure, connectivity, and stereochemistry.
This in-depth technical guide provides a comparative analysis of the NMR characteristics of products derived from 2-Methyl-2H-indazole-5-sulfonyl chloride. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, detailed protocols, and supporting data to facilitate the unambiguous structural elucidation of these important molecular classes.
Synthetic Pathways: Formation of Sulfonamides and Sulfonate Esters
The reactivity of the sulfonyl chloride group is dominated by its susceptibility to nucleophilic attack.[4] The two most common transformations involving 2-Methyl-2H-indazole-5-sulfonyl chloride are its reactions with primary/secondary amines and alcohols.
-
Sulfonamide Synthesis: The reaction with a primary or secondary amine is a robust method for forming a stable sulfonamide linkage (SO₂-NRR'). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct that is formed.[3][5][6]
-
Sulfonate Ester Synthesis: Alcohols react with sulfonyl chlorides in the presence of a base to yield sulfonate esters (SO₂-OR). This transformation is synthetically valuable as it converts a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate), facilitating subsequent reactions.[3]
The general reaction scheme is illustrated below.
Caption: A typical workflow for NMR-based structure elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is invaluable for definitively assigning the carbon signals of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall connectivity. [7]It reveals correlations between protons and carbons that are separated by two or three bonds. For Product A, an HMBC experiment would show a correlation from the N-H proton to the carbon of the adjacent -CH₂- group. Crucially, it would also show correlations from the indazole protons H-4 and H-6 to the carbon C-5, confirming the position of the sulfonyl group on the indazole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For 2-Methyl-2H-indazole derivatives, a key NOESY correlation is expected between the protons of the N-CH₃ group and the H-3 proton of the indazole ring. Observing this correlation confirms that the methyl group is on the N-2 position, as opposed to the N-1 position. [1]
Experimental Protocols
General Protocol for the Synthesis of N-ethyl-2-methyl-2H-indazole-5-sulfonamide (Product A)
-
Trustworthiness: This protocol includes steps for reaction monitoring and purification, ensuring the isolation of the desired product for accurate characterization.
-
To a stirred solution of 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add ethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure sulfonamide.
Protocol for NMR Sample Preparation
-
Expertise: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a suitable deuterated solvent is the first step.
-
Weigh approximately 5-10 mg of the purified solid sample for ¹H NMR (20-30 mg for ¹³C NMR) directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.
-
If required, add a small amount of an internal standard like tetramethylsilane (TMS). However, for modern spectrometers, referencing to the residual solvent peak is standard practice (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). [8]5. Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature before starting the acquisition.
Conclusion
The characterization of reaction products from 2-Methyl-2H-indazole-5-sulfonyl chloride is straightforward when a systematic NMR-based approach is employed. By comparing the ¹H and ¹³C NMR spectra, researchers can readily distinguish between key product classes like sulfonamides and sulfonate esters. The presence of an exchangeable N-H proton and the distinct chemical shift of the α-methylene group serve as primary diagnostic markers. For absolute structural confirmation, particularly regarding connectivity and regiochemistry, a suite of 2D NMR experiments including HSQC, HMBC, and NOESY is indispensable. The protocols and comparative data presented in this guide provide a robust framework for scientists in the pharmaceutical and chemical research fields to confidently and accurately characterize these synthetically important molecules.
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A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of Novel Compounds from 2-Methyl-2H-indazole-5-sulfonyl chloride
Introduction
In the landscape of modern drug discovery, the indazole scaffold is a cornerstone, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] The synthesis of novel chemical entities often begins with versatile building blocks, and 2-Methyl-2H-indazole-5-sulfonyl chloride is one such precursor, enabling the creation of diverse libraries of indazole-sulfonamide compounds. The subsequent characterization of these novel molecules is a critical step in the development pipeline, and mass spectrometry stands as the paramount analytical technique for this purpose. Its high sensitivity and ability to provide detailed structural information are indispensable for confirming molecular identity and purity.[4]
This guide provides an in-depth, objective comparison of various mass spectrometry platforms and methodologies for the analysis of novel compounds synthesized from 2-Methyl-2H-indazole-5-sulfonyl chloride. As a senior application scientist, my aim is to move beyond a simple recitation of technical specifications. Instead, this document will elucidate the causality behind instrumental choices and experimental design, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows. We will explore the nuances of ionization techniques, the comparative performance of high-resolution mass analyzers, and the strategic application of different fragmentation methods, all supported by experimental protocols and data-driven insights.
The Molecular Blueprint: Understanding the Analyte
Before delving into the analytical techniques, it is crucial to understand the fundamental structure of the compounds . The reaction of 2-Methyl-2H-indazole-5-sulfonyl chloride with a primary or secondary amine yields a novel indazole sulfonamide.
The key structural features that will dictate the mass spectrometric behavior are:
-
The Indazole Core: A stable aromatic bicyclic system that is relatively resistant to fragmentation.
-
The Sulfonamide Linkage: The S-N bond is often the most labile and a primary site of cleavage during fragmentation.
-
The Variable Amine Substituent (R-group): The nature of this group will significantly influence the fragmentation pattern and the overall physicochemical properties of the molecule.
Predicting the fragmentation pathways is a foundational step in method development. For these indazole sulfonamides, we can anticipate a few characteristic fragmentation patterns under collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD).
Anticipated Fragmentation Pathways
-
Cleavage of the S-N bond: This is often the most facile fragmentation, resulting in the formation of the 2-methyl-2H-indazole-5-sulfonyl cation and the corresponding amine radical.
-
Loss of SO2: Following the initial fragmentation, the sulfonyl cation can readily lose sulfur dioxide, a neutral loss of approximately 64 Da.
-
Fragmentation of the Indazole Ring: While more energy is required, fragmentation of the indazole ring itself can occur, providing further structural confirmation.
-
Fragmentation of the R-group: The nature of the amine substituent will introduce its own characteristic fragmentation patterns.
The stability of the resulting fragment ions will govern the intensity of their corresponding peaks in the mass spectrum.[5]
Ionization Techniques: A Comparative Analysis
The first step in any mass spectrometry experiment is the ionization of the analyte. For novel indazole sulfonamides, which are likely to possess some degree of polarity, Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are the most relevant techniques.[6][7]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Photoionization (APPI) |
| Principle | A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to the formation of charged droplets, and ultimately, gas-phase ions. | A UV lamp generates photons that ionize a dopant molecule, which then transfers charge to the analyte molecules. |
| Analyte Polarity | Ideal for polar to moderately nonpolar compounds.[6] | Excels in the analysis of nonpolar and moderately polar analytes.[6] |
| Susceptibility to Matrix Effects | Can be prone to ion suppression, where co-eluting matrix components interfere with the ionization of the analyte of interest. | Generally less susceptible to matrix effects compared to ESI.[6] |
| Adduct Formation | Commonly forms protonated molecules [M+H]+ or adducts with salts like sodium [M+Na]+ or potassium [M+K]+. | Primarily produces molecular ions [M]+•. |
| Recommendation for Indazole Sulfonamides | Primary choice. The sulfonamide group and often the R-group will impart sufficient polarity for efficient ESI. | A valuable alternative, especially for derivatives with large, nonpolar R-groups or when matrix effects are a concern. |
Causality in Selection: The choice of ionization source is dictated by the physicochemical properties of the novel compounds. For a library of indazole sulfonamides with diverse R-groups, starting with ESI is the most logical approach due to its broad applicability to polar molecules. However, if certain derivatives show poor ionization efficiency or if the analysis is being performed on complex matrices (e.g., biological fluids), APPI should be considered as a complementary technique to ensure comprehensive compound detection.[6][7]
High-Resolution Mass Analyzers: Q-TOF vs. Orbitrap
For the characterization of novel compounds, high-resolution mass spectrometry (HRMS) is essential for obtaining accurate mass measurements, which in turn allows for the determination of elemental composition. The two leading technologies in this space are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Principle | Ions are separated in a flight tube based on their mass-to-charge ratio. Lighter ions travel faster and reach the detector first. | Ions are trapped in an electrostatic field and their frequency of oscillation is measured. This frequency is inversely proportional to the square root of their m/z. |
| Mass Accuracy | Typically 1-3 ppm. | Typically <1-2 ppm.[8] |
| Resolution | Typically 40,000 - 60,000 FWHM. | Up to >240,000 FWHM.[8][9] |
| Scan Speed | Generally faster, which is advantageous for fast chromatography. | Scan speed is inversely related to resolution. Higher resolution requires longer acquisition times.[8] |
| Dynamic Range | Very good, with excellent baseline quality.[9] | Can be limited by the space charge effect in the C-trap. |
| Calibration | Requires more frequent calibration. | Very stable, often requiring calibration only weekly or monthly. |
Expertise in Application: While on paper the Orbitrap often boasts higher resolution, the practical choice is more nuanced. For rapid screening of a large library of novel compounds coupled with ultra-high-performance liquid chromatography (UHPLC), the faster scan speed of a Q-TOF may be advantageous to ensure a sufficient number of data points across narrow chromatographic peaks.[10] Conversely, for in-depth structural elucidation of a lead candidate and its metabolites, the superior resolution of an Orbitrap can be invaluable for resolving isobaric interferences and obtaining unambiguous elemental compositions.[8] The excellent baseline quality of modern Q-TOF instruments can also lead to the detection of more low-abundance species in complex mixtures.[9]
Fragmentation Techniques: CID vs. HCD
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD).
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy C-trap Dissociation (HCD) |
| Principle | A resonant excitation technique where ions are accelerated and collide with an inert gas over a relatively long timescale, allowing for energy redistribution.[11] | A non-resonant, beam-type dissociation that occurs over a shorter timescale, imparting a higher amount of energy to the precursor ion.[11][12] |
| Fragmentation Pattern | Tends to produce a smaller number of dominant fragment ions, often from the cleavage of the most labile bonds. | Often generates a richer fragmentation spectrum, including more low-mass fragment ions, due to the higher energy input.[12] |
| Low Mass Cut-off | In ion trap CID, there is a "one-third rule" where fragment ions below approximately one-third of the precursor m/z are not detected. | No low-mass cut-off, allowing for the detection of small fragment ions that can be diagnostic for certain substructures.[12] |
| Instrument Platform | Available on a wide range of instruments, including triple quadrupoles, ion traps, and Q-TOFs. | Primarily available on Thermo Fisher Scientific Orbitrap instruments.[13] |
Trustworthiness through Comprehensive Data: For the structural confirmation of novel indazole sulfonamides, HCD is generally the superior technique. The absence of a low-mass cut-off and the generation of a richer fragment ion spectrum provide more pieces of the structural puzzle.[12][14] This is particularly valuable for identifying the fragmentation patterns of the variable R-group and for distinguishing between isomers. While CID is a robust and reliable technique, the additional information provided by HCD enhances the confidence in structural assignments.
Experimental Protocols
A self-validating protocol is one that is robust, reproducible, and provides the necessary data to confidently identify and characterize the analytes. Below are detailed, step-by-step methodologies for the analysis of novel indazole sulfonamides.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the novel compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Perform a serial dilution to create working solutions at concentrations ranging from 1 µg/mL to 1 ng/mL.
-
For the final analysis, dilute the working solutions 1:1 with the initial mobile phase (e.g., 95% water with 0.1% formic acid).
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry (MS) Method: Q-TOF
-
Ionization Source: ESI (positive mode).
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursors.
-
Collision Energy: Stepped (e.g., 10, 20, 40 eV).
Mass Spectrometry (MS) Method: Orbitrap
-
Ionization Source: ESI (positive mode).
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
MS1 Resolution: 120,000.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursors.
-
MS/MS Resolution: 30,000.
-
HCD Collision Energy: Stepped normalized collision energy (e.g., 20, 35, 50).
Visualizing the Workflow
Caption: Workflow for the synthesis and mass spectrometric analysis of novel indazole sulfonamides.
Data Presentation and Interpretation
The following table presents hypothetical data for a series of novel indazole sulfonamides derived from 2-Methyl-2H-indazole-5-sulfonyl chloride, illustrating the type of results obtained from a high-resolution mass spectrometer.
| Compound ID | R-Group | Theoretical m/z [M+H]+ | Observed m/z [M+H]+ | Mass Error (ppm) | Key Fragment Ions (m/z) |
| IND-001 | -CH2CH3 | 258.0700 | 258.0702 | 0.8 | 193.02, 165.03 |
| IND-002 | -Phenyl | 306.0700 | 306.0698 | -0.7 | 193.02, 165.03, 77.04 |
| IND-003 | -Cyclohexyl | 296.1322 | 296.1325 | 1.0 | 193.02, 165.03, 83.09 |
| IND-004 | -Morpholino | 300.0965 | 300.0963 | -0.7 | 193.02, 165.03, 86.06 |
Interpretation:
-
Mass Accuracy: The low ppm mass error provides high confidence in the elemental composition of the parent ion.
-
Common Fragments: The presence of the common fragment at m/z 193.02 (corresponding to the 2-methyl-2H-indazole-5-sulfonyl cation) and m/z 165.03 (further loss of CO) across all compounds confirms the integrity of the indazole sulfonamide core.
-
R-Group Specific Fragments: The unique fragments (e.g., m/z 77.04 for the phenyl group, m/z 83.09 for the cyclohexyl group) are diagnostic for the variable amine substituent, allowing for unambiguous identification of each derivative.
Conclusion and Recommendations
The successful characterization of novel compounds derived from 2-Methyl-2H-indazole-5-sulfonyl chloride is contingent upon a well-designed mass spectrometry strategy.
-
For high-throughput screening of large compound libraries: A Q-TOF instrument coupled with a fast LC gradient is recommended. Its rapid scan speed will ensure high data quality for quantification and initial identification. ESI should be the primary ionization source.
-
For in-depth structural elucidation of lead compounds and their metabolites: An Orbitrap instrument is the preferred choice. Its superior resolution and mass accuracy will provide unambiguous elemental composition and detailed fragmentation information, particularly when using HCD.
Ultimately, the choice of instrumentation and methodology should be guided by the specific goals of the research. By understanding the underlying principles of each technique and the specific chemical nature of the analytes, researchers can develop robust and self-validating analytical workflows that accelerate the drug discovery process.
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Difference between HCD and CID collision induced dissociations?. Stack Exchange. [Link][11]
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Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. PubMed. [Link][14]
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Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC. [Link][6]
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Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. Spectroscopy Online. [Link][7]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link][20]
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Impurity Profiling of 2-Methyl-2H-indazole-5-sulfonyl chloride Synthesis: A Comparative Guide
In the landscape of pharmaceutical development, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For active pharmaceutical ingredient (API) intermediates like 2-Methyl-2H-indazole-5-sulfonyl chloride, a critical building block in the synthesis of various therapeutic agents, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth comparative analysis of synthetic routes to 2-Methyl-2H-indazole-5-sulfonyl chloride, focusing on the formation of process-related impurities and the analytical strategies for their identification and quantification.
The Critical Role of Impurity Profiling
Impurities in drug substances can originate from various sources, including starting materials, by-products of side reactions, degradation products, and residual solvents.[1][2] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product.[2] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities.[3] Impurity profiling, the identification and quantification of all potential impurities, is a critical exercise in pharmaceutical development to ensure the quality and consistency of the API.[1]
Synthetic Route A: Chlorosulfonation of 2-Methyl-2H-indazole
A prevalent and direct method for the synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride involves the chlorosulfonation of 2-Methyl-2H-indazole. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as the sulfonating agent.
Causality of Impurity Formation in Route A
The reactivity of chlorosulfonic acid and the reaction conditions can lead to the formation of several process-related impurities. Understanding the mechanistic origin of these impurities is crucial for developing effective control strategies.
-
Isomeric Impurities: The directing effect of the methyl group and the indazole ring system can lead to the formation of isomeric sulfonyl chlorides. While the 5-sulfonyl chloride is the desired product, small amounts of other isomers, such as 2-Methyl-2H-indazole-3-sulfonyl chloride, 2-Methyl-2H-indazole-4-sulfonyl chloride, and 2-Methyl-2H-indazole-6-sulfonyl chloride, can be formed. The relative ratios of these isomers are influenced by reaction temperature and the rate of addition of the substrate to the chlorosulfonic acid.
-
Disulfonated Impurities: Under harsh reaction conditions, such as elevated temperatures or prolonged reaction times, disulfonation of the indazole ring can occur, leading to the formation of 2-Methyl-2H-indazole-x,y-disulfonyl chlorides.
-
Hydrolysis Product: 2-Methyl-2H-indazole-5-sulfonyl chloride is susceptible to hydrolysis, especially during work-up and isolation procedures. This leads to the formation of the corresponding 2-Methyl-2H-indazole-5-sulfonic acid.
-
Starting Material Carryover: Incomplete reaction can result in the presence of unreacted 2-Methyl-2H-indazole in the final product.
Visualizing Synthetic Route A and Impurity Formation
Caption: Logical workflow for the comparative impurity profiling of different synthetic routes.
Experimental Protocols
Synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride (Route A)
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred, cooled (0-5 °C) flask of chlorosulfonic acid (5 equivalents), slowly add 2-Methyl-2H-indazole (1 equivalent) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is deemed complete by TLC or HPLC analysis.
-
Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford the crude 2-Methyl-2H-indazole-5-sulfonyl chloride.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes). [4]
Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC method is essential for the separation and quantification of 2-Methyl-2H-indazole-5-sulfonyl chloride and its potential impurities. [1][3]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [3]
Structural Elucidation of Impurities
The identification of unknown impurities often requires a combination of analytical techniques.
-
LC-MS: Provides the molecular weight of the impurities, which is a critical first step in their identification. [1][5]* NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of isolated impurities. [5]* IR Spectroscopy: Can confirm the presence of the sulfonyl chloride functional group and other characteristic functionalities. [5] In some cases, the definitive identification of an impurity may require its independent synthesis. [6][7]
Conclusion and Recommendations
The choice of synthetic route for 2-Methyl-2H-indazole-5-sulfonyl chloride has a significant impact on the resulting impurity profile. While direct chlorosulfonation (Route A) is a more straightforward approach, it carries a higher risk of forming isomeric and disulfonated impurities. The two-step process via the sulfonic acid intermediate (Route B) offers better control over regioselectivity and can lead to a cleaner product.
For drug development professionals, a thorough understanding and comparison of the impurity profiles from different synthetic routes are essential. This knowledge allows for the selection of the most robust and well-controlled manufacturing process, ultimately ensuring the quality and safety of the final pharmaceutical product. It is recommended to develop and validate a comprehensive analytical methodology, including HPLC and LC-MS, for the routine monitoring of all potential impurities.
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A Technical Guide to Sulfonylating Agents: A Comparative Analysis of 2-Methyl-2H-indazole-5-sulfonyl chloride and Other Key Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of a sulfonylating agent is a critical decision that profoundly influences the outcome of synthetic routes and the properties of target molecules. Sulfonyl chlorides are a cornerstone class of reagents, indispensable for the formation of sulfonamides and sulfonate esters—moieties that are integral to a vast number of pharmaceuticals and functional materials.[1] This guide provides an in-depth comparative analysis of 2-Methyl-2H-indazole-5-sulfonyl chloride alongside established sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
This document moves beyond a simple cataloging of reagents. As Senior Application Scientists, we aim to provide not just the "what" but the "why"—the underlying principles of reactivity, selectivity, and stability that govern the choice of a particular sulfonylating agent. We will explore the nuanced interplay of electronic and steric effects and provide field-proven experimental protocols to empower researchers in making informed decisions for their synthetic challenges.
The Central Role of the Sulfonyl Chloride Functional Group
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by the electronic nature of the organic substituent (R) attached to the sulfonyl group. Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, increasing its susceptibility to nucleophilic attack and thus increasing the reactivity of the sulfonylating agent. Conversely, electron-donating groups diminish the electrophilicity of the sulfur, leading to a decrease in reactivity.[2]
The general reaction mechanism for sulfonylation can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination mechanism, depending on the specific reactants and conditions.[2]
A Comparative Overview of Common Sulfonylating Agents
To provide a clear framework for comparison, the following table summarizes the key physicochemical properties of the sulfonylating agents discussed in this guide.
| Property | 2-Methyl-2H-indazole-5-sulfonyl chloride | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) |
| Molecular Formula | C8H7ClN2O2S | C7H7ClO2S | CH3ClO2S | C12H12ClNO2S |
| Molecular Weight | 230.67 g/mol | 190.65 g/mol | 114.55 g/mol | 269.75 g/mol |
| Appearance | Solid (predicted) | White to off-white solid | Colorless to yellow liquid | Yellow to orange crystalline powder |
| Key Structural Feature | 2-Methyl-2H-indazole | p-Tolyl group | Methyl group | Dansyl group (fluorescent) |
| Primary Application | Formation of sulfonamides and sulfonate esters | Protection of alcohols and amines, formation of sulfonamides | Mesylation of alcohols (good leaving group formation) | Fluorescent labeling of amines and amino acids |
In Focus: 2-Methyl-2H-indazole-5-sulfonyl chloride
The presence of the indazole core is of significant interest in medicinal chemistry, as this scaffold is found in a number of biologically active compounds.[3] The sulfonamides derived from 2-Methyl-2H-indazole-5-sulfonyl chloride may, therefore, exhibit unique pharmacological properties.
Established Sulfonylating Agents: A Performance Review
p-Toluenesulfonyl chloride (TsCl)
Tosyl chloride is one of the most widely used sulfonylating agents. The p-methyl group is weakly electron-donating, which slightly attenuates the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.[4] This moderate reactivity makes TsCl a versatile and selective reagent for the sulfonylation of a broad range of nucleophiles, including alcohols and amines. The resulting tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions.[5]
Methanesulfonyl chloride (MsCl)
Mesyl chloride is an aliphatic sulfonyl chloride and is generally more reactive than aromatic sulfonyl chlorides like TsCl. This increased reactivity is attributed to the smaller steric profile of the methyl group and the absence of resonance stabilization.[6] MsCl is frequently employed to convert alcohols into mesylates, which are excellent leaving groups. The reaction of MsCl with amines to form sulfonamides is also a common transformation.
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)
Dansyl chloride is a specialized sulfonylating agent primarily used for the fluorescent labeling of primary and secondary amines, particularly in the context of protein and peptide analysis.[7] The dimethylamino group is a strong electron-donating group, which significantly reduces the electrophilicity of the sulfonyl sulfur, making dansyl chloride less reactive than TsCl and MsCl.[7] The resulting dansyl sulfonamides are highly fluorescent, enabling sensitive detection.[8]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.
General Protocol for the Sulfonylation of an Amine with Tosyl Chloride
Materials:
-
Amine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (as solvent and base)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
General Protocol for the Mesylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
Procedure:
-
Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of cold water.
-
Separate the organic layer and wash with cold 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the crude mesylate, which is often used in the next step without further purification.
General Protocol for the Dansylation of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Dansyl chloride (1.5 eq)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5-10)
-
Acetone
Procedure:
-
Dissolve the amino acid (1.0 eq) in the sodium bicarbonate buffer.
-
In a separate tube, dissolve dansyl chloride (1.5 eq) in acetone.
-
Add the dansyl chloride solution to the amino acid solution with vigorous stirring.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 37 °C for 30-60 minutes.
-
After the reaction is complete, the excess dansyl chloride can be quenched by adding a small amount of a primary amine like diethylamine.
-
The dansylated amino acid can be analyzed by HPLC or TLC.
Visualizing the Sulfonylation Workflow
The following diagram illustrates a typical experimental workflow for a sulfonylation reaction.
Caption: A generalized experimental workflow for sulfonylation reactions.
Reactivity and Selectivity: A Logical Framework
The choice of a sulfonylating agent is a multifactorial decision. The following diagram illustrates the key considerations that guide this selection process.
Caption: Factors influencing the selection of a sulfonylating agent.
Conclusion
The selection of an appropriate sulfonylating agent is a critical step in the synthesis of a wide range of organic molecules. While established reagents like tosyl chloride, mesyl chloride, and dansyl chloride offer a broad spectrum of reactivities and applications, novel reagents such as 2-Methyl-2H-indazole-5-sulfonyl chloride provide opportunities for accessing new chemical space and potentially novel biological activities.
This guide has provided a comparative overview of these key sulfonylating agents, grounded in the fundamental principles of chemical reactivity. By understanding the interplay of electronic and steric effects, and by utilizing the detailed experimental protocols provided, researchers can make more informed decisions in their synthetic endeavors. The continued exploration of new sulfonylating agents will undoubtedly lead to the development of more efficient and selective synthetic methodologies and the discovery of new molecules with significant therapeutic potential.
References
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ResearchGate. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. [Link]
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Sulfonyl halide. (n.d.). Wikipedia. [Link]
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Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). IJSDR. [Link]
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Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. (2025). ResearchGate. [Link]
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Dansyl chloride. (n.d.). Wikipedia. [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. [Link]
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Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). Semantic Scholar. [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.). National Institutes of Health. [Link]
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). PubMed. [Link]
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Mechanism of reaction of dansyl chloride with carboxylic acid functional group. (n.d.). ResearchGate. [Link]
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Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4 - ElectronicsAndBooks. (2011). ElectronicsAndBooks. [Link]
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How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation?. (2022). Chemistry Stack Exchange. [Link]
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Indazole. (n.d.). Wikipedia. [Link]
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2-Methyl-6-nitro-2H-indazole. (n.d.). National Institutes of Health. [Link]
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Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). National Institutes of Health. [Link]
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Substrate scope for sulfonyl chlorides.. (n.d.). ResearchGate. [Link]
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A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry. [Link]
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Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
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A Technical Guide to Alternative Sulfonylating Reagents for 2-Methyl-2H-indazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, frequently incorporated into a diverse array of therapeutic agents. The functionalization of this core, often through the introduction of a sulfonamide moiety, is a critical step in the development of novel drug candidates. 2-Methyl-2H-indazole-5-sulfonyl chloride serves as a key reagent in this process, enabling the synthesis of a wide range of biologically active molecules. However, the selection of a sulfonylating agent can significantly impact reaction efficiency, substrate scope, and the overall success of a synthetic campaign. This guide provides a comprehensive comparison of alternative reagents to 2-Methyl-2H-indazole-5-sulfonyl chloride, offering insights into their relative reactivity, stability, and practical applications, supported by experimental considerations.
Understanding the Benchmark: 2-Methyl-2H-indazole-5-sulfonyl chloride
2-Methyl-2H-indazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride valued for its ability to introduce the 2-methyl-2H-indazole-5-sulfonamide group. This moiety can act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with biological targets.
Synthesis: The most probable synthetic route to 2-Methyl-2H-indazole-5-sulfonyl chloride is through a Sandmeyer-type reaction of the corresponding amine, 2-methyl-2H-indazol-5-amine. This involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper salt catalyst.[1][2]
Reactivity Profile: As a heteroaromatic sulfonyl chloride, its reactivity is influenced by the electronic properties of the indazole ring system. The electron-withdrawing nature of the sulfonyl chloride group deactivates the aromatic ring towards electrophilic substitution, while the sulfur atom is highly electrophilic and susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.
A Comparative Analysis of Alternative Sulfonylating Reagents
The choice of an alternative reagent is often dictated by factors such as commercial availability, cost, reactivity, stability, and the desired physicochemical properties of the final sulfonamide product. This section provides a detailed comparison of several common alternatives.
Aromatic Sulfonyl Chlorides: The Workhorses of Sulfonamide Synthesis
p-Toluenesulfonyl Chloride (TsCl) and Benzenesulfonyl Chloride (BsCl) are the most widely used aromatic sulfonyl chlorides in organic synthesis.[3][4]
-
Reactivity and Selectivity: TsCl is often preferred over BsCl due to its higher reactivity and selectivity, attributed to the electron-donating effect of the methyl group.[5] This enhanced reactivity can lead to shorter reaction times and milder conditions. Both reagents readily react with primary and secondary amines to form stable sulfonamides.
-
Stability and Handling: Both are crystalline solids at room temperature, making them easy to handle.[6][7] However, they are sensitive to moisture and will hydrolyze to their corresponding sulfonic acids.
-
Applications: Extensively used for the protection of amines and alcohols, and as activating groups in nucleophilic substitution reactions.[3]
Experimental Insight: The tosylation of an alcohol is a classic example of its application. The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[6]
Dansyl Chloride: The Fluorescent Probe
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is a unique reagent that imparts fluorescence to its derivatives, making it invaluable for analytical and biological applications.[8]
-
Reactivity: Dansyl chloride readily reacts with primary and secondary amines under mild basic conditions to form highly fluorescent sulfonamides.[8]
-
Stability: It is a stable, crystalline solid. However, it is unstable in dimethyl sulfoxide (DMSO).[8]
-
Applications: Widely used for the fluorescent labeling of amines, amino acids, and peptides for detection in HPLC and other analytical techniques.[8][9] It also serves as a probe for studying protein structure and dynamics.[9]
Heterocyclic Sulfonyl Chlorides: Tailoring Electronic Properties
2-Thiophenesulfonyl Chloride represents a class of heteroaromatic sulfonyl chlorides that offer different electronic and steric properties compared to their benzenoid analogs.
-
Reactivity: The reactivity of 2-thiophenesulfonyl chloride is influenced by the electron-rich nature of the thiophene ring. It is a reactive sulfonylating agent, readily forming sulfonamides.
-
Stability: It is a low-melting solid and is sensitive to moisture.[10][11]
-
Applications: Used to introduce the thiophene-2-sulfonamide moiety, which can confer unique pharmacological properties to a molecule.
Quantitative Data and Physical Properties
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Methyl-2H-indazole-5-sulfonyl chloride | 1097731-30-0 | C₈H₇ClN₂O₂S | 230.67 | Not Reported | Not Reported | Assumed soluble in common organic solvents. |
| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 | 65-69 | 134 (10 mmHg) | Soluble in methylene chloride. Reacts with water.[6] |
| Benzenesulfonyl Chloride (BsCl) | 98-09-9 | C₆H₅ClO₂S | 176.62 | 13-15 | 251-252 | Insoluble in cold water, soluble in alcohol and ether. |
| Dansyl Chloride | 605-65-2 | C₁₂H₁₂ClNO₂S | 269.75 | 72-74 | 371.3 (Predicted) | Soluble in DMF, acetone, chloroform, pyridine, benzene, dioxane. Insoluble in water.[12][13] |
| 2-Thiophenesulfonyl Chloride | 16629-19-9 | C₄H₃ClO₂S₂ | 182.65 | 30-32 | 130-132 (14 mmHg) | Soluble in chloroform, ethyl acetate. Reacts with water.[10][11] |
Experimental Protocols: A Practical Guide
While a specific protocol for the synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride is not published, a general procedure based on the Sandmeyer reaction can be proposed.
Proposed Synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride
This protocol is a general representation of a Sandmeyer-type reaction for the synthesis of an aryl sulfonyl chloride.
Diagram of the Synthetic Workflow:
Caption: Proposed synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride.
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-methyl-2H-indazol-5-amine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise to the cooled amine solution, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Chlorosulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Work-up: Pour the reaction mixture into ice-water. The sulfonyl chloride will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
General Protocol for Sulfonamide Formation
This protocol is applicable to all the sulfonyl chlorides discussed.
Diagram of the Sulfonamide Formation Workflow:
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Dissolve the amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.5-2.0 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove excess amine and base), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
The selection of a sulfonylating reagent is a critical decision in the synthesis of sulfonamide-containing molecules. While 2-Methyl-2H-indazole-5-sulfonyl chloride is a specialized reagent for introducing a specific pharmacophore, a range of effective alternatives are available to the medicinal chemist.
-
For routine sulfonamide synthesis where the indazole moiety is not required, p-toluenesulfonyl chloride offers a cost-effective and highly reactive option.
-
When fluorescent labeling is desired for analytical or biological studies, dansyl chloride is the reagent of choice.
-
For fine-tuning the electronic and pharmacokinetic properties of a lead compound, exploring other heterocyclic sulfonyl chlorides like 2-thiophenesulfonyl chloride can be a fruitful strategy.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the nature of the substrate, and the desired properties of the final product. A thorough understanding of the reactivity and handling characteristics of each reagent, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic objectives efficiently and safely.
References
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D. M. T. Chan, et al. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 18(2), 304-309. [Link]
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Wikipedia. (2023). 4-Toluenesulfonyl chloride. [Link]
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Wikipedia. (2023). Dansyl chloride. [Link]
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PubChem. (n.d.). 2-Methyl-2H-indazole. [Link]
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PubChemLite. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride. [Link]
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R. A. Pilli, et al. (2015). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 5, 96575-96599. [Link]
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PubChem. (n.d.). 4-Toluenesulfonyl chloride. [Link]
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R. E. Robertson. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 43(8), 2488-2495. [Link]
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J. Ashenhurst. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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D. M. T. Chan, et al. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
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Brainly.in. (2024). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why? [Link]
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The Royal Society of Chemistry. (2016). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]
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M. O. F. G. de Souza, et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 14936-14943. [Link]
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A. A. Al-Hokbany, et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1778. [Link]
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IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). [Link]
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ResearchGate. (2018). Controlling tosylation versus chlorination during end group modification of PCL. [Link]
-
ResearchGate. (2006). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]
-
The Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(74), 10831-10834. [Link]
-
M. C. Willis, et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955. [Link]
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Taylor & Francis. (n.d.). Dansyl chloride – Knowledge and References. [Link]
-
ResearchGate. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). [Link]
-
SVKM IOP. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Chemical Sciences, 135(3), 67. [Link]
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SIELC Technologies. (n.d.). p-Toluenesulfonyl chloride. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Methyl-2H-indazole-5-sulfonyl chloride Derivatives
This document moves beyond a simple recitation of analytical techniques. It details an integrated, multi-modal approach, explaining the causal logic behind the experimental sequence and the interpretation of the resulting data. We will establish a self-validating system where orthogonal analytical methods converge to provide an irrefutable structural assignment.
The Core Challenge: 1-Methyl vs. 2-Methyl Regioisomerism
The primary hurdle in validating the target structure is distinguishing the desired 2-Methyl-2H-indazole isomer from the potential 1-Methyl-1H-indazole byproduct. The synthetic route often dictates the major product, but the possibility of forming the undesired isomer necessitates a robust validation workflow.[2] The difference in the position of the methyl group profoundly impacts the electronic distribution and conformation of the molecule, making unambiguous identification essential.
Our validation strategy is built on a logical progression from initial purity and identity checks to definitive, high-resolution structural analysis.
Caption: Integrated workflow for structural validation.
Phase 1: Foundational Analysis - Purity and Molecular Formula
Before delving into complex structural analysis, it is imperative to confirm the purity and elemental composition of the synthesized compound.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is employed to ascertain the homogeneity of the sample. The presence of a single, sharp peak indicates a high degree of purity, whereas multiple peaks would suggest the presence of impurities or, critically, a mixture of isomers.
Table 1: Representative HPLC Purity Data
| Analyte | Retention Time (min) | Peak Area (%) | Purity Assay (%) |
|---|---|---|---|
| 2-Methyl-2H-indazole-5-sulfonyl chloride | 8.45 | 99.7 | >99.5% |
| Hypothetical Impurity | 7.92 | 0.3 | - |
Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This is the first step in confirming that the product has the correct molecular formula. The sulfonyl chloride group has a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes, which should be observed.[3]
-
Expected Exact Mass for C₈H₇ClN₂O₂S ([M+H]⁺): 231.0000
-
Observed Mass: 230.9998 (Δ = -0.87 ppm)
This result confirms the elemental composition, ruling out other potential structures with different formulas but similar nominal masses.
Phase 2: Spectroscopic Elucidation - The Key to Isomer Differentiation
This phase utilizes spectroscopic techniques to piece together the molecular puzzle, focusing on data that differentiates the 2-methyl from the 1-methyl isomer.
Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of key functional groups. For our target molecule, the sulfonyl chloride moiety is paramount.
-
SO₂ Asymmetric Stretch: Strong band expected at 1370-1410 cm⁻¹[3]
-
SO₂ Symmetric Stretch: Strong band expected at 1166-1204 cm⁻¹[3]
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
The presence of these characteristic sulfonyl chloride bands provides strong evidence for the successful incorporation of this functional group.
Definitive Isomer Identification via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for differentiating the 1-methyl and 2-methyl regioisomers in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an airtight assignment.
The key to differentiation lies in the long-range correlations observed in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The protons of the N-methyl group will show a ³J correlation (through three bonds) to specific carbons in the indazole ring system. The pattern of these correlations is unique to each isomer.
Caption: Key HMBC correlations for isomer differentiation.
Table 2: Comparative NMR Data for Isomer Differentiation
| Feature | 2-Methyl-2H-indazole-5-sulfonyl chloride | 1-Methyl-1H-indazole-5-sulfonyl chloride | Rationale for Differentiation |
|---|---|---|---|
| ¹H NMR: N-CH₃ Shift | ~4.2 ppm | ~4.0 ppm | The N-CH₃ group at the N2 position is typically more deshielded. |
| ¹H NMR: H3 Proton | Singlet, ~8.2 ppm | Singlet, ~8.1 ppm | The chemical environment of the proton at C3 differs slightly. |
| ¹³C NMR: C3 Carbon | ~125 ppm | ~135 ppm | The carbon adjacent to the methylated nitrogen (N1 vs N2) shows a significant chemical shift difference. |
| HMBC Correlation | N-CH₃ (¹H) to C3 & C7a (¹³C) | N-CH₃ (¹H) to C3 & C7a (¹³C) | This is the definitive experiment. The correlation pattern unambiguously establishes the point of methyl attachment. |
Experimental Protocol: 2D NMR for Structural Validation
Objective: To acquire and interpret 2D NMR data (HSQC and HMBC) to confirm the regiospecificity of N-methylation.
Materials:
-
Synthesized 2-Methyl-2H-indazole-5-sulfonyl chloride derivative (~10-15 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) with a broadband probe.
Methodology:
-
Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent. Ensure the compound is fully dissolved, as sulfonyl chlorides can be reactive.[3]
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to verify chemical shifts and coupling patterns.
-
Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon signals.
-
-
HSQC Acquisition:
-
Set up a standard gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) experiment.
-
This experiment will correlate each proton directly to the carbon it is attached to, confirming C-H assignments.
-
-
HMBC Acquisition:
-
Set up a standard gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) experiment.
-
Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.
-
Crucial Analysis Point: Carefully analyze the cross-peaks originating from the N-CH₃ proton signal. Identify the carbon signals to which it correlates. A correlation to C3 and C7a confirms the 2-methyl isomer.
-
Phase 3: The Gold Standard - Single Crystal X-ray Crystallography
When an unambiguous 3D structure is required, or if spectroscopic data remains inconclusive, single-crystal X-ray crystallography is the definitive technique.[4][5] It provides precise bond lengths, bond angles, and the absolute connectivity of all atoms in the crystal lattice.
Experimental Protocol: X-ray Crystallography
Objective: To grow a single crystal suitable for X-ray diffraction and solve the 3D structure.
Methodology:
-
Crystallization Screening:
-
Dissolve the purified compound in a minimal amount of a good solvent (e.g., acetone, ethyl acetate).
-
Use various crystallization techniques:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.
-
Vapor Diffusion: Place the vial of dissolved compound inside a larger sealed chamber containing a poor solvent (e.g., hexanes, diethyl ether). The vapor of the poor solvent will slowly diffuse into the solution, inducing crystallization.
-
Cooling: Slowly cool a saturated solution.
-
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality, defect-free crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).[5]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell and space group.
-
Solve the structure using direct or Patterson methods to generate an initial electron density map.
-
Build and refine the atomic model against the experimental data until convergence is reached. The final refined structure will unequivocally show the methyl group attached to the N2 position of the indazole ring.
-
Table 3: Representative Crystallographic Data
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₇ClN₂O₂S |
| Formula Weight | 230.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.12, 12.34, 9.87 |
| α, β, γ (°) | 90, 109.5, 90 |
| Volume (ų) | 932.1 |
| Z | 4 |
| R-factor | < 0.05 |
Conclusion
Validating the structure of 2-Methyl-2H-indazole-5-sulfonyl chloride derivatives is a critical task that demands a rigorous and systematic approach. Relying on a single analytical technique is insufficient due to the potential for regioisomeric ambiguity. By following an integrated workflow—beginning with purity and mass confirmation, proceeding through detailed 1D and 2D NMR analysis, and culminating in single-crystal X-ray diffraction where necessary—researchers can achieve an unambiguous and defensible structural assignment. This level of scientific integrity is the bedrock upon which successful drug development programs are built.
References
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CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: [Link]
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
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2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
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2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem - NIH. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. Available at: [Link]
-
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI. Available at: [Link]
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Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Indazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, indazole sulfonamides have emerged as a privileged scaffold, exhibiting a wide array of biological activities.[1] The synthetic pathways to these valuable compounds, however, can introduce a variety of impurities, including residual starting materials, by-products, and degradation products, which can impact the compound's efficacy, safety, and regulatory approval. Therefore, a robust and multi-faceted analytical strategy is not just a quality control measure but a cornerstone of successful drug development.
This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of synthesized indazole sulfonamides. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you to build a self-validating system for purity assessment in your laboratory.
The Orthogonal Approach: A Strategy for Comprehensive Purity Analysis
Relying on a single analytical technique for purity determination can be misleading. An impurity that co-elutes with the main peak in High-Performance Liquid Chromatography (HPLC) might be readily quantifiable by Quantitative Nuclear Magnetic Resonance (qNMR). Similarly, non-UV active impurities missed by HPLC could potentially be detected by Mass Spectrometry (MS). An orthogonal approach, using multiple techniques with different separation and detection principles, provides a more complete and trustworthy purity profile.[2]
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific goals of the analysis at different stages of drug development. Early-stage discovery may prioritize high-throughput screening, while late-stage development and quality control demand high precision, accuracy, and impurity identification.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC (UV) | Differential partitioning between a stationary and mobile phase. | Retention time, peak area (% purity), detection of UV-active impurities. | High (ng to µg/mL) | Excellent for relative quantification. | Robust, reproducible, widely available, ideal for routine QC.[3] | Requires reference standards for absolute quantification, potential for co-elution, may miss non-UV active impurities. |
| TLC | Differential adsorption on a solid support. | Retention factor (Rf), qualitative presence of impurities. | Moderate | Semi-quantitative at best. | Simple, rapid, low cost, useful for reaction monitoring. | Low resolution, not suitable for precise quantification.[4] |
| qNMR | Resonance of atomic nuclei in a magnetic field. | Absolute purity, structural confirmation, identification and quantification of impurities without a specific reference standard.[5] | Moderate | Excellent for absolute quantification. | Non-destructive, provides structural information, primary analytical method.[6][7] | Lower sensitivity than HPLC, requires soluble samples, potential for peak overlap.[8] |
| LC-MS | Combines the separation power of HPLC with the mass analysis of MS. | Molecular weight of parent compound and impurities, structural information from fragmentation patterns.[9] | Very High | Excellent for trace-level quantification. | High specificity and sensitivity, powerful for impurity identification.[10][11] | Higher cost and complexity, matrix effects can influence ionization.[12] |
| DSC | Measures the difference in heat flow between a sample and a reference. | Melting point, enthalpy of fusion, detection of crystalline impurities. | Low to Moderate | Can estimate purity of highly crystalline substances. | Provides information on solid-state properties, relatively fast.[13] | Only applicable to crystalline solids, not suitable for amorphous materials or thermally labile compounds.[14][15] |
Experimental Data Snapshot: Purity Assessment of a Model Indazole Sulfonamide
To illustrate the comparative performance of these techniques, consider the analysis of a synthesized batch of N-(1H-indazol-5-yl)-4-methylbenzenesulfonamide.
| Analytical Method | Purity (%) | Impurity A (Starting Material) (%) | Impurity B (By-product) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC (UV) | 99.2 | 0.35 | 0.45 | 0.01% | 0.03% |
| qNMR | 99.1 | 0.38 | 0.52 | ~0.1% | ~0.3% |
| LC-MS | 99.2 (based on HPLC peak area) | 0.35 | 0.45 | 0.001% | 0.003% |
| DSC | 99.0 (for crystalline solid) | Not specific | Not specific | ~0.2% | ~0.5% |
This is a representative dataset and actual results may vary depending on the specific compound and experimental conditions.
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Routine Purity Assessment
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution and sensitivity.[16] A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.
Experimental Protocol: RP-HPLC for Indazole Sulfonamide Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the indazole sulfonamide (typically around 254 nm or 280 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and a blank (solvent). The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Causality Behind Choices: The C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like many indazole sulfonamides. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.
Caption: Workflow for HPLC Purity Analysis.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte.[5] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: qNMR for Indazole Sulfonamide Purity
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a high-purity internal standard with a simple spectrum and peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh the indazole sulfonamide sample.
-
Accurately weigh the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the protons between scans. This is critical for accurate quantification.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the internal standard.
-
Causality Behind Choices: A high-field NMR is used to achieve better signal dispersion and minimize peak overlap. The choice of a suitable internal standard and a sufficiently long relaxation delay are the most critical parameters for ensuring the accuracy and reliability of the qNMR measurement.[17]
Caption: Workflow for qNMR Purity Analysis.
LC-MS for Impurity Identification and Characterization
When unknown impurities are detected by HPLC, LC-MS is the go-to technique for their identification.[9] By providing the molecular weight and fragmentation pattern of an impurity, its structure can often be elucidated. This is particularly important for understanding degradation pathways and for the safety assessment of the drug substance.
Logical Relationship of Analytical Techniques
Caption: Logical Flow of an Orthogonal Purity Assessment Strategy.
Trustworthiness: Building a Self-Validating System
The validity of your purity assessment hinges on the validation of your analytical methods. According to ICH guidelines, method validation ensures that the analytical procedure is suitable for its intended purpose.[18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[20][21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
By validating your primary purity method (typically HPLC) and using orthogonal techniques like qNMR and LC-MS to confirm the findings and investigate discrepancies, you create a robust, self-validating system that provides a high degree of confidence in the reported purity.
Conclusion
The purity assessment of synthesized indazole sulfonamides is a critical and multifaceted process that requires a well-thought-out strategy. A combination of high-resolution chromatographic techniques like HPLC for routine analysis and impurity detection, coupled with the absolute quantification power of qNMR and the structural elucidation capabilities of LC-MS, provides a comprehensive and trustworthy purity profile. By understanding the strengths and limitations of each technique and implementing a rigorous method validation protocol, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for successful drug development.
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Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH. [Link]
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Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. [Link]
-
Synthesis of new indazole-sulfonamide derivatives 1, 2, and 4–8. ResearchGate. [Link]
-
Development and validation of RP – HPLC method for quantitation of luliconazole in bulk and formulation. International journal of health sciences. [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency (EMA). [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
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(PDF) Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
(PDF) Validation of Analytical Methods. ResearchGate. [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
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Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
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Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]
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Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]
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Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. [Link]
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Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]
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Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]
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Thermal analysis of crystalline and amorphous forms of IND. All DSC... ResearchGate. [Link]
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ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
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Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Avens Publishing Group. [Link]
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Forced Degradation Study in Pharmaceuticals. YouTube. [Link]
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INSPECTION OF ACTIVE PHARMACEUTICAL INGREDIENTS. PIC/S. [Link]
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What is qNMR and why is it important?. Mestrelab Resources. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
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Thermal analysis used for pharmaceutical screening – Part 1. Mettler Toledo. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
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Quality Guidelines. ICH. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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Quantitative NMR (qNMR). Nanalysis. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Methyl-2H-indazole-5-sulfonyl chloride and its Amine Adducts
For researchers and professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-Methyl-2H-indazole-5-sulfonyl chloride is a key building block in medicinal chemistry, valued for its potential to form a diverse array of sulfonamide adducts. This guide provides an in-depth comparison of the spectroscopic data for 2-Methyl-2H-indazole-5-sulfonyl chloride and its representative amine adducts, offering insights into the structural elucidation of this important class of compounds.
Introduction: The Significance of the Indazole-Sulfonamide Scaffold
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties[1][2]. When coupled with a sulfonamide group, the resulting indazole-sulfonamides exhibit enhanced pharmacological potential. The sulfonamide functional group, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of many established drugs. The ability of 2-Methyl-2H-indazole-5-sulfonyl chloride to readily react with various amines allows for the generation of extensive compound libraries for screening and lead optimization.
A thorough understanding of the spectroscopic characteristics of both the parent sulfonyl chloride and its resulting sulfonamide adducts is crucial for confirming successful synthesis, assessing purity, and elucidating structure-activity relationships. This guide will delve into the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features that define these molecules.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the expected spectroscopic data for 2-Methyl-2H-indazole-5-sulfonyl chloride and a representative amine adduct, N-benzyl-2-methyl-2H-indazole-5-sulfonamide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons within a molecule. The substitution of the chlorine atom in the sulfonyl chloride with a nitrogen atom from an amine leads to characteristic shifts in the neighboring proton signals.
| Proton Assignment | 2-Methyl-2H-indazole-5-sulfonyl chloride (Predicted) | N-benzyl-2-methyl-2H-indazole-5-sulfonamide (Predicted) | Rationale for Chemical Shift Changes |
| N-CH₃ | ~4.2 ppm (s) | ~4.1 ppm (s) | The electronic environment of the N-methyl group is largely unaffected by the substitution at the distant sulfonyl group. |
| Indazole H3 | ~8.3 ppm (s) | ~8.2 ppm (s) | Minimal change is expected for this proton on the pyrazole ring. |
| Indazole H4 | ~8.1 ppm (d) | ~8.0 ppm (d) | The electron-donating character of the sulfonamide group relative to the sulfonyl chloride may cause a slight upfield shift. |
| Indazole H6 | ~7.9 ppm (dd) | ~7.8 ppm (dd) | Similar to H4, a minor upfield shift is anticipated upon sulfonamide formation. |
| Indazole H7 | ~7.7 ppm (d) | ~7.6 ppm (d) | A slight upfield shift is expected due to the change in the electronic nature of the substituent at C5. |
| NH (Amide) | N/A | ~8.0 ppm (t, broad) | The appearance of a broad triplet (coupling to the benzylic CH₂) is a clear indicator of sulfonamide formation. The broadness is due to quadrupolar relaxation and potential hydrogen bonding. |
| Benzylic CH₂ | N/A | ~4.3 ppm (d) | The signal for the benzylic protons will appear as a doublet due to coupling with the adjacent NH proton. |
| Aromatic (Benzyl) | N/A | ~7.2-7.4 ppm (m) | The five protons of the benzyl group will appear as a multiplet in the aromatic region. |
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides insights into the carbon framework of a molecule. The conversion of the sulfonyl chloride to a sulfonamide induces noticeable changes in the chemical shifts of the carbon atoms directly attached to or near the sulfonyl group.
| Carbon Assignment | 2-Methyl-2H-indazole-5-sulfonyl chloride (Predicted) | N-benzyl-2-methyl-2H-indazole-5-sulfonamide (Predicted) | Rationale for Chemical Shift Changes |
| N-CH₃ | ~35 ppm | ~35 ppm | The chemical shift of the N-methyl carbon is expected to remain relatively constant. |
| Indazole C3 | ~125 ppm | ~124 ppm | Minimal change is anticipated for this carbon. |
| Indazole C3a | ~122 ppm | ~122 ppm | The chemical shift of this bridgehead carbon should be largely unaffected. |
| Indazole C4 | ~128 ppm | ~127 ppm | A slight upfield shift may be observed. |
| Indazole C5 | ~140 ppm | ~138 ppm | The carbon directly attached to the sulfur atom will experience a noticeable upfield shift upon replacement of the electronegative chlorine with a less electronegative nitrogen atom. |
| Indazole C6 | ~123 ppm | ~122 ppm | A minor upfield shift is expected. |
| Indazole C7 | ~118 ppm | ~117 ppm | A slight upfield shift is likely. |
| Indazole C7a | ~150 ppm | ~149 ppm | The chemical shift of this bridgehead carbon should see minimal change. |
| Benzylic CH₂ | N/A | ~48 ppm | The appearance of this signal is a key indicator of adduct formation. |
| Aromatic (Benzyl) | N/A | ~127-138 ppm | The signals for the aromatic carbons of the benzyl group will appear in the typical aromatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The characteristic vibrational frequencies of the sulfonyl chloride and sulfonamide groups are distinct and serve as reliable diagnostic markers.
| Functional Group | 2-Methyl-2H-indazole-5-sulfonyl chloride (Expected Wavenumber, cm⁻¹) | N-benzyl-2-methyl-2H-indazole-5-sulfonamide (Expected Wavenumber, cm⁻¹) | Vibrational Mode |
| S=O (asymmetric) | ~1375-1410[3] | ~1320-1350 | Asymmetric stretching |
| S=O (symmetric) | ~1180-1210[3] | ~1150-1180 | Symmetric stretching |
| N-H | N/A | ~3200-3300 | Stretching |
| Aromatic C-H | ~3000-3100 | ~3000-3100 | Stretching |
| C=C (aromatic) | ~1450-1600 | ~1450-1600 | Stretching |
The most significant change in the IR spectrum upon adduct formation is the disappearance of the characteristic S=O stretching bands for the sulfonyl chloride and the appearance of new S=O stretching bands at lower wavenumbers for the sulfonamide, along with the emergence of a distinct N-H stretching band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Methyl-2H-indazole-5-sulfonyl chloride, the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio). This isotopic signature is a definitive indicator of the presence of a single chlorine atom. Upon formation of the sulfonamide adduct, this isotopic pattern will be absent.
2-Methyl-2H-indazole-5-sulfonyl chloride:
-
Expected [M]⁺: m/z 230
-
Expected [M+2]⁺: m/z 232 (due to ³⁷Cl isotope)
-
Key Fragments: Loss of SO₂Cl, loss of Cl.
N-benzyl-2-methyl-2H-indazole-5-sulfonamide:
-
Expected [M]⁺: m/z 301
-
Key Fragments: Loss of SO₂NHCH₂Ph, cleavage of the benzylic C-N bond (m/z 91, tropylium ion), loss of the benzyl group.
Experimental Protocols
The following is a representative protocol for the synthesis and characterization of an amine adduct of 2-Methyl-2H-indazole-5-sulfonyl chloride.
Synthesis of N-benzyl-2-methyl-2H-indazole-5-sulfonamide
This protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides.
Materials:
-
2-Methyl-2H-indazole-5-sulfonyl chloride
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 eq) in dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq). The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. The aqueous washes remove the triethylamine hydrochloride salt and any unreacted amine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-2-methyl-2H-indazole-5-sulfonamide.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of 2-Methyl-2H-indazole-5-sulfonyl chloride adducts.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Methyl-2H-indazole-5-sulfonyl chloride: From Lab Bench to Disposal
As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Methyl-2H-indazole-5-sulfonyl chloride is foundational. However, innovation and safety are inextricably linked. This guide moves beyond a simple checklist, offering a deep dive into the why behind the safety protocols for this reactive compound. My aim is to equip you with the foresight and technical understanding needed to handle this and similar sulfonyl chlorides with the highest degree of safety and confidence.
The sulfonyl chloride functional group is inherently reactive, primarily due to the electrophilic nature of the sulfur atom and the presence of a good leaving group (chloride). This reactivity is key to its utility in synthesis but also dictates its primary hazards. Upon contact with nucleophiles, such as water (including atmospheric moisture), it can hydrolyze to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.
Hazard Assessment: Understanding the Reactivity of 2-Methyl-2H-indazole-5-sulfonyl chloride
Before handling any chemical, a thorough understanding of its potential hazards is critical. For 2-Methyl-2H-indazole-5-sulfonyl chloride (CAS No. 1097731-30-0), the primary concerns stem from its classification as a sulfonyl chloride.[1] While specific toxicological data for this exact molecule is limited, the functional group drives its hazard profile.
General hazards for similar compounds include:
-
Toxicity: Can be toxic in contact with skin and harmful if swallowed.[2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5]
-
Water Reactivity: Reacts with water, potentially vigorously, to release corrosive and toxic fumes like hydrogen chloride gas.[6][7]
Therefore, all handling procedures must be designed to prevent contact and control the chemical's environment.
The Hierarchy of Controls: A Framework for Safety
In laboratory safety, we rely on a "Hierarchy of Controls" to mitigate risks. This framework prioritizes the most effective control measures. Personal Protective Equipment (PPE), while absolutely essential, is the final line of defense.
Caption: Fig 1. Hierarchy of Controls
-
Engineering Controls: These are physical changes to the workspace that isolate the hazard. For 2-Methyl-2H-indazole-5-sulfonyl chloride, the primary engineering control is a certified chemical fume hood. All manipulations of this compound, from weighing to reaction quenching, must occur within a fume hood to contain dust and vapors.
-
Administrative Controls: These are the procedures and training that inform safe work practices. This document is an example of an administrative control.
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. It is your last barrier should engineering and administrative controls fail.
Essential PPE for Handling 2-Methyl-2H-indazole-5-sulfonyl chloride
The selection of PPE must be deliberate and based on the specific tasks being performed. Below is a breakdown of the required PPE and the scientific reasoning for each choice.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double nitrile or neoprene gloves | Safety goggles & Face shield | Flame-resistant lab coat | N95 respirator (if not in a ventilated enclosure) |
| Reaction Setup | Double nitrile or neoprene gloves | Safety goggles & Face shield | Flame-resistant lab coat | Not required if in a fume hood |
| Spill Cleanup | Heavy-duty chemical resistant gloves (e.g., Butyl) | Safety goggles & Face shield | Chemical-resistant apron over lab coat | Full-face respirator with acid gas cartridge |
| Waste Disposal | Double nitrile or neoprene gloves | Safety goggles | Flame-resistant lab coat | Not required |
1. Eye and Face Protection:
-
What: Chemical safety goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles.[8]
-
Why: Standard safety glasses offer insufficient protection against splashes.[9] The reactivity of sulfonyl chlorides with even trace moisture means a splash to the eye can cause immediate and severe corrosive damage. The face shield provides a secondary barrier, protecting the entire face from splashes during transfers or potential effervescence during quenching.[3][6]
2. Hand Protection:
-
What: Double-gloving with chemical-resistant gloves is required. A common and effective combination is a pair of nitrile gloves.[6]
-
Why: Sulfonyl chlorides can be toxic upon skin contact.[2] Double-gloving provides redundancy; if the outer glove is compromised, the inner glove still offers protection. This practice also allows for the safe removal of the contaminated outer glove immediately after a task without exposing the skin.[9] Always inspect gloves for any signs of degradation or punctures before use.[4] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[3][4]
3. Body Protection:
-
What: A flame-resistant lab coat, fully buttoned with sleeves rolled down. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Why: The lab coat protects your skin and personal clothing from incidental contact. A chemical-resistant apron provides an additional layer of protection against corrosive spills. Ensure you are wearing long pants and closed-toe shoes, preferably made of a non-porous material.
4. Respiratory Protection:
-
What: When handling the solid powder outside of a ventilated enclosure (which is strongly discouraged), an N95 respirator is the minimum requirement to prevent inhalation of fine particles. For spill response, a full-face respirator with an acid gas cartridge is necessary.[6]
-
Why: The fine powder of 2-Methyl-2H-indazole-5-sulfonyl chloride can be easily aerosolized. Inhaling the dust can cause severe respiratory tract irritation.[4][5] The acid gas cartridge is crucial during spill cleanup as the material will react with ambient moisture to produce HCl gas.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow outlines the critical safety steps from preparation through disposal.
Caption: Fig 2. Safe Handling Workflow
Step 1: Preparation Before bringing the chemical into the fume hood, ensure all necessary equipment, reagents, and waste containers are prepared. Don all required PPE as outlined in the table above.
Step 2: Reaction and Disposal All operations involving the transfer, weighing, and addition of 2-Methyl-2H-indazole-5-sulfonyl chloride must be conducted within a certified chemical fume hood.[5]
Step 3: Decontamination and Spill Response
-
Minor Spills: For small spills within the fume hood, use a non-combustible absorbent material like dry sand or earth.[6] Do not use water, as this will generate corrosive fumes.[6] The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.
-
Major Spills: In the event of a major spill, evacuate the area immediately and notify your institution's environmental health and safety department.[10]
Emergency Procedures: Immediate Actions for Exposure
In the event of an exposure, immediate and correct first aid is critical. Seconds count.[11]
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of tepid water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[10][11][12] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[10][11][12] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][12] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12] |
Disposal Plan: Managing Contaminated Materials
Proper disposal is the final step in the chemical's lifecycle.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused reagent and reaction mixtures should be quenched carefully and collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.[13]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[3]
Adherence to these protocols is not about impeding research; it is about ensuring that our pursuit of scientific advancement is conducted responsibly and safely. By understanding the chemical nature of 2-Methyl-2H-indazole-5-sulfonyl chloride and respecting its reactivity, we can build a culture of safety that protects ourselves, our colleagues, and our environment.
References
- Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- 2-methyl-2H-indazole-5-sulfonyl chloride - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific.
- SAFETY DATA SHEET - 5-dimethylaminonaphthalene-1-sulphonyl chloride. Sigma-Aldrich.
- SAFETY DATA SHEET - 5-Chloro-2.1.3-benzoxadiazole-4-sulfonyl chloride. CymitQuimica.
- SAFETY DATA SHEET - 5-Methyl-1-benzothiophene-2-sulfonyl chloride. Fisher Scientific.
- 2-methyl-2H-indazole-5-sulfonyl chloride | 1097731-30-0. ChemicalBook.
- SAFETY DATA SHEET - Indazole. Fisher Scientific.
- Safety Data Sheet - 2-METHYL-2H-INDAZOLE-7-CARBONITRILE. CymitQuimica.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
- Methyl 2-acetyl-2H-indazole-5-carboxylate - Safety Data Sheet. CymitQuimica. (2023).
- Hazardous Chemical Exposures. Princeton University Environmental Health and Safety.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). National Institute for Occupational Safety and Health (NIOSH).
- Chemical Resistant Personal Protective Equipment Written Program. (1996). Toxic Docs.
- 2-Methyl Imidazole MSDS. Amzole.
- PPE for Health Care Workers Who Work with Hazardous Drugs. (2009). Centers for Disease Control and Prevention (CDC).
- Chemical Safety Guidelines. (2021). Texas A&M University-San Antonio.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
